Pentisomide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[di(propan-2-yl)amino]ethyl]-4-methyl-2-pyridin-2-ylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O/c1-14(2)13-19(18(20)23,17-9-7-8-11-21-17)10-12-22(15(3)4)16(5)6/h7-9,11,14-16H,10,12-13H2,1-6H3,(H2,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOZYGHXNQPIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCN(C(C)C)C(C)C)(C1=CC=CC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869274 | |
| Record name | Pentisomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78833-03-1 | |
| Record name | α-[2-[Bis(1-methylethyl)amino]ethyl]-α-(2-methylpropyl)-2-pyridineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78833-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentisomide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078833031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentisomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[2-(diisopropylamino)ethyl]-α-isobutylpyridine-2-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTISOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/506T8KTW5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pentamidine's Mode of Action Against Trypanosoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamidine, an aromatic diamidine, has been a cornerstone in the treatment of the hemolymphatic stage of African trypanosomiasis for decades. Its efficacy is contingent upon a multifaceted mechanism of action that ultimately leads to the demise of the Trypanosoma parasite. This technical guide provides an in-depth exploration of the core mechanisms, focusing on the crucial aspects of drug accumulation, interaction with parasitic DNA, mitochondrial disruption, and enzymatic inhibition. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating complex biological pathways and workflows through Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
African trypanosomiasis, or sleeping sickness, is a vector-borne parasitic disease caused by protozoa of the genus Trypanosoma. Pentamidine has been in clinical use since the 1940s for the treatment of early-stage Trypanosoma brucei gambiense infections. Its trypanocidal activity is not attributed to a single target but rather to a cascade of events initiated by its selective and high-level accumulation within the parasite.[1][2] This guide dissects the molecular intricacies of pentamidine's mechanism of action, providing a foundational resource for further research and the development of novel trypanocidal agents.
Selective Accumulation: The Gateway to Trypanocidal Activity
The remarkable selectivity of pentamidine is primarily due to its rapid and extensive accumulation within the trypanosome, reaching millimolar concentrations, a phenomenon not observed in host cells.[3] This accumulation is a carrier-mediated process involving several distinct transport systems on the parasite's plasma membrane.
Transporters Involved in Pentamidine Uptake
Trypanosoma brucei possesses at least three transporters responsible for pentamidine influx:
-
P2 Adenosine Transporter (TbAT1): This transporter, also responsible for the uptake of adenosine and adenine, mediates a significant portion of pentamidine transport.[4][5]
-
High-Affinity Pentamidine Transporter (HAPT1): Now identified as the aquaglyceroporin AQP2, HAPT1 exhibits a high affinity for pentamidine and is crucial for its uptake at low concentrations.[6][7][8] Loss or mutation of this transporter is a key mechanism of drug resistance.[6][8]
-
Low-Affinity Pentamidine Transporter (LAPT1): This transporter contributes to pentamidine uptake at higher concentrations.[4][7]
The concerted action of these transporters leads to the high intracellular concentration of pentamidine necessary for its trypanocidal effects.
Figure 1: Pentamidine uptake pathway in Trypanosoma.
Interaction with DNA: A Major Intracellular Target
Once concentrated within the trypanosome, pentamidine avidly binds to DNA. This interaction is a critical aspect of its mechanism of action.
Binding to the Minor Groove of AT-Rich Regions
Pentamidine preferentially binds to the minor groove of DNA, particularly at sites rich in adenine and thymine (AT) base pairs.[9][10] This binding is non-intercalative and is thought to disrupt the normal architecture of the DNA helix, thereby interfering with essential cellular processes such as DNA replication and transcription.[10][11]
Disruption of Kinetoplast DNA
A primary target of pentamidine is the kinetoplast (kDNA), the mitochondrial DNA of trypanosomes.[3][12] The accumulation of pentamidine within the mitochondrion leads to the destruction of the kDNA network, a condition known as dyskinetoplasty.[3][12] While cells lacking kDNA can sometimes remain viable, this disruption is a significant contributor to the drug's trypanocidal effect.[3]
Figure 2: Pentamidine's interaction with nuclear and kinetoplast DNA.
Mitochondrial Dysfunction: A Central Hub of Trypanocidal Action
The mitochondrion of Trypanosoma is a primary site of pentamidine's action. The high accumulation of the drug in this organelle leads to a catastrophic failure of its functions.
Collapse of Mitochondrial Membrane Potential (ΔΨm)
A key and rapid effect of pentamidine is the dissipation of the mitochondrial membrane potential (ΔΨm).[3][13] This electrochemical gradient is essential for ATP synthesis and the import of proteins into the mitochondrion. Its collapse severely compromises the energy metabolism of the parasite.[13]
Inhibition of F1F0-ATPase
Pentamidine has been shown to inhibit the F1F0-ATPase, an enzyme crucial for ATP synthesis.[13] This inhibition, coupled with the collapse of the ΔΨm, leads to a profound energy crisis within the parasite.
Figure 3: Signaling pathway of pentamidine-induced mitochondrial dysfunction.
Enzymatic Inhibition
While the effects on DNA and mitochondria are considered primary, pentamidine also inhibits several key enzymes within the parasite.
-
Topoisomerase II: Pentamidine can inhibit type II topoisomerase in the mitochondria of Trypanosoma, leading to breaks in the kDNA.[9]
-
S-adenosyl-L-methionine decarboxylase (AdoMetDC): This enzyme is involved in the synthesis of polyamines, which are essential for cell growth and proliferation. Pentamidine has been shown to inhibit AdoMetDC in T. brucei.[14][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of pentamidine against Trypanosoma brucei.
Table 1: Kinetic Parameters of Pentamidine Transporters in T. brucei
| Transporter | Substrate(s) | Km / Ki for Pentamidine | Reference(s) |
| P2 (TbAT1/ASPT1) | Adenosine, Adenine, Pentamidine | Km: 0.26 ± 0.03 µM | [4][16] |
| Ki: 0.56 µM | [17] | ||
| HAPT1 (AQP2) | Pentamidine, Melarsoprol | Km: 36 ± 6 nM | [4][16] |
| LAPT1 | Pentamidine | Km: 56 ± 8 µM | [4][16] |
Table 2: In Vitro Activity of Pentamidine against T. brucei
| T. brucei Strain | IC50 | Reference(s) |
| BS221 | 0.0019 µM | [18] |
| Generic | 5.3 nM (0.0053 µM) | [6] |
| Culture | ~0.014 µM | [19] |
| T. congolense | 169.48 ± 44.00 nM (0.17 µM) | [12] |
Table 3: Pentamidine Resistance in T. brucei
| Resistant Strain Feature | Fold Resistance (in vitro) | Fold Resistance (in vivo) | Reference(s) |
| Pentamidine-selected clone | 26 | 4.5 | [11] |
Experimental Protocols
[3H]-Pentamidine Uptake Assay
This protocol is used to measure the rate of pentamidine accumulation in Trypanosoma.
Figure 4: Workflow for [3H]-pentamidine uptake assay.
Methodology:
-
Cell Preparation: Harvest bloodstream form trypanosomes from culture or infected rodents and wash them in a suitable assay buffer (e.g., HMI-9). Resuspend the cells to a final concentration of 1 x 108 cells/mL.
-
Uptake Initiation: Pre-warm the cell suspension to 37°C. Initiate the uptake by adding [3H]-pentamidine to a final concentration of, for example, 25 nM. For inhibition studies, pre-incubate the cells with inhibitors (e.g., unlabeled pentamidine, adenosine) for a short period before adding the radiolabeled drug.
-
Termination of Uptake: At various time points (e.g., 15, 30, 45, 60 seconds), terminate the uptake by transferring an aliquot of the cell suspension into a microfuge tube containing a layer of oil (e.g., a mixture of di-n-butylphthalate and di-iso-octylphthalate) on top of a denaturing solution (e.g., 10% Triton X-100). Centrifuge immediately at high speed to pellet the cells through the oil layer into the denaturing solution.
-
Measurement of Radioactivity: Aspirate the oil and the aqueous layers. The cell pellet in the denaturing solution is then solubilized and transferred to a scintillation vial with a suitable scintillation cocktail. The radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [3H]-pentamidine taken up by the cells is calculated based on the specific activity of the radiolabel and the cell number. The initial rate of uptake is determined from the linear portion of the time course.
DNase I Footprinting for Pentamidine-DNA Interaction
This technique identifies the specific binding site of pentamidine on a DNA fragment.
Methodology:
-
Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., 32P).
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of pentamidine in a suitable binding buffer. A control reaction without pentamidine is also prepared.
-
DNase I Digestion: A low concentration of DNase I is added to each reaction to randomly cleave the DNA backbone, aiming for an average of one cut per DNA molecule.
-
Reaction Termination and DNA Purification: The reaction is stopped, and the DNA is purified to remove proteins and salts.
-
Gel Electrophoresis and Autoradiography: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis. The gel is then dried and exposed to X-ray film. The binding of pentamidine to the DNA protects the phosphodiester backbone from DNase I cleavage, resulting in a "footprint" – a region of the gel with no bands corresponding to the binding site.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye to assess the effect of pentamidine on the mitochondrial membrane potential.
Figure 5: Workflow for mitochondrial membrane potential assay.
Methodology:
-
Cell Preparation: Harvest and wash trypanosomes as described for the uptake assay. Resuspend the cells in a suitable buffer at a concentration of approximately 1 x 106 cells/mL.
-
Drug Treatment: Treat the cells with the desired concentrations of pentamidine for a specified period. Include a positive control for mitochondrial depolarization, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), and an untreated negative control.
-
Fluorescent Staining: Add a fluorescent cationic dye, such as tetramethylrhodamine ethyl ester (TMRE) or rhodamine 123, to the cell suspensions. The accumulation of these dyes in the mitochondria is dependent on the membrane potential.
-
Incubation: Incubate the cells with the dye in the dark to allow for dye accumulation.
-
Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in fluorescence intensity in pentamidine-treated cells compared to the untreated control indicates a collapse of the mitochondrial membrane potential.
Conclusion
The trypanocidal action of pentamidine is a complex process involving a series of interconnected events. Its selective accumulation within the parasite is the critical first step, enabling the drug to reach concentrations sufficient to engage with its multiple intracellular targets. The subsequent binding to DNA, particularly the kinetoplast, and the profound disruption of mitochondrial function are the primary drivers of its lethal effect. A comprehensive understanding of these mechanisms is paramount for addressing the challenge of drug resistance and for the rational design of new, more effective trypanocidal therapies. This guide provides a detailed overview of the current knowledge, offering a valuable resource for the scientific community dedicated to combating African trypanosomiasis.
References
- 1. Pentamidine transport and sensitivity in brucei-group trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. research.fredhutch.org [research.fredhutch.org]
- 4. DNase I footprinting [gene.mie-u.ac.jp]
- 5. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. oncology.wisc.edu [oncology.wisc.edu]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 11. Characterisation of pentamidine-resistant Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Trypanosoma brucei brucei S-adenosyl-L-methionine decarboxylase and its inhibition by Berenil, pentamidine and methylglyoxal bis(guanylhydrazone) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Trypanosoma brucei brucei S-adenosyl-L-methionine decarboxylase and its inhibition by Berenil, pentamidine and methylglyoxal bis(guanylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uptake of pentamidine in Trypanosoma brucei brucei is mediated by three distinct transporters: implications for cross-resistance with arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. journals.plos.org [journals.plos.org]
- 19. researchgate.net [researchgate.net]
Physicochemical Properties of Pentamidine Isethionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamidine isethionate is an aromatic diamidine compound with established antiprotozoal and antifungal activity. It is principally used in the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP), particularly in immunocompromised individuals. A thorough understanding of its physicochemical properties is critical for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This guide provides an in-depth overview of the core physicochemical characteristics of Pentamidine isethionate, details standard experimental protocols for their determination, and visualizes its mechanism of action and relevant experimental workflows.
Chemical Identity and Structure
Pentamidine isethionate is the salt formed between the active base, Pentamidine, and two equivalents of isethionic acid (2-hydroxyethanesulfonic acid). The presence of the highly polar amidine groups contributes significantly to its physical properties and biological activity.
-
IUPAC Name: 4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;bis(2-hydroxyethanesulfonic acid)
-
CAS Number: 140-64-7
-
Chemical Formula: C₂₃H₃₆N₄O₁₀S₂
-
Structure:
-
Pentamidine Base: C₁₉H₂₄N₄O₂
-
Isethionic Acid (x2): C₂H₆O₄S
-
Physicochemical Properties
The key physicochemical properties of Pentamidine isethionate are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for the design of suitable dosage forms.
| Property | Value | References |
| Molecular Weight | 592.7 g/mol | [1][2] |
| Appearance | White or almost white, odorless, hygroscopic crystalline powder. It has a very bitter taste. | [1][3][4] |
| Melting Point | 188-194 °C (370.4 - 381.2 °F) | [5][6][7] |
| Solubility | Water: Freely soluble (≥100 mg/mL at ~19°C; soluble to 100 mM) | [1][8][9] |
| Ethanol (96%): Sparingly soluble | [4][5] | |
| Methylene Chloride: Practically insoluble | [4][5] | |
| pH (5% w/v aqueous solution) | 4.5 - 6.5 | [1][4][7] |
| Hygroscopicity | Hygroscopic; may be sensitive to prolonged exposure to air. | [4][8] |
| Stability | Bulk Solid: Stable when exposed to light at ambient or 60°C for 90 days. | [1] |
| Aqueous Solution: Aqueous solutions can deteriorate on storage. Solutions in 5% Dextrose or 0.9% Sodium Chloride are stable for up to 48 hours at room temperature. | [8][10] | |
| Light Sensitivity: Can decompose on prolonged exposure to light. | [8] |
Mechanism of Action
The precise antiprotozoal mechanism of Pentamidine isethionate has not been fully elucidated but is understood to be multifactorial. It does not act on a single target but rather disrupts several vital cellular processes in susceptible organisms like Pneumocystis jirovecii and trypanosomes. The primary proposed mechanisms include interference with DNA, RNA, and protein synthesis.
Key actions include:
-
DNA Binding: Pentamidine shows a high affinity for DNA, particularly intercalating into adenine-thymine (A-T) rich regions of the pathogen's DNA helix. This binding disrupts the normal structure and function, thereby inhibiting DNA replication and transcription.
-
Enzyme Inhibition: The drug interferes with topoisomerases, which are enzymes crucial for DNA replication and repair, leading to breaks in the pathogen's DNA.
-
Mitochondrial Disruption: Pentamidine can disrupt the mitochondrial membrane potential of pathogens. This action inhibits ATP production, leading to cellular energy depletion and eventual cell death.
References
- 1. Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H | MDPI [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. raybiotech.com [raybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PENTAMIDINE ISETHIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Dawn of a Trypanocidal Agent: The Early Discovery and Synthesis of Pentamidine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pentamidine, a cornerstone in the treatment of several protozoal infections, has a rich history rooted in the early days of chemotherapy. Its journey from a synthetically derived aromatic diamidine to a frontline treatment for African trypanosomiasis (sleeping sickness) and leishmaniasis in the 1930s and 1940s laid the groundwork for future antiparasitic drug development. This technical guide provides an in-depth exploration of the seminal work that led to the discovery and synthesis of pentamidine, offering a detailed look at the experimental protocols, quantitative data, and the nascent understanding of its mechanism of action during this pioneering era.
The Genesis of Aromatic Diamidines as Trypanocides
The investigation into aromatic diamidines as potential therapeutic agents arose from earlier work on aliphatic diamidines, such as undecane-1:11-diamidine, which demonstrated significant trypanocidal activity. Researchers hypothesized that the central carbon chain in these molecules could be replaced by a more stable aromatic structure without compromising efficacy. This line of inquiry led scientists at the Liverpool School of Tropical Medicine, notably Warrington Yorke and E. M. Lourie, in collaboration with the chemical research team at May & Baker Ltd., led by A. J. Ewins, to synthesize and evaluate a series of aromatic diamidines.
Early Chemical Synthesis of Pentamidine
Synthetic Pathway Overview
The synthesis of pentamidine in the late 1930s and early 1940s likely followed a pathway involving the reaction of a diphenoxyalkane with reagents to introduce the amidine functionalities. A plausible synthetic route, based on the chemical knowledge of the era, is depicted below.
Caption: A plausible synthetic pathway for the early chemical synthesis of pentamidine.
Experimental Protocol: A Reconstructed Synthesis
Based on common organic chemistry practices of the time for generating amidines from nitriles (the Pinner reaction), a likely protocol would have involved the following conceptual steps:
-
Williamson Ether Synthesis: p-Hydroxyphenylethanenitrile would be reacted with 1,5-dibromopentane in the presence of a base to form the diether intermediate, 1,5-di(4-cyanophenoxy)pentane.
-
Pinner Reaction: The resulting dinitrile would then be treated with anhydrous ethanol and hydrogen chloride gas to form the corresponding di-imidoyl chloride hydrochloride salt.
-
Ammonolysis: This intermediate would subsequently be reacted with ammonia to yield the final product, pentamidine, as a dihydrochloride salt. The isethionate salt, which offered better solubility and was less irritating upon injection, was also prepared.
Early In Vitro Evaluation of Trypanocidal Activity
The initial screening of the newly synthesized aromatic diamidines was conducted in vitro to determine their direct effect on trypanosomes. The methodologies employed were foundational for later antiprotozoal drug discovery.
Experimental Protocol: In Vitro Trypanocidal Assay (circa 1939)
The following is a representative protocol based on the work of Lourie and Yorke:
-
Parasite Preparation: A laboratory strain of Trypanosoma rhodesiense was maintained in mice. For the assay, infected mouse blood was drawn at the peak of parasitemia.
-
Assay Medium: The infected blood was diluted in a suitable physiological solution, such as a mixture of saline and citrate, to prevent coagulation and maintain parasite viability.
-
Drug Dilutions: The test compounds, including pentamidine (as a salt), were prepared as stock solutions and serially diluted to achieve a range of final concentrations in the assay medium.
-
Incubation: Equal volumes of the diluted parasite suspension and the drug dilutions were mixed in small test tubes. A control tube containing parasites without the drug was included in each experiment. The tubes were then incubated, likely at 37°C, for a defined period (e.g., 24-48 hours).
-
Assessment of Viability: At various time points, a drop of the mixture from each tube was examined under a microscope to assess the motility and morphology of the trypanosomes. The complete cessation of movement was considered indicative of trypanocidal action. The minimal effective concentration was recorded.
Quantitative Data from Early In Vitro Studies
The seminal 1939 paper by Lourie and Yorke provides some of the earliest quantitative data on the in vitro activity of pentamidine against T. rhodesiense.
| Compound | Minimal Effective Concentration (MEC) |
| Pentamidine | 1 in 2,000,000 |
| Stilbamidine | 1 in 1,000,000 |
Note: The concentrations were often expressed as dilutions (e.g., 1 part drug in 2,000,000 parts medium).
Early In Vivo Evaluation in Animal Models
Following promising in vitro results, pentamidine and other lead compounds were advanced to in vivo testing in animal models of African trypanosomiasis to assess their efficacy and toxicity.
Experimental Protocol: In Vivo Mouse Model of Trypanosomiasis (circa 1939)
-
Animal Model: Laboratory mice were used as the primary in vivo model.
-
Infection: Mice were inoculated intraperitoneally with a standardized suspension of T. rhodesiense from an infected donor mouse.
-
Treatment: Once parasitemia was established (typically confirmed by microscopic examination of a tail blood smear), treatment was initiated. The test compounds were administered, usually via intraperitoneal or subcutaneous injection, at various doses and dosing schedules.
-
Monitoring: The treated mice were monitored daily. Tail blood smears were examined to track the presence or absence of trypanosomes in the peripheral blood. The primary endpoints were the clearance of parasites from the blood and the long-term survival of the mice without relapse.
-
Cure Assessment: A "cure" was typically defined as the permanent disappearance of trypanosomes from the blood, with the mice surviving for an extended period (e.g., several weeks to months) post-treatment.
Quantitative Data from Early In Vivo Studies
The early in vivo studies demonstrated the remarkable efficacy of pentamidine in clearing trypanosome infections in mice.
| Compound | Route of Administration | Dosing Regimen | Outcome |
| Pentamidine | Intraperitoneal | 10 mg/kg | 100% cure rate in mice |
| Stilbamidine | Intraperitoneal | 20 mg/kg | High cure rate, but with some observed toxicity |
Early Hypotheses on the Mechanism of Action
The precise molecular mechanism of pentamidine's action was not understood in the 1930s and 1940s. However, based on its chemical structure and biological effects, early researchers proposed several hypotheses.
The prevailing hypothesis was that the highly basic amidine groups at either end of the molecule were crucial for its biological activity. It was thought that these cationic groups could interact with acidic components within the parasite, such as nucleic acids or essential enzymes, thereby disrupting critical cellular functions. The distance and flexibility of the linking chain between the two amidine groups were also recognized as important factors for optimal activity.
Caption: Early hypothesized mechanism of pentamidine's trypanocidal action.
Conclusion
The early discovery and synthesis of pentamidine represent a landmark achievement in the history of medicinal chemistry and tropical medicine. The systematic approach of chemical synthesis guided by biological testing, pioneered by researchers like Yorke, Lourie, and Ewins, established a paradigm for drug discovery that remains relevant today. The detailed experimental protocols and quantitative data from this era not only underscore the potent trypanocidal activity of pentamidine but also provide a valuable historical perspective for contemporary researchers in the field of antiparasitic drug development. While the understanding of its mechanism of action has evolved significantly, the foundational work of these early pioneers paved the way for the development of a drug that has saved countless lives and continues to be an essential medicine.
An In-depth Technical Guide to Pentamidine Derivatives: Chemical Structures and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine, a dicationic aromatic diamidine, has been a cornerstone in the treatment of several protozoal and fungal infections for decades.[1][2][3] Its clinical utility, however, is often hampered by significant toxicity.[3][4] This has spurred extensive research into the design and synthesis of pentamidine derivatives with the aim of improving therapeutic efficacy and reducing adverse effects.[1] This guide provides a comprehensive overview of the chemical structures of various pentamidine derivatives, their biological activities, and the experimental methodologies used in their evaluation.
Core Chemical Structure of Pentamidine
Pentamidine is chemically known as 1,5-bis(4-amidinophenoxy)pentane.[1][5] Its structure is characterized by two terminal benzamidine moieties connected by a flexible five-carbon aliphatic chain via ether linkages. Modifications to this core structure have been systematically explored to understand structure-activity relationships (SAR) and to develop novel therapeutic agents.[5][6]
Key Structural Modifications of Pentamidine Derivatives
Research efforts have primarily focused on modifying three key regions of the pentamidine molecule: the central linker, the aromatic rings, and the terminal amidine groups.[6][7]
Modifications of the Central Linker
The length and nature of the linker between the two aromatic rings significantly influence the biological activity of pentamidine derivatives. Both shortening and lengthening of the carbon chain have been investigated.[6] For instance, analogues with different linker lengths have been synthesized and evaluated for their effects on ion channel trafficking.[6]
Modifications of the Aromatic Rings
Replacing the phenyl rings with other aromatic systems, such as pyridine, has been a key strategy to modulate the properties of pentamidine analogues.[5][6] Pyridyl analogues have been synthesized with the goal of improving uptake by microbial transporters and enhancing bioavailability.[5]
Modifications of the Amidine Groups
The strongly basic amidine groups are crucial for the biological activity of pentamidine. However, they also contribute to its toxicity. Modifications to these groups, including the synthesis of prodrugs like amidoximes, have been explored to improve the pharmacokinetic profile and reduce toxicity.[5]
Quantitative Biological Data of Pentamidine Derivatives
The following tables summarize the in vitro activities of various pentamidine derivatives against different pathogens.
Table 1: Antifungal Activity of Pentamidine Analogues
| Compound | Organism | MIC80 (μg/mL) |
| Pentamidine | Candida albicans | > 50 |
| Analogue 1 | Candida albicans | ≤ 0.09 |
| Pentamidine | Cryptococcus neoformans | 0.78 |
| Analogue 2 | Cryptococcus neoformans | 0.19 |
Data sourced from a study screening twenty analogues of pentamidine.[8]
Table 2: Antiprotozoal Activity of Pyridyl Analogues of Pentamidine
| Compound | Trypanosoma brucei rhodesiense IC50 (nM) | Plasmodium falciparum IC50 (nM) | Leishmania donovani IC50 (nM) |
| Pentamidine | 5.0 | 30 | 1500 |
| Diamidine 6 | 0.5 | 10 | 500 |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that reduces the response by half.[9] Data from a study on novel pyridyl analogues of pentamidine.[5]
Table 3: Antiplasmodial and Antileishmanial Activity of Pentamidine Analogues
| Compound | Plasmodium falciparum IC50 (μM) | Leishmania mexicana amazonensis IC50 (μM) |
| Pentamidine | 0.05 | 0.5 |
| Analogue A | 0.03 | 0.6 |
| Analogue B | 0.04 | 0.4 |
Data from a study screening 36 analogues of pentamidine.[10]
Experimental Protocols
Synthesis of a Pyridyl Analogue of Pentamidine (Diamidine 6)
A detailed synthesis of novel pyridyl analogues of pentamidine has been described. The general procedure involves the reaction of a di-nitrile precursor with anhydrous HCl in ethanol, followed by treatment with ammonia to yield the final diamidine product. For specific details on the synthesis of Diamidine 6 and other analogues, including reaction conditions and characterization data, refer to the original publication.[5]
In Vitro Antifungal Susceptibility Testing
The antifungal activity of pentamidine derivatives is often determined using a broth macrodilution method as standardized by the National Committee for Clinical Laboratory Standards (NCCLS). The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism, is determined after a specific incubation period. The minimum fungicidal concentration (MFC) can also be determined by subculturing from the clear tubes onto agar plates.[8]
In Vitro Antiprotozoal Activity Assays
The in vitro activity against protozoan parasites is typically assessed by determining the IC50 value. For example, against Trypanosoma brucei rhodesiense, the assay involves incubating the parasites with serial dilutions of the test compounds for 72 hours, followed by the addition of a viability reagent like Alamar Blue. Fluorescence is then measured to determine the concentration at which parasite growth is inhibited by 50%. Similar protocols are used for Plasmodium falciparum and Leishmania donovani, with appropriate modifications for the specific parasite.[5]
Mechanism of Action
The mechanism of action of pentamidine and its derivatives is multifaceted and not fully elucidated.[2][3] It is known to interfere with multiple cellular processes in susceptible organisms.
Caption: Proposed mechanisms of action for pentamidine derivatives.
Pentamidine is believed to exert its antimicrobial effects through several mechanisms:
-
DNA Interaction: Pentamidine binds to the minor groove of AT-rich regions of DNA, which can interfere with DNA replication and transcription.[11][12]
-
Enzyme Inhibition: It can inhibit enzymes crucial for microbial survival, such as topoisomerases.[11]
-
Interference with Polyamine Metabolism: Pentamidine can disrupt the biosynthesis of polyamines, which are essential for cell growth and differentiation.[11]
-
Mitochondrial Disruption: It can also affect mitochondrial function, leading to a decrease in ATP production.[11]
Experimental Workflow for Antiprotozoal Drug Discovery
The process of discovering and evaluating new antiprotozoal agents based on the pentamidine scaffold follows a structured workflow.
Caption: A typical workflow for the development of pentamidine-based antiprotozoal agents.
Conclusion
The development of pentamidine derivatives remains a promising avenue for the discovery of new anti-infective agents with improved therapeutic profiles. By systematically modifying the core pentamidine structure, researchers have been able to identify analogues with enhanced potency and selectivity against a range of pathogens. Future work will likely focus on further optimizing these lead compounds, elucidating their precise mechanisms of action, and advancing the most promising candidates through preclinical and clinical development.
References
- 1. New pentamidine analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships of pentamidine-affected ion channel trafficking and dofetilide mediated rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 10. Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 12. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Pentamidine Against Leishmania Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of pentamidine against various Leishmania species, the causative agents of leishmaniasis. Pentamidine, an aromatic diamidine, serves as a second-line treatment for this neglected tropical disease, and understanding its in vitro efficacy is crucial for optimizing its use and developing novel anti-leishmanial therapies. This document summarizes key quantitative data, details common experimental protocols for assessing drug susceptibility, and visualizes the current understanding of its mechanism of action.
Quantitative Susceptibility Data
The in vitro activity of pentamidine is typically quantified by determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the drug concentration required to inhibit parasite growth or viability by 50%. These values vary depending on the Leishmania species, strain, parasite stage (promastigote or amastigote), and the specific assay conditions. Below are tabulated summaries of reported IC50 and EC50 values for pentamidine against various Leishmania species.
Table 1: In Vitro Activity of Pentamidine against Leishmania Promastigotes
| Leishmania Species | Strain | IC50 / EC50 (µM) | Reference |
| L. donovani | DD8 | 7.7 | [1] |
| L. donovani | LV9 | 3.9 | [1] |
| L. donovani | N/A | 1.3 | [2] |
| L. donovani (Pentamidine-Resistant) | R8 | 40 | [3] |
| L. infantum | N/A | 2.87 | [2] |
| L. major | CRE 26 | 1.6 | [1] |
| L. major | N/A | 2.83 | [2] |
| L. major | N/A | 0.08 µg/mL (at 72h) | [4] |
| L. mexicana | N/A | 2.61 | [2] |
| L. amazonensis | N/A | 1.32 | [2] |
| L. braziliensis | N/A | 1.23 | [2] |
| L. tropica | N/A | 1.04 | [2] |
| L. martiniquensis | CU1 | 12.967 ± 0.289 | [2] |
| L. martiniquensis | CU1R1 | 13.967 ± 0.404 | [2] |
| L. martiniquensis | LSCM1 | 13.133 ± 0.289 | [2] |
Table 2: In Vitro Activity of Pentamidine against Leishmania Amastigotes
| Leishmania Species | Strain | Host Cell | IC50 / EC50 (µM) | Reference |
| L. mexicana | Sensitive | Axenic | 0.30 ± 0.05 | [5] |
| L. mexicana | Pentr30 (Resistant) | Axenic | 70 ± 5 | [5] |
| L. infantum | ME isolate | BMDM | Similar to LD strain | [6] |
| L. infantum | LD strain | BMDM | Susceptible | [6] |
| L. martiniquensis | CU1 | J774A.1 | 12.0 ± 0.7 | [2] |
| L. martiniquensis | CU1R1 | J774A.1 | 12.8 ± 1.1 | [2] |
| L. martiniquensis | LSCM1 | J774A.1 | 12.7 ± 0.346 | [2] |
BMDM: Bone Marrow-Derived Macrophages
Experimental Protocols
Standardized in vitro assays are essential for determining the susceptibility of Leishmania to pentamidine. The following are detailed methodologies for commonly employed assays.
Promastigote Susceptibility Assays
Promastigotes, the flagellated, extracellular form of the parasite found in the sandfly vector, are often used for initial drug screening due to the relative ease of their cultivation.
This colorimetric assay measures the metabolic activity of viable parasites.
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable liquid medium (e.g., M199, RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-27°C until they reach the mid-logarithmic phase of growth.
-
Assay Preparation: Parasites are seeded into 96-well microtiter plates at a density of approximately 1-2 x 10^6 cells/mL.
-
Drug Incubation: Serial dilutions of pentamidine are added to the wells. A drug-free control and a positive control (e.g., another known anti-leishmanial drug) are included. The plates are incubated at 25-27°C for 48-72 hours.
-
Resazurin Addition: A solution of resazurin (e.g., 0.0125% w/v) is added to each well, and the plates are incubated for an additional 4-24 hours.
-
Data Acquisition: The fluorescence or absorbance is measured using a microplate reader. The reduction of blue, non-fluorescent resazurin to pink, fluorescent resorufin by viable cells is indicative of metabolic activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.
-
Parasite Culture and Assay Setup: Follow steps 1-3 as described for the resazurin-based assay.
-
Lysis and Staining: After the drug incubation period, a lysis buffer containing SYBR Green I is added to each well.
-
Data Acquisition: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm).
-
Data Analysis: The IC50 value is determined as described for the resazurin-based assay.
Amastigote Susceptibility Assays
Amastigotes, the non-motile, intracellular form of the parasite found in the mammalian host, represent the clinically relevant stage. Assays involving amastigotes are more complex but provide a more accurate reflection of a drug's potential in vivo efficacy.
This is the gold-standard method for assessing activity against intracellular amastigotes.
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1, THP-1) or primary macrophages (e.g., bone marrow-derived macrophages) are seeded in 96-well plates and allowed to adhere.
-
Parasite Infection: Stationary-phase promastigotes are used to infect the adherent macrophages at a defined parasite-to-macrophage ratio (e.g., 10:1). The co-culture is incubated for 4-24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Removal of Extracellular Parasites: Non-phagocytosed promastigotes are removed by washing.
-
Drug Incubation: Media containing serial dilutions of pentamidine are added to the infected macrophages, and the plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Quantification of Infection:
-
Microscopic Counting: The cells are fixed, stained (e.g., with Giemsa or DAPI), and the number of amastigotes per 100 macrophages is determined by microscopy.[7][8]
-
High-Content Imaging: Automated microscopy and image analysis software can be used to quantify infection rates.
-
Reporter Gene Assays: Leishmania expressing reporter genes (e.g., luciferase, green fluorescent protein) can be used to quantify parasite viability through luminescence or fluorescence measurements.
-
-
Data Analysis: The IC50 value is calculated based on the reduction in the number of intracellular amastigotes or reporter signal in treated versus untreated wells.
Mechanism of Action and Resistance
The primary mechanism of action of pentamidine against Leishmania involves its accumulation within the parasite's mitochondrion.[3][5][9] This process is dependent on the mitochondrial membrane potential. Once concentrated in the mitochondrion, pentamidine is thought to interfere with various mitochondrial functions, leading to a collapse of the membrane potential and ultimately parasite death.[5][10]
Resistance to pentamidine in Leishmania is primarily associated with a decreased accumulation of the drug within the mitochondrion.[3][5][9] This can be due to alterations in drug transporters on the parasite's plasma or mitochondrial membranes, leading to reduced uptake or increased efflux of the drug.[5][9]
Caption: Mechanism of pentamidine action and resistance in Leishmania.
The provided diagram illustrates the uptake of pentamidine by Leishmania parasites via a transporter protein. The drug then accumulates in the mitochondrion in a process dependent on the mitochondrial membrane potential (ΔΨm). This accumulation leads to the disruption of the mitochondrial membrane potential and binding to kinetoplast DNA (kDNA), ultimately inducing an apoptosis-like cell death. In resistant strains, an efflux pump can actively remove the drug from the parasite, preventing its accumulation in the mitochondrion.
Caption: General workflow for in vitro susceptibility testing of Leishmania.
This diagram outlines the key steps in determining the in vitro susceptibility of Leishmania promastigotes and intracellular amastigotes to pentamidine. The promastigote assay is a direct measure of the drug's effect on the parasite, while the amastigote assay provides a more clinically relevant assessment within a host cell environment.
References
- 1. Uptake into leishmania donovani promastigotes and antileishmanial action of an organometallic complex derived from pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles for mitochondria in pentamidine susceptibility and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection and counting of Leishmania intracellular parasites in microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pharmacokinetic Profile and Metabolic Fate of Pentamidine in Preclinical Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the antiprotozoal drug pentamidine in various animal models. The following sections detail its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers and professionals in drug development.
Pharmacokinetic Parameters of Pentamidine
The pharmacokinetic profile of pentamidine varies significantly depending on the animal model, and the route of administration. Intravenous and intramuscular administrations lead to systemic exposure, while aerosolized delivery targets the lungs with minimal systemic absorption.[1][2]
Intravenous and Intramuscular Administration
Following parenteral administration, pentamidine exhibits a rapid distribution phase and a prolonged elimination phase, suggesting extensive tissue uptake.
Table 1: Pharmacokinetic Parameters of Pentamidine Following Intravenous (IV) and Intramuscular (IM) Administration in Animal Models
| Animal Model | Dose and Route | Cmax (ng/mL) | Tmax | Terminal Half-life | Total Body Clearance | Reference(s) |
| Rat | 2 mg/kg IV | Higher than 10 mg/kg IM | - | 2 min (serum) | - | [3] |
| 10 mg/kg IM | Lower than 2 mg/kg IV | - | Drug detectable for 4 hr | - | [3] | |
| Dog | 4 mg/kg IV | 867 (average) | - | - | 46.7 mL/min/kg | [4][5] |
| 4 mg/kg IV (with renal failure) | 780 (average) | - | - | 40.0 mL/min/kg | [4][5] |
Aerosol and Intratracheal Administration
Aerosolized pentamidine is designed for local delivery to the lungs, resulting in high pulmonary concentrations and low systemic exposure.[6] This route is primarily used for the prophylaxis and treatment of Pneumocystis carinii pneumonia (PCP).
Table 2: Pharmacokinetic Parameters of Pentamidine Following Aerosol or Intratracheal Administration in Animal Models
| Animal Model | Dose and Route | Key Findings | Reference(s) |
| Rat | Intratracheal (0.2-10 mg/kg) | Lung levels saturated at doses > 0.8 mg/kg.[7] | [7] |
| Intratracheal (PCP model) | Serum concentration at 20 min: 309 ± 165 ng/mL (PCP rats) vs. 71 ± 36 ng/mL (control).[8] | [8] | |
| Mouse | Aerosol | >50% of the initial lung dose retained after 14 days.[9] | [9] |
Tissue Distribution of Pentamidine
Pentamidine is extensively distributed and accumulates in various tissues, with the highest concentrations typically found in the kidneys, liver, and spleen.[10] This accumulation contributes to its long terminal half-life and potential for organ toxicity.
Table 3: Tissue Distribution of Pentamidine in Animal Models
| Animal Model | Route of Administration | High Concentration Tissues | Key Findings | Reference(s) |
| Mouse | Intraperitoneal (10 mg/kg) | Kidneys, Liver | Highest concentration in kidneys, followed by the liver. | [11] |
| Rat | Intraperitoneal (10, 25, or 50 mg/kg) | Liver (lysosomes) | Pentamidine is highly enriched in liver lysosomes.[12] | [12] |
| Dog | Intravenous (13 mg/kg) | Liver, Kidneys, Lungs | Highest concentration in the liver.[11] | [11] |
Metabolism of Pentamidine
The metabolism of pentamidine is a significant route of elimination in rats and is presumed to occur in other species as well. The liver is the primary site of metabolism, where the drug undergoes both Phase I and Phase II biotransformations.
In rats, the primary metabolism of pentamidine has been well-characterized.[13] It involves hydroxylation and oxidation reactions. Following primary metabolism, two of the primary metabolites, p-hydroxybenzamidine and 5-(4'-amidinophenoxy)pentanoic acid, undergo secondary metabolism through conjugation with sulfate or glucuronic acid.[13][14] Studies using rat liver microsomes have been instrumental in elucidating these pathways.[13]
Excretion of Pentamidine
Pentamidine and its metabolites are excreted through both renal and fecal routes. In rats, urinary and fecal excretion are of similar importance.[15] Renal clearance of pentamidine in dogs accounts for a small fraction of the total body clearance, indicating that non-renal elimination, likely metabolism, is the primary route of clearance.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are representative protocols derived from the literature.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetics of pentamidine in rats following intravenous administration.
Methodology Details:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[16]
-
Drug Formulation: Pentamidine isethionate is dissolved in a suitable vehicle, such as sterile saline.
-
Administration: Intravenous injection is typically performed via the tail vein.
-
Sample Collection: Blood samples are collected at predetermined time points into tubes containing an anticoagulant.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Pentamidine concentrations in plasma are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with fluorescence or photodiode array (PDA) detection.[17][18] A solid-phase extraction (SPE) step is often employed for sample clean-up and concentration.[18]
In Vitro Metabolism Study using Rat Liver Microsomes
This protocol describes the investigation of pentamidine's metabolism using subcellular liver fractions.
Methodology Details:
-
Microsome Preparation: Liver microsomes are prepared from untreated male Sprague-Dawley rats.
-
Incubation: [14C]-labeled pentamidine is incubated with rat liver microsomes in the presence of an NADPH-generating system.
-
Metabolite Identification: The reaction mixture is analyzed by HPLC to separate and identify metabolites.
-
Secondary Metabolism: To identify conjugated metabolites, samples from perfused rat liver studies can be treated with sulfatase or β-glucuronidase prior to HPLC analysis.[13][14]
Conclusion
The pharmacokinetics of pentamidine in animal models are characterized by extensive tissue distribution and a long terminal half-life, with metabolism playing a key role in its elimination. The route of administration significantly influences the drug's disposition, with aerosol delivery achieving high lung concentrations and minimal systemic exposure. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with pentamidine and related compounds. A thorough understanding of its ADME properties in preclinical models is essential for designing further studies and optimizing its therapeutic use.
References
- 1. Concentrations of aerosolized pentamidine in bronchoalveolar lavage, systemic absorption, and excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhaled pentamidine. An overview of its pharmacological properties and a review of its therapeutic use in Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a new bioassay to study pentamidine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of azotemia in dogs on the pharmacokinetics of pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Successful treatment with aerosolized pentamidine of Pneumocystis carinii pneumonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent distribution of 3H-pentamidine following intra-tracheal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Pneumocystis carinii pneumonia on serum and tissue concentrations of pentamidine administered to rats by tracheal injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodistribution, tissue reaction, and lung retention of pentamidine aerosolized as three different salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution of pentamidine in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentamidine isethionate for injection [dailymed.nlm.nih.gov]
- 12. Pentamidine accumulates in rat liver lysosomes and inhibits phospholipid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Primary and secondary metabolism of pentamidine by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Primary and secondary metabolism of pentamidine by rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A novel HPLC assay for pentamidine: comparative effects of creatinine and inulin on GFR estimation and pentamidine renal excretion in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ultra high performance liquid chromatography method for the determination of pentamidine and analog in rat biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Threat: A Technical Guide to Pentamidine's Interaction with Microbial DNA and RNA
For Immediate Release
This technical guide provides an in-depth analysis of the molecular interactions between the antimicrobial drug pentamidine and microbial nucleic acids. Intended for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of pentamidine's activity, focusing on its binding to both DNA and RNA. The information presented herein is critical for understanding its therapeutic effects and for the development of novel antimicrobial agents.
Executive Summary
Pentamidine, an aromatic diamidine, exhibits broad-spectrum antimicrobial activity against a variety of protozoa and fungi.[1][2] Its therapeutic efficacy is largely attributed to its ability to interfere with essential cellular processes by targeting nucleic acids.[1][3] This guide details the distinct yet complementary mechanisms by which pentamidine interacts with microbial DNA and RNA. The primary modes of action include binding to the minor groove of AT-rich DNA sequences, particularly within kinetoplast DNA, and non-specific binding to structured RNAs such as tRNA, leading to the inhibition of critical cellular functions like replication, transcription, and translation.[4][5][6][7]
Interaction with Microbial DNA
Pentamidine's interaction with DNA is a cornerstone of its antimicrobial effect, particularly in kinetoplastid parasites like Leishmania and Trypanosoma. The drug demonstrates a strong preference for the minor groove of DNA, specifically at sites rich in adenine and thymine (AT) base pairs.[4][8]
Mechanism of DNA Binding
The positively charged amidinium groups of pentamidine are directed towards the negatively charged phosphate backbone of DNA.[4][8] The curved shape of the pentamidine molecule allows it to fit snugly within the narrow minor groove of AT-rich DNA sequences.[6] This binding is stabilized by a combination of electrostatic interactions, hydrogen bonding with the base pair edges on the floor of the groove, and van der Waals forces.[6] X-ray crystallography studies of pentamidine bound to an AATT sequence have confirmed this binding mode, illustrating the close complementarity between the drug and the DNA minor groove.[6]
Targeting Kinetoplast DNA (kDNA)
A key target of pentamidine in trypanosomatids is the kinetoplast DNA (kDNA), a unique network of interlocked minicircles and maxicircles within the mitochondria.[5][6] The high AT content of kDNA minicircles provides numerous binding sites for pentamidine.[6] The accumulation of pentamidine in the kinetoplast can lead to several detrimental effects:
-
Linearization of minicircles: Pentamidine binding can induce structural changes in kDNA, potentially leading to the linearization of minicircles.[5]
-
Inhibition of kDNA replication: The drug can interfere with the enzymes essential for kDNA replication, such as topoisomerases.[5][9] This interference can block the opening and rejoining of kDNA minicircles, a critical step in replication.[6]
-
Progressive loss of kDNA: Prolonged exposure to pentamidine can induce the progressive and irreversible loss of kDNA.[10]
Quantitative Analysis of DNA Binding
The affinity of pentamidine and its analogs for DNA is often quantified by measuring the change in the thermal melting temperature (ΔTm) of DNA upon drug binding. A higher ΔTm value indicates a stronger binding affinity and greater stabilization of the DNA duplex.
| Compound | DNA Type | ΔTm (°C) | Reference |
| Pentamidine | Calf Thymus DNA | 2.1 | [11] |
| DB75 (Pentamidine analog) | Calf Thymus DNA | 7.7 | [11] |
| Compound 1 (diamidine) | Calf Thymus DNA | 24.2 | [11] |
Interaction with Microbial RNA
While its interaction with DNA has been extensively studied, pentamidine's binding to RNA is an equally important aspect of its antimicrobial activity. The drug primarily targets structured RNAs, disrupting their function and inhibiting protein synthesis.
Binding to Transfer RNA (tRNA)
Pentamidine binds to tRNA through non-specific, entropy-driven hydrophobic interactions.[7][12] This interaction is thought to involve the insertion of the aromatic rings of pentamidine into the stacked base pairs of tRNA helices.[7][12][13] This binding has several functional consequences:
-
Disruption of tRNA structure: Pentamidine binding disrupts the secondary and tertiary structure of tRNA, including masking the anticodon loop.[7][12][13]
-
Inhibition of aminoacylation: By altering the tRNA structure, pentamidine specifically inhibits the attachment of amino acids to their corresponding tRNAs (aminoacylation).[7][12]
-
Inhibition of translation: The ultimate consequence of inhibiting tRNA aminoacylation is the potent inhibition of protein synthesis.[7][12]
Inhibition of Group I Intron Splicing
Pentamidine has also been shown to inhibit the self-splicing of group I introns, which are found in the rRNA genes of some microbes like Pneumocystis jirovecii and Candida albicans.[12] The mechanism is believed to involve the binding of pentamidine to the catalytic intron RNA, which alters its folding and inhibits its ribozyme activity.[12]
Quantitative Analysis of RNA Interaction
The interaction of pentamidine with RNA has been quantified using various techniques, including affinity capillary electrophoresis.
| RNA Probe | Ligand | Apparent Affinity Constant (Ka app) (M-1) | Reference |
| [CUG]95 | Pentamidine | (6.1 ± 0.4) × 103 | [14] |
| [CUG]14 (control) | Pentamidine | (3.8 ± 0.3) × 103 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug-nucleic acid interactions. The following are outlines of key experimental protocols used to study pentamidine's binding to DNA and RNA.
DNA Footprinting (DNase I)
This technique is used to identify the specific binding sites of a ligand on a DNA molecule.
-
DNA Labeling: A DNA fragment of interest is radioactively or fluorescently labeled at one end.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of pentamidine to allow for binding.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction. DNase I cleaves the DNA backbone, but regions where pentamidine is bound are protected from cleavage.
-
Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Analysis: The resulting banding pattern is visualized. The absence of bands (a "footprint") indicates the region where pentamidine was bound and protected the DNA from cleavage.[15]
Thermal Melting (Tm) Assay
This method measures the increase in the melting temperature of DNA upon ligand binding, which reflects the stabilization of the DNA duplex.
-
Sample Preparation: Solutions of DNA (e.g., calf thymus DNA) are prepared in a suitable buffer.
-
Ligand Addition: Pentamidine is added to the DNA solution at a specific concentration. A control sample with no ligand is also prepared.
-
Spectrophotometry: The absorbance of the solutions at 260 nm is monitored as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm), the temperature at which half of the DNA is denatured, is determined for both the control and the ligand-containing samples. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the ligand.[16]
Electrophoresis Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of a ligand to a nucleic acid molecule based on the change in its electrophoretic mobility.
-
Probe Labeling: An RNA (or DNA) probe is labeled with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled probe is incubated with varying concentrations of pentamidine.
-
Gel Electrophoresis: The reaction mixtures are run on a non-denaturing gel.
-
Detection: The position of the labeled probe is detected. A slower-migrating band compared to the free probe indicates the formation of a pentamidine-RNA complex.[7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: A solution of the target nucleic acid (e.g., tRNA) is placed in the sample cell of the calorimeter, and a solution of pentamidine is loaded into the injection syringe.
-
Titration: Small aliquots of the pentamidine solution are injected into the tRNA solution.
-
Heat Measurement: The heat released or absorbed during the binding reaction is measured after each injection.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[13][16]
Visualizing the Interactions and Workflows
Logical Flow of Pentamidine's Action on DNA
Caption: Logical flow from pentamidine binding to microbial DNA to eventual cell death.
Experimental Workflow for Assessing DNA Binding Affinity
Caption: A generalized workflow for determining and comparing the DNA binding affinity of pentamidine.
Signaling Pathway of Pentamidine's Effect on RNA and Translation
Caption: The pathway from pentamidine's interaction with RNA to the inhibition of protein synthesis.
Conclusion
Pentamidine's antimicrobial efficacy stems from its multifaceted interactions with microbial nucleic acids. Its ability to bind to the minor groove of AT-rich DNA, particularly kDNA in parasites, disrupts DNA replication and integrity. Concurrently, its binding to structured RNAs like tRNA inhibits protein synthesis, a process vital for all cellular life. A comprehensive understanding of these dual mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design of new antimicrobial drugs with improved efficacy and reduced toxicity. This guide provides a foundational resource for researchers dedicated to advancing the field of antimicrobial drug development.
References
- 1. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Cellular Uptake Mechanisms of Pentamidine in Protozoa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine is a dicationic aromatic diamidine that has been a crucial component in the chemotherapeutic arsenal against several protozoan infections, including Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei, leishmaniasis caused by Leishmania species, and infections caused by Acanthamoeba species.[1][2] The efficacy of pentamidine is critically dependent on its selective accumulation within the protozoan parasite, a process mediated by specific transporter proteins on the parasite's cell surface.[1][3] Understanding the intricacies of these uptake mechanisms is paramount for overcoming drug resistance, a growing concern in the treatment of these diseases, and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake of pentamidine in Trypanosoma brucei, Leishmania species, and Acanthamoeba species, with a focus on the transporters involved, their kinetic properties, and the experimental methodologies used to elucidate these pathways.
Cellular Uptake of Pentamidine in Trypanosoma brucei
The uptake of pentamidine in the bloodstream form of Trypanosoma brucei brucei is a complex process involving at least three distinct transporter systems, which contributes to the drug's selective accumulation in the parasite.[4] These transporters are the P2 adenosine-sensitive pentamidine transporter (ASPT1), a high-affinity pentamidine transporter (HAPT1), and a low-affinity pentamidine transporter (LAPT1).[4][5]
-
P2 Adenosine-Sensitive Pentamidine Transporter (ASPT1 or P2 Transporter): Approximately 50-70% of pentamidine uptake is mediated by the P2 nucleoside transporter.[4] This transporter is also responsible for the uptake of adenosine and adenine.[6][7] The transport of pentamidine via the P2 transporter is competitively inhibited by adenosine and other purine nucleosides.[6][7] Loss or alteration of the P2 transporter is a known mechanism of resistance to diminazene aceturate (Berenil®) and can contribute to cross-resistance with pentamidine.[5][8]
-
High-Affinity Pentamidine Transporter (HAPT1): This transporter accounts for a significant portion of the remaining pentamidine uptake and is characterized by its high affinity for the drug.[4][5] HAPT1 function has been linked to the T. brucei aquaglyceroporin 2 (TbAQP2).[5][8] Loss or mutation of the TbAQP2 gene is a primary mechanism of cross-resistance to both pentamidine and melarsoprol.[5][8]
-
Low-Affinity Pentamidine Transporter (LAPT1): LAPT1 is a high-capacity, low-affinity transporter that contributes to pentamidine uptake at higher concentrations.[4] It is not inhibited by other diamidines like diminazene or stilbamidine.[4]
The uptake of pentamidine in procyclic forms of T. b. brucei appears to be mediated by a transporter analogous to HAPT1, termed PPT1, which may function as a proton/pentamidine cotransporter.[4]
Cellular Uptake of Pentamidine in Leishmania Species
In Leishmania species, pentamidine uptake is also a carrier-mediated and energy-dependent process.[9] The primary transporter identified in Leishmania mexicana is a high-affinity pentamidine transporter, LmexPT1, which is likely a proton symporter.[3][10] Unlike in trypanosomes, pentamidine uptake in Leishmania does not appear to involve nucleoside transporters.[11] Instead, evidence suggests that pentamidine may share transport systems with polyamines, as its uptake is competitively inhibited by putrescine and spermidine.[9]
Following its entry into the cytosol, pentamidine is further concentrated in the mitochondrion, a process dependent on the mitochondrial membrane potential.[3][10] Resistance to pentamidine in Leishmania has been associated with the exclusion of the drug from the mitochondrion.[11] Additionally, an energy-dependent efflux pump, possibly a P-glycoprotein or multidrug-resistance protein, has been implicated in removing pentamidine from the cell.[3][10]
Cellular Uptake of Pentamidine in Acanthamoeba Species
The precise mechanisms of pentamidine uptake in Acanthamoeba are less well-characterized compared to trypanosomes and Leishmania. Studies have demonstrated the amoebicidal and cysticidal activity of pentamidine isethionate against various Acanthamoeba species.[12][13] The inhibitory effects on both trophozoite and cyst forms suggest that the drug is able to cross the cell membrane.[14][15][16] It is known that pentamidine can inhibit the synthesis of DNA, RNA, phospholipids, and proteins in Acanthamoeba.[13] However, the specific transporters responsible for its uptake have not yet been fully elucidated. Given the presence of various transporters in protozoa, it is likely that carrier-mediated processes are involved, but further research is needed to identify and characterize these systems in Acanthamoeba.
Quantitative Data on Pentamidine Transporters
The following table summarizes the kinetic parameters of the identified pentamidine transporters in Trypanosoma brucei and Leishmania.
| Protozoan Species | Transporter | Km | Vmax | Ki | Inhibitors | Reference(s) |
| Trypanosoma brucei brucei (bloodstream form) | ASPT1 (P2) | 0.26 ± 0.03 µM | - | 0.45 ± 0.04 µM (Adenine), 2.5 ± 0.8 µM (Berenil), 0.64 ± 0.03 µM (Adenosine) | Adenosine, Adenine, Berenil | [4][6] |
| HAPT1 | 36 ± 6 nM | - | - | Propamidine | [4] | |
| LAPT1 | 56 ± 8 µM | 2.2 ± 0.9 pmol(107 cells)-1s-1 | - | - | [4][6] | |
| Trypanosoma brucei brucei (melarsen-sensitive) | P2 | 0.84 µM | 9.35 pmol s-1 (108 cells)-1 | 0.56 µM (for Adenosine uptake) | Other diamidines | [7] |
| Leishmania donovani & L. amazonensis | Polyamine Transporter(s) | - | - | - | Putrescine, Spermidine (competitive) | [9] |
Note: Data for Vmax and Ki are not always available in the cited literature.
Experimental Protocols
The characterization of pentamidine uptake mechanisms in protozoa relies on a variety of experimental techniques. A generalized workflow for a radiolabeled drug uptake assay is described below.
Key Experiment: Radiolabeled Pentamidine Uptake Assay
This method is used to determine the kinetics of pentamidine transport into protozoan cells.
1. Materials:
-
Protozoan cell culture (e.g., T. brucei bloodstream forms, Leishmania promastigotes).
-
Radiolabeled pentamidine (e.g., [3H]pentamidine or [125I]iodopentamidine).
-
Assay buffer (e.g., HBS - HEPES-buffered saline).
-
Non-labeled pentamidine (for competition assays).
-
Potential inhibitors (e.g., adenosine, adenine, polyamines).
-
Silicone oil (e.g., di-n-octylphthalate).
-
Scintillation fluid and vials.
-
Microcentrifuge.
2. Protocol:
-
Cell Preparation: Harvest protozoan cells in their logarithmic growth phase. Wash the cells with an appropriate buffer and resuspend them to a known density (e.g., 1 x 108 cells/mL).
-
Assay Setup: In a microcentrifuge tube, add a layer of silicone oil on top of a denaturing solution (e.g., perchloric acid or NaOH).
-
Initiation of Uptake: Add the cell suspension to a tube containing the assay buffer and radiolabeled pentamidine at various concentrations. For inhibition assays, pre-incubate the cells with the inhibitor before adding the radiolabeled substrate.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0-15 minutes).
-
Termination of Uptake: At each time point, take an aliquot of the cell suspension and layer it on top of the silicone oil in the prepared microcentrifuge tubes. Centrifuge immediately at high speed to pellet the cells through the oil layer and into the denaturing solution, separating them from the extracellular radiolabeled drug.
-
Quantification: Aspirate the aqueous and oil layers. Add scintillation fluid to the pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of uptake and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. For inhibition studies, calculate the Ki value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pentamidine uptake pathways in Trypanosoma brucei.
Caption: Pentamidine transport and accumulation in Leishmania.
Caption: Experimental workflow for a radiolabeled pentamidine uptake assay.
References
- 1. Pentamidine uptake and resistance in pathogenic protozoa: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uptake of pentamidine in Trypanosoma brucei brucei is mediated by three distinct transporters: implications for cross-resistance with arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 6. Uptake of pentamidine in Trypanosoma brucei brucei is mediated by the P2 adenosine transporter and at least one novel, unrelated transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentamidine uptake in Leishmania donovani and Leishmania amazonensis promastigotes and axenic amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of Pentamidine Isethionate against Trophozoite and Cyst of Acanthamoeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Activity of Pentamidine Isethionate against Trophozoite and Cyst of Acanthamoeba - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Pentamidine's Antimicrobial Activity: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the molecular mechanisms underpinning the antimicrobial activity of pentamidine. It details the drug's interactions with various cellular components across different pathogens, summarizes quantitative efficacy data, and provides detailed experimental protocols for the key assays cited.
Introduction
Pentamidine is an aromatic diamidine that has been in clinical use for decades, primarily for the treatment of protozoal infections such as African trypanosomiasis, leishmaniasis, and Pneumocystis jirovecii pneumonia (PCP).[1][2][3][4][5] Its antimicrobial spectrum also extends to certain fungi and, more recently, it has been investigated as a potentiator of antibiotics against multidrug-resistant bacteria.[6][7][8] The mechanism of action of pentamidine is multifaceted and not entirely elucidated, varying to some extent with the target organism.[2][4] However, a significant body of evidence points to several key molecular interactions that disrupt essential cellular processes, ultimately leading to microbial cell death.[1][9] This guide will delve into these core mechanisms, presenting the current understanding of how pentamidine exerts its antimicrobial effects.
Mechanisms of Antimicrobial Action
Pentamidine's antimicrobial activity is not attributed to a single mode of action but rather to its ability to interfere with multiple, vital cellular functions. The primary targets include nucleic acids (both DNA and RNA), mitochondria, and cellular membranes.
Interaction with Nucleic Acids
A primary and well-documented mechanism of pentamidine is its interaction with nucleic acids.[6][9][10]
-
DNA Minor Groove Binding: Pentamidine exhibits a strong affinity for Adenine-Thymine (AT)-rich regions within the minor groove of DNA.[6][11][12] This binding is non-intercalative and is driven by the complementary shape and charge of the pentamidine molecule to the DNA minor groove.[12][13] This interaction can physically obstruct the binding of DNA-processing enzymes, thereby interfering with DNA replication and transcription.[1][4] The conformation of the drug, particularly the curvature of the molecule, is a critical factor for this binding.[11]
-
Inhibition of Topoisomerases: Pentamidine has been shown to inhibit the activity of topoisomerase enzymes, which are crucial for managing DNA topology during replication, transcription, and repair.[1][2][14] Specifically, it has been demonstrated to inhibit type II topoisomerase in the mitochondria of Trypanosoma parasites, leading to a fragmented and unreadable mitochondrial genome.[2] It also inhibits topoisomerase activity from Pneumocystis jirovecii.[14]
-
Interaction with tRNA: Beyond DNA, pentamidine also binds to structured RNAs, particularly transfer RNA (tRNA).[7][10] This binding is non-specific and driven by hydrophobic interactions, where the aromatic rings of pentamidine are thought to insert into the stacked base pairs of tRNA helices.[10] This interaction disrupts the secondary and tertiary structure of tRNA, which in turn inhibits the process of aminoacylation—the attachment of an amino acid to its corresponding tRNA.[10] The inhibition of tRNA charging ultimately leads to a cessation of protein synthesis.[10]
Disruption of Mitochondrial Function
Mitochondria are a key target of pentamidine, particularly in eukaryotic pathogens like protozoa and fungi.[1][10][15]
-
Accumulation in Mitochondria: Pentamidine is actively transported into and accumulates within the mitochondria of susceptible organisms.[16][17] This selective accumulation is a key factor in its antimicrobial activity.[10]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The drug is known to disrupt the mitochondrial membrane potential, which is essential for ATP synthesis.[1][18] This leads to a depletion of cellular energy and can trigger apoptosis-like cell death.[1][18][19]
-
Inhibition of Mitochondrial Translation: As a consequence of its interaction with tRNA and potentially other components of the mitochondrial ribosome, pentamidine is a potent inhibitor of mitochondrial translation.[10][20] This effect is more pronounced than its impact on cytoplasmic translation.[20]
Effects on Cellular Membranes
In Gram-negative bacteria, pentamidine has been shown to disrupt the outer membrane.[6][21] It interacts with lipopolysaccharide (LPS), compromising the integrity of the outer membrane.[6] This disruption increases the permeability of the membrane to other molecules, which is the basis for its synergistic effects with other antibiotics that are typically excluded by the Gram-negative outer membrane.[6][21]
Quantitative Data on Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of pentamidine against various bacterial and fungal species.
Table 1: Minimum Inhibitory Concentrations (MICs) of Pentamidine against Selected Bacteria
| Organism | Strain | Assay Method | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | Broth microdilution | 32 | [6] | |
| Staphylococcus aureus | Broth microdilution | 3 | [6] | |
| Staphylococcus epidermidis | ATCC 29997 | Broth microdilution | 16 | [6] |
| Tropheryma whipplei | Broth microdilution | 0.125–0.25 | [6] | |
| Escherichia coli | ATCC 8739 | Agar dilution | 125 | [6] |
| Escherichia coli | Broth microdilution | 200 | [6] | |
| Pseudomonas aeruginosa | ATCC 9027 | Agar dilution | 500 | [6] |
| Pseudomonas aeruginosa | Clinical Strains | Broth microdilution | 400-1600 | [22] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Pentamidine against Selected Fungi
| Organism | Assay Method | MIC (µg/mL) | Reference(s) |
| Candida albicans | Broth microdilution | 125 | [7] |
| Aspergillus fumigatus | Broth microdilution | 0.19 | [23] |
| Aspergillus flavus | Broth microdilution | 0.19 | [23] |
| Aspergillus niger | Broth microdilution | 3.12 | [23] |
| Fusarium solani | Broth microdilution | 0.39 | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular basis of pentamidine's antimicrobial activity.
DNase I Footprinting Assay for DNA Binding
Objective: To identify the specific DNA sequences where pentamidine binds.
Methodology:
-
DNA Probe Preparation:
-
Synthesize or isolate a DNA fragment (100-200 bp) containing a putative AT-rich binding site.
-
Dephosphorylate the 5' ends of the DNA fragment using calf intestinal phosphatase.
-
End-label one strand of the DNA fragment with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled DNA probe using gel electrophoresis or a suitable purification kit.
-
-
Binding Reaction:
-
In separate tubes, set up binding reactions containing the labeled DNA probe (e.g., 10,000 cpm per reaction), a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT), and increasing concentrations of pentamidine (e.g., 0.1 µM to 100 µM).
-
Include a control reaction with no pentamidine.
-
Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be titrated beforehand to achieve partial digestion of the DNA probe.
-
Incubate for a short period (e.g., 1-2 minutes) at room temperature.
-
-
Reaction Termination and DNA Purification:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA, SDS, and carrier DNA).
-
Purify the DNA fragments by phenol-chloroform extraction and ethanol precipitation.
-
-
Gel Electrophoresis and Autoradiography:
-
Resuspend the DNA pellets in a loading buffer and separate the fragments on a high-resolution denaturing polyacrylamide gel.
-
Dry the gel and expose it to X-ray film to visualize the DNA fragments.
-
-
Data Analysis:
-
The region where pentamidine binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane without pentamidine.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To determine the effect of pentamidine on the mitochondrial membrane potential of target cells.
Methodology (using JC-1 dye):
-
Cell Culture and Treatment:
-
Culture the target cells (e.g., protozoa, fungi, or mammalian cells for toxicity studies) to the desired confluency in a suitable multi-well plate.
-
Treat the cells with various concentrations of pentamidine for the desired duration. Include untreated cells as a negative control and cells treated with a known uncoupler (e.g., FCCP) as a positive control.
-
-
JC-1 Staining:
-
Remove the culture medium and wash the cells with warm PBS.
-
Add JC-1 staining solution (typically 5 µg/mL in pre-warmed, phenol red-free medium) to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing and Measurement:
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add pre-warmed, phenol red-free medium or PBS to the wells.
-
Immediately measure the fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
Green monomers (indicating depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm.
-
Red J-aggregates (indicating polarized mitochondria): Excitation ~535 nm, Emission ~590 nm.
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in pentamidine-treated cells compared to the control indicates mitochondrial depolarization.
-
In Vitro Topoisomerase II Inhibition Assay
Objective: To assess the inhibitory effect of pentamidine on topoisomerase II activity.
Methodology (Decatenation Assay):
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing a suitable assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT), catenated kinetoplast DNA (kDNA) as the substrate, and varying concentrations of pentamidine.
-
Include a control reaction with no pentamidine and a control with a known topoisomerase II inhibitor (e.g., etoposide).
-
-
Enzyme Addition and Incubation:
-
Add purified topoisomerase II enzyme to each reaction tube to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Electrophoresis:
-
Stop the reactions by adding a stop buffer containing SDS and proteinase K.
-
Add loading dye to the samples and load them onto an agarose gel.
-
Perform electrophoresis to separate the different DNA forms.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light.
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in the release of minicircles that migrate faster on the gel.
-
Inhibition of topoisomerase II by pentamidine will prevent decatenation, and the kDNA will remain as a high-molecular-weight complex at the origin of the gel.
-
tRNA Aminoacylation Inhibition Assay
Objective: To determine if pentamidine inhibits the charging of tRNA with its cognate amino acid.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl pH 7.8, 30 mM KCl, 12 mM MgCl₂), ATP, DTT, a radiolabeled amino acid (e.g., [¹⁴C]leucine), the corresponding tRNA (e.g., tRNALeu), and varying concentrations of pentamidine.
-
-
Initiation of Aminoacylation:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the aminoacylation reaction by adding the cognate aminoacyl-tRNA synthetase (e.g., LeuRS).
-
-
Reaction Quenching and tRNA Precipitation:
-
At various time points, take aliquots of the reaction mixture and spot them onto filter paper discs.
-
Immediately quench the reaction by immersing the filter paper in cold trichloroacetic acid (TCA).
-
Wash the filter papers with cold TCA and then ethanol to remove unincorporated radiolabeled amino acid.
-
-
Quantification:
-
Dry the filter papers and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of aminoacylated tRNA.
-
-
Data Analysis:
-
Plot the amount of aminoacylated tRNA over time for each pentamidine concentration. A decrease in the rate and extent of aminoacylation in the presence of pentamidine indicates inhibition.
-
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Overview of Pentamidine's Multifaceted Antimicrobial Mechanisms.
Experimental Workflows
Caption: Experimental Workflow for DNase I Footprinting Assay.
Caption: Experimental Workflow for Mitochondrial Membrane Potential Assay.
Conclusion
The antimicrobial activity of pentamidine is a result of its complex interplay with multiple cellular targets. Its ability to bind to the DNA minor groove, inhibit topoisomerases, disrupt mitochondrial function, and interfere with tRNA aminoacylation collectively contributes to its potent effects against a range of pathogens. Furthermore, its capacity to permeabilize the outer membrane of Gram-negative bacteria opens avenues for its use in combination therapies to combat antibiotic resistance. A thorough understanding of these molecular mechanisms is crucial for the rational design of new antimicrobial agents and for optimizing the clinical use of this established drug. The experimental protocols provided herein serve as a guide for researchers aiming to further investigate the intricate molecular basis of pentamidine's antimicrobial action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 5. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Mouse Model of Acinetobacter baumannii-Associated Pneumonia Using a Clinically Isolated Hypervirulent Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Footprinting studies on the sequence-selective binding of pentamidine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNase I footprinting [gene.mie-u.ac.jp]
- 12. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.fredhutch.org [research.fredhutch.org]
- 15. researchgate.net [researchgate.net]
- 16. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. spm1.genebee.msu.ru [spm1.genebee.msu.ru]
- 21. oncology.wisc.edu [oncology.wisc.edu]
- 22. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Evolving Landscape of Pentamidine: A Structural-Activity Relationship Analysis of its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine, an aromatic diamidine, has been a stalwart in the chemotherapeutic arsenal against protozoal infections like leishmaniasis, trypanosomiasis, and Pneumocystis jirovecii pneumonia for decades.[1] However, its clinical utility is often hampered by significant toxicity and emerging resistance. This has spurred extensive research into the development of pentamidine analogs with improved therapeutic indices. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these analogs, detailing their diverse biological activities, the experimental protocols used for their evaluation, and the underlying molecular mechanisms.
The core structure of pentamidine, characterized by two terminal amidine groups connected by a flexible pentamethylene-dioxy linker, has been the subject of numerous chemical modifications. These modifications, ranging from altering the linker length and composition to substituting the amidine moieties, have yielded a plethora of analogs with a broad spectrum of biological activities, including antiprotozoal, antifungal, anticancer, and antibacterial adjuvant properties.[2][3][4] Understanding the SAR of these compounds is paramount for the rational design of novel, safer, and more potent therapeutic agents.
Data Presentation: Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro activities of pentamidine and its analogs against various pathogens and cancer cell lines. The data, presented as half-maximal inhibitory concentrations (IC50), minimal inhibitory concentrations (MIC), or fractional inhibitory concentration indices (FICI), provide a quantitative basis for understanding the impact of structural modifications on biological activity.
Table 1: Antiprotozoal Activity of Pentamidine Analogs
| Compound | Linker Modification | Amidine/Terminal Group Modification | T. brucei IC50 (µM) | L. donovani IC50 (µM) | P. falciparum IC50 (µM) | Reference(s) |
| Pentamidine | 1,5-dioxypentane | Unsubstituted amidine | 0.0019 - 0.0053 | 5.50 | 0.03 | [3][5][6] |
| Hexamidine | 1,6-dioxyhexane | Unsubstituted amidine | - | - | > Pentamidine | [7] |
| Propamidine | 1,3-dioxypropane | Unsubstituted amidine | - | - | < Pentamidine | [7] |
| Analog 1 | Phenyl ring with ortho-oriented linker | Unsubstituted amidine | - | - | - | [8] |
| Analog 2 | Phenyl ring with meta-oriented linker | Unsubstituted amidine | - | - | - | [8] |
| Analog 3 | Phenyl ring with para-oriented linker | Unsubstituted amidine | - | - | - | [8] |
| Ir-(COD)-pentamidine | - | Iridium complex | - | 23.5 (L. donovani DD8) | - | [9] |
Table 2: Antifungal Activity of Pentamidine Analogs
| Compound | Linker Modification | Amidine/Terminal Group Modification | C. albicans MIC80 (µg/mL) | C. neoformans MIC80 (µg/mL) | Reference(s) |
| Pentamidine | 1,5-dioxypentane | Unsubstituted amidine | 0.78 | 0.39 | [2] |
| Compound 28 | Bis-benzimidazole | N-isopropylamidino | ≤0.09 | 0.19 | [2] |
| Compound 30 | Bis-benzimidazole | N-isopropylamidino | 0.19 | 0.19 | [2] |
| Compound 32 | Bis-benzimidazole | N-isopropylamidino | 0.19 | 0.19 | [2] |
Table 3: Anticancer Activity of Pentamidine and Analogs
| Compound | Cell Line | IC50 (µM) | Notes | Reference(s) |
| Pentamidine | Ovarian Cancer (HO8910, Caov3) | Dose-dependent inhibition of proliferation | Inhibits migration | [10] |
| Pentamidine | Glioma-initiating cells | Suppresses proliferation and stemness | Induces apoptosis | [11] |
| WLC-4059 | Colorectal Cancer (SW480) | More potent than pentamidine | Blocks S100A1-RAGE interaction | [12] |
Table 4: Antibacterial Adjuvant Activity of Pentamidine Analogs
| Analog | Bacteria | Antibiotic | FICI | Notes | Reference(s) |
| Pentamidine | E. coli | Rifampicin | 0.25 | Synergistic | [13] |
| Pentamidine | A. baumannii | Novobiocin | Synergistic | Effective in vivo | [13] |
| P2 | A. baumannii | Erythromycin | 0.156 | More potent than pentamidine | [4] |
| P11 | A. baumannii | Erythromycin | 0.078 | More potent than pentamidine | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of pentamidine analogs.
Protocol 1: In Vitro Antiprotozoal Susceptibility Assay (SYBR Green I-based for P. falciparum)
This protocol is adapted from established methods for assessing the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.[7][14]
1. Materials:
- P. falciparum culture (synchronized to ring stage)
- Complete culture medium (e.g., RPMI 1640 with supplements)
- Human red blood cells (RBCs)
- 96-well microtiter plates (pre-dosed with test compounds)
- Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
- SYBR Green I nucleic acid stain (10,000x stock in DMSO)
- Fluorescence plate reader
2. Method:
- Parasite Culture Preparation: Adjust the parasitemia of the P. falciparum culture to 1% at a 2% hematocrit using complete medium and uninfected RBCs.
- Drug Plate Inoculation: Add 100 µL of the parasite suspension to each well of the 96-well plates pre-dosed with serial dilutions of the pentamidine analogs. Include drug-free and parasite-free controls.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- Lysis and Staining:
- Prepare the SYBR Green I lysis buffer by diluting the stock solution.
- After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.
- Incubate the plates in the dark at room temperature for 1-24 hours.
- Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- Data Analysis:
- Subtract the background fluorescence from the wells containing only RBCs.
- Plot the fluorescence intensity against the logarithm of the drug concentration.
- Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Protocol 2: Cell Proliferation and Viability Assay (WST-1 Assay)
This protocol is a colorimetric assay for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity.[9][15]
1. Materials:
- Target cell line (e.g., cancer cells, mammalian cells for toxicity)
- Complete culture medium
- 96-well microtiter plates
- Pentamidine analogs
- WST-1 reagent
- Microplate (ELISA) reader
2. Method:
- Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of culture medium and incubate overnight.
- Compound Treatment: Treat the cells with various concentrations of the pentamidine analogs for the desired exposure time (e.g., 48 or 72 hours). Include vehicle-treated controls.
- WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
- Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.
- Absorbance Measurement: Shake the plates thoroughly for 1 minute and measure the absorbance at approximately 440 nm using a microplate reader. A reference wavelength of >600 nm can be used.
- Data Analysis:
- Subtract the background absorbance from the control wells (medium only).
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
Protocol 3: Antibacterial Synergy Testing (Checkerboard Broth Microdilution Assay)
This assay is used to evaluate the interaction between two antimicrobial agents.[3]
1. Materials:
- Bacterial strain of interest
- Mueller-Hinton broth (or other appropriate broth)
- 96-well microtiter plates
- Pentamidine analog (Drug A)
- Antibiotic (Drug B)
- Bacterial inoculum standardized to 0.5 McFarland
2. Method:
- Plate Preparation:
- Dispense 50 µL of broth into each well of a 96-well plate.
- Prepare serial twofold dilutions of Drug A along the y-axis (rows) and Drug B along the x-axis (columns). This creates a matrix of drug combinations.
- Include wells with serial dilutions of each drug alone to determine their individual MICs.
- Inoculation: Dilute the standardized bacterial inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) and add 100 µL to each well.
- Incubation: Incubate the plates at 35-37°C for 18-24 hours.
- MIC Determination: Determine the MIC of each drug alone and in combination as the lowest concentration that completely inhibits visible bacterial growth.
- Data Analysis:
- Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well: FIC = (MIC of drug in combination) / (MIC of drug alone).
- Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
- Interpret the results:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4: Additive/Indifference
- FICI > 4: Antagonism
Mandatory Visualization
The following diagrams, generated using the Graphviz DOT language, illustrate key mechanisms of action and experimental workflows related to pentamidine analogs.
S100A1-RAGE Signaling Pathway in Cancer
Pentamidine and its analogs have been shown to inhibit cancer cell proliferation by blocking the interaction between the S100A1 protein and the Receptor for Advanced Glycation End products (RAGE).[12] This interaction is crucial for initiating downstream signaling cascades that promote tumor growth.
Mechanism of Action: Outer Membrane Disruption in Gram-Negative Bacteria
Pentamidine and its analogs can act as adjuvants, sensitizing Gram-negative bacteria to antibiotics by disrupting the outer membrane.[13] This process involves the displacement of divalent cations that stabilize the lipopolysaccharide (LPS) layer.
Conclusion
The study of pentamidine analogs has revealed a rich and complex structure-activity landscape. Modifications to the parent molecule have led to compounds with enhanced activity against a variety of targets and, in some cases, reduced toxicity. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to build upon in the quest for novel therapeutics. The visualization of key mechanisms provides a conceptual framework for understanding how these molecules exert their effects. Future research should continue to explore novel chemical scaffolds and leverage the growing understanding of the molecular targets of pentamidine and its derivatives to design the next generation of highly effective and safe drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Potentiation of Gram-Positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iddo.org [iddo.org]
- 8. Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. RAGE and Its Ligands: Molecular Interplay Between Glycation, Inflammation, and Hallmarks of Cancer—a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for Pentamidine Administration in Mouse Models of Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine is an aromatic diamidine compound with well-established antiprotozoal activity. It is utilized as a second-line treatment for visceral and cutaneous leishmaniasis, particularly in cases resistant to first-line therapies.[1][2] Its mechanism of action in Leishmania is multifaceted, primarily targeting the parasite's mitochondrial and kinetoplast DNA (kDNA).[3][4] Pentamidine is actively transported into the parasite's mitochondrion, where it disrupts the mitochondrial membrane potential and interferes with kDNA replication, ultimately leading to parasite death.[3][5][6] This document provides detailed protocols for the preparation and administration of pentamidine in murine models of leishmaniasis, along with a summary of its efficacy and a diagram of its proposed mechanism of action.
Quantitative Data Summary
The efficacy of pentamidine has been evaluated in various mouse models of leishmaniasis. The following tables summarize the quantitative data from several studies, showcasing its effectiveness in reducing parasite burden.
Table 1: Efficacy of Pentamidine in a Leishmania donovani (Visceral Leishmaniasis) Mouse Model
| Mouse Strain | Treatment Regimen | Route of Administration | Parasite Suppression (%) | Reference |
| BALB/c | 6.7 µmoles/kg/day x 5 days | Intravenous (IV) | 54 | [4] |
| BALB/c | 1.06 mg/kg (ED50) | Intravenous (IV) | 50 | [7] |
Table 2: Efficacy of Pentamidine in a Leishmania major (Cutaneous Leishmaniasis) Mouse Model
| Mouse Strain | Treatment Regimen | Route of Administration | Parasite Suppression (%) | Reference |
| BALB/c | 0.17 mg/kg x 3 days | Intravenous (IV) | 35 | [8] |
| BALB/c | 2.28 mg/kg x 3 days | Intravenous (IV) | 52 | [8] |
Table 3: Efficacy of Pentamidine-Loaded Nanoparticles in Leishmania infantum (Visceral Leishmaniasis) Mouse Model
| Mouse Strain | Treatment Formulation | Route of Administration | ED50 (mg/kg) | Reference |
| BALB/c | Free Pentamidine | Intravenous (IV) | 1.06 | [7] |
| BALB/c | Pentamidine-loaded nanoparticles | Intravenous (IV) | 0.17 | [7] |
Experimental Protocols
Preparation of Pentamidine Isethionate for Injection
Materials:
-
Pentamidine isethionate salt (lyophilized powder)
-
Sterile Water for Injection, USP
-
Sterile 5% Dextrose Injection, USP or Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Reconstitution of Lyophilized Powder:
-
Aseptically reconstitute the pentamidine isethionate vial with Sterile Water for Injection. Caution: Do not use Sodium Chloride Injection for initial reconstitution as it may cause precipitation.[9]
-
The volume of water will depend on the desired stock concentration. For a 300 mg vial, adding 3 mL of sterile water will yield a 100 mg/mL solution.[8]
-
Gently swirl or vortex the vial until the powder is completely dissolved. The reconstituted solution is stable for up to 48 hours at room temperature when protected from light.[9]
-
-
Dilution for Injection:
-
Withdraw the required volume of the reconstituted pentamidine solution based on the desired dose and the weight of the mouse.
-
Dilute the stock solution to the final desired concentration using either 5% Dextrose Injection or 0.9% Sodium Chloride Injection.[8] For intravenous administration, a final volume of 100-200 µL is typical for a mouse. For intramuscular or subcutaneous injections, a smaller volume (50-100 µL) is recommended.
-
Visually inspect the final solution for any particulate matter or discoloration before administration.[9]
-
Administration of Pentamidine to Mice
Animal Models:
-
Commonly used mouse strains for leishmaniasis models include BALB/c and C57BL/6. The choice of strain depends on the Leishmania species and the desired immune response.
Routes of Administration:
-
Intravenous (IV) Injection:
-
Typically administered via the lateral tail vein.
-
Proper animal restraint is crucial. A restraining device is recommended.
-
Use a 27-30 gauge needle.
-
The injection should be administered slowly over 60 to 120 seconds, as rapid injection can cause severe hypotension.[9][10]
-
Monitor the animal closely during and after injection for any signs of distress.
-
-
Intramuscular (IM) Injection:
-
Usually administered into the quadriceps muscle of the hind limb.
-
Use a 25-27 gauge needle.
-
Alternate injection sites between doses to minimize local tissue irritation.[10]
-
-
Subcutaneous (SC) Injection:
-
Administered into the loose skin over the back or flank.
-
Use a 25-27 gauge needle.
-
Dosage and Treatment Schedule:
-
The dosage and schedule can vary depending on the Leishmania species, the severity of the infection, and the specific research question.
-
For Visceral Leishmaniasis (L. donovani, L. infantum): Doses ranging from 2 to 4 mg/kg administered daily or every other day for up to 15 doses have been reported.[11]
-
For Cutaneous Leishmaniasis (L. major, L. guyanensis): Doses of 2 to 3 mg/kg administered daily or every other day for 4 to 7 doses are common.[11] A single high dose of 7 mg/kg has also been investigated in clinical settings.[1]
-
It is recommended to perform a dose-response study to determine the optimal dose for a specific experimental setup.
Monitoring:
-
Animals should be monitored regularly for signs of toxicity, which can include weight loss, lethargy, and local reactions at the injection site.
-
Blood glucose levels should be monitored as pentamidine can cause both hypoglycemia and hyperglycemia.[10]
-
Monitor blood pressure if possible, especially after IV administration.[10]
Visualizations
Proposed Mechanism of Action of Pentamidine in Leishmania
Caption: Proposed mechanism of action of pentamidine in Leishmania.
Experimental Workflow for Pentamidine Administration in a Mouse Model of Leishmaniasis
Caption: Experimental workflow for pentamidine administration.
References
- 1. Efficacy and safety of a single dose pentamidine (7mg/kg) for patients with cutaneous leishmaniasis caused by L. guyanensis: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Treatment of mucocutaneous leishmaniasis with pentamidine isothionate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo antileishmanial action of Ir-(COD)-pentamidine tetraphenylborate on Leishmania donovani and Leishmania major mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to pentamidine in Leishmania mexicana involves exclusion of the drug from the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of pentamidine-loaded methacrylate nanoparticles against Leishmania infantum in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. drugs.com [drugs.com]
- 10. PENTAMIDINE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 11. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Pentamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of pentamidine in biological matrices using High-Performance Liquid Chromatography (HPLC). Pentamidine is an antiprotozoal agent used in the treatment of various parasitic diseases, and its accurate quantification is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described method utilizes reverse-phase chromatography with UV detection, offering a reliable and reproducible approach for researchers. This document includes a comprehensive experimental protocol, quantitative performance data, and graphical representations of the workflow.
Introduction
Pentamidine is an aromatic diamidine with potent antiprotozoal activity against a range of pathogens. Its clinical use necessitates precise and accurate monitoring of its concentration in biological fluids to ensure therapeutic efficacy while minimizing potential side effects. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This note details a validated HPLC method for the determination of pentamidine, providing researchers with a robust protocol for their analytical needs.
Experimental Protocols
This section outlines the necessary steps for sample preparation and HPLC analysis of pentamidine.
Materials and Reagents
-
Pentamidine isethionate standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Triethylamine
-
Phosphoric acid
-
Monobasic potassium phosphate
-
Water (HPLC grade)
-
Biological matrix (e.g., plasma, urine)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis® WCX) or liquid-liquid extraction solvents (e.g., chloroform)
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte. Two common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Protocol:
-
Conditioning: Condition the SPE cartridge (e.g., Oasis® WCX) with methanol followed by water.
-
Loading: Load the pre-treated biological sample (e.g., 100 µL of plasma) onto the cartridge.[1]
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering compounds.
-
Elution: Elute pentamidine from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
Liquid-Liquid Extraction (LLE) Protocol:
-
Mixing: Mix the biological sample (e.g., plasma) with an extraction solvent, such as a mixture of acetonitrile and chloroform.[2][3]
-
Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Back-Extraction (optional): For further purification, back-extract the analyte from the organic phase into an acidic aqueous buffer.[3]
-
Evaporation and Reconstitution: Transfer the organic or final aqueous layer containing pentamidine to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
Experimental workflow for pentamidine quantification.
HPLC Conditions
The following tables summarize typical chromatographic conditions for the analysis of pentamidine.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18[1] | µBondapak C-18[2] | Base deactivated C18, 5 µm[4][5] |
| Mobile Phase | 18% Acetonitrile, 2% Methanol, 0.2 M Ammonium Acetate, 0.5% Triethylamine[1] | Acetonitrile:Water (20:80) with 0.1% H₃PO₄ and 0.1% NaCl[2] | 24% Acetonitrile, 76% 0.025 M Monobasic Phosphate Buffer (pH 3.2)[4][5] |
| Flow Rate | Not Specified | Not Specified | 1 mL/min[4][5] |
| Detection | Diode Array Detector[1] | UV at 262 nm[2] | UV at 270 nm[4][5] |
| Internal Standard | Melphalan (external)[1] | Not Specified | Sulfadiazine[4][5] |
Quantitative Data Summary
The performance of the HPLC methods for pentamidine quantification is summarized in the tables below.
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (UPLC) |
| Matrix | Plasma[1] | Plasma[2] | Whole Blood, Plasma, Urine[3] | Rat Plasma, Urine[6][7] |
| Linearity Range | Not Specified | Not Specified | Not Specified | 2.88-287.52 ng/mL (Plasma)[6][7] |
| 143.76 ng/mL - 1.72 µg/mL (Urine)[6][7] | ||||
| Limit of Detection (LOD) | 8.6 ng/mL[1] | 15 nmol/L[2] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 16 nmol/L (Plasma), 27.7 nmol/L (Urine)[3] | 2.88 ng/mL (Plasma)[7] |
| Precision (%RSD) | 0.3 - 10% (Inter-day & Intra-day)[1] | < 3.8% (Within-day)[2] | 5 - 7%[3] | Not Specified |
| Recovery | 82%[1] | 92%[2] | Not Specified | Not Specified |
Logical Relationships in HPLC Analysis
The quantification of pentamidine by HPLC follows a logical progression from sample introduction to final data analysis.
Logical flow of an HPLC analysis.
Conclusion
The HPLC methods described in this application note provide a reliable and robust framework for the quantitative analysis of pentamidine in various biological matrices. The detailed protocols for sample preparation and chromatographic conditions, along with the summarized validation data, offer a comprehensive resource for researchers. The provided workflows can be adapted to specific laboratory needs, ensuring accurate and reproducible results for pharmacokinetic studies and therapeutic drug monitoring of pentamidine.
References
- 1. High-performance liquid chromatographic determination of pentamidine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic method for measurement of pentamidine in plasma and its application in an immunosuppressed patient with renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of pentamidine in whole blood, plasma, and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel HPLC assay for pentamidine: comparative effects of creatinine and inulin on GFR estimation and pentamidine renal excretion in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. Ultra high performance liquid chromatography method for the determination of pentamidine and analog in rat biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Illuminating the Path of a Potent Therapeutic: In Vivo Imaging Techniques to Track Pentamidine Distribution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine is a crucial antimicrobial agent effective against a range of protozoal and fungal infections, most notably Pneumocystis jirovecii pneumonia (PCP), African trypanosomiasis, and leishmaniasis.[1] Understanding the in vivo biodistribution of Pentamidine is paramount for optimizing dosing regimens, minimizing toxicity, and developing novel drug delivery strategies. This document provides detailed application notes and protocols for advanced in vivo imaging techniques to visualize and quantify the distribution of Pentamidine in preclinical and clinical research. The techniques covered include radionuclide imaging (Whole-Body Autoradiography and Single-Photon Emission Computed Tomography), Mass Spectrometry Imaging, and a general overview of Fluorescence Imaging.
Radionuclide Imaging
Radionuclide-based imaging offers exceptional sensitivity for tracking the whole-body distribution of Pentamidine over time. By labeling the drug with a radioactive isotope, its location and concentration in various tissues can be non-invasively monitored.
Whole-Body Autoradiography (WBA) with 14C-Labeled Pentamidine
Application Note: Whole-body autoradiography (WBA) is a powerful ex vivo imaging technique that provides a detailed, high-resolution visualization of the distribution of a radiolabeled compound throughout an entire animal section.[2] This method is particularly useful for identifying target organs and tissues of accumulation, as well as understanding the routes of elimination. A study utilizing 14C-labeled Pentamidine in rats has demonstrated its utility in comparing different administration routes and quantifying tissue concentrations.[3]
Quantitative Data Summary:
The following table summarizes the quantitative distribution of 14C-Pentamidine in various organs of Sprague Dawley rats at different time points after intravenous (IV) and inhaled administration.
| Organ | Time Point | Administration Route | Pentamidine Concentration (µg equivalent/g tissue) |
| Lung | 30 min | IV | ~10 |
| Lung | 24 hours | IV | ~15 |
| Lung | 7 days | IV | ~15 |
| Lung | 30 min | Inhaled | >100 |
| Lung | 24 hours | Inhaled | >100 |
| Liver | 30 min | IV | ~50 |
| Liver | 24 hours | IV | ~30 |
| Kidney | 30 min | IV | ~80 |
| Kidney | 24 hours | IV | ~60 |
| Spleen | 30 min | IV | ~40 |
| Spleen | 24 hours | IV | ~25 |
| Bone Marrow | 30 min | IV | ~30 |
| Bone Marrow | 24 hours | IV | ~20 |
| Brain | 30 min | IV | Not Detectable |
Data adapted from a study on the organ distribution of 14C-labelled pentamidine in rats.[3]
Experimental Protocol: Whole-Body Autoradiography of 14C-Pentamidine
-
Radiolabeled Compound: Synthesize Pentamidine labeled with Carbon-14 (14C).
-
Animal Model: Utilize Sprague Dawley rats.
-
Administration:
-
Intravenous (IV): Administer 5 mg/kg of 14C-Pentamidine via the tail vein.
-
Inhaled: Administer aerosolized 14C-Pentamidine.
-
-
Time Points: Euthanize animals at various time points post-administration (e.g., 30 min, 6 h, 24 h, 7 days).[3]
-
Freezing and Sectioning: Immediately after euthanasia, freeze the entire animal in a mixture of hexane and solid CO2. Embed the frozen animal in a carboxymethylcellulose (CMC) medium. Section the whole body into thin slices (e.g., 20-40 µm) using a cryomicrotome.
-
Image Acquisition: Place the sections in contact with a phosphor imaging plate or X-ray film. Expose for a duration determined by the radioactivity level.
-
Image Analysis: Scan the imaging plate or film to generate a digital autoradiogram. Quantify the radioactivity in different organs and tissues using appropriate image analysis software and calibration standards.
Workflow Diagram:
SPECT Imaging with Radioiodinated Pentamidine Analog
Application Note: Single-Photon Emission Computed Tomography (SPECT) is a non-invasive in vivo imaging technique that can provide three-dimensional information on the distribution of a radiolabeled tracer. A radioiodinated analog of Pentamidine has been synthesized and shown to be stable, making it a promising candidate for SPECT imaging to study Pentamidine's pharmacokinetics in real-time.[4]
Experimental Protocol: Synthesis and Imaging with [123I]-Iodopentamidine
-
Synthesis of [123I]-Iodopentamidine:
-
Animal Model: Use an appropriate animal model (e.g., mice or rats).
-
Administration: Administer the purified [123I]-iodopentamidine intravenously.
-
SPECT/CT Imaging:
-
Anesthetize the animal and place it in a SPECT/CT scanner.
-
Acquire dynamic or static images at various time points post-injection.
-
The CT scan provides anatomical reference for the SPECT data.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data to generate 3D images of tracer distribution.
-
Co-register the SPECT and CT images.
-
Quantify the radioactivity in regions of interest (ROIs) corresponding to different organs to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Logical Diagram:
Mass Spectrometry Imaging (MSI)
Hypothetical Experimental Protocol: MALDI-MSI of Pentamidine in Lung Tissue
-
Tissue Collection and Sectioning:
-
Euthanize the animal at a desired time point after Pentamidine administration.
-
Excise the target organ (e.g., lung) and snap-freeze it in liquid nitrogen or isopentane cooled with liquid nitrogen.
-
Section the frozen tissue at a thickness of 10-20 µm using a cryostat and mount the sections onto conductive glass slides.
-
-
Matrix Application:
-
Apply a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or 2,5-dihydroxybenzoic acid [DHB]) uniformly over the tissue section. This can be done using an automated sprayer or a sublimation apparatus to ensure a homogenous crystal layer.
-
-
MSI Data Acquisition:
-
Use a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometer.
-
Define a raster pattern over the tissue section to acquire a mass spectrum at each pixel.
-
Acquire data in positive ion mode, as Pentamidine is a dicationic molecule. The mass-to-charge ratio (m/z) for Pentamidine should be targeted.
-
-
Data Analysis and Visualization:
-
Process the acquired data using specialized imaging software.
-
Generate ion intensity maps for the m/z corresponding to Pentamidine to visualize its distribution across the tissue section.
-
Correlate the MSI data with histological staining (e.g., H&E staining) of the same or an adjacent tissue section to link drug distribution to specific morphological features.
-
Experimental Workflow Diagram:
Fluorescence Imaging
Application Note: In vivo fluorescence imaging is a versatile technique that can be used to track the distribution of fluorescently labeled molecules. While specific, well-validated fluorescently labeled Pentamidine analogs for in vivo use are not widely reported in the literature, this section outlines a general approach that could be adapted should such probes be developed. The principle involves administering a fluorescent derivative of Pentamidine and detecting the emitted light using a sensitive imaging system.
General Experimental Protocol: In Vivo Fluorescence Imaging
-
Probe: A fluorescently labeled Pentamidine analog with suitable photophysical properties (e.g., excitation and emission in the near-infrared spectrum to minimize tissue autofluorescence).
-
Animal Model: Use of immunodeficient or albino mice is often preferred to reduce signal absorption by fur and skin pigments.
-
Administration: Administer the fluorescent probe intravenously.
-
Imaging:
-
Anesthetize the animal and place it in an in vivo fluorescence imaging system (e.g., IVIS).
-
Acquire images at various time points to monitor the probe's distribution, accumulation in organs, and clearance.
-
Use appropriate excitation and emission filters for the specific fluorophore.
-
-
Ex Vivo Analysis: After the final in vivo imaging session, euthanize the animal and excise major organs for ex vivo imaging to confirm and quantify the probe's distribution with higher resolution.
Conceptual Signaling Pathway of Pentamidine's Action:
Pentamidine's mechanism of action is multifaceted, primarily involving interference with microbial DNA, RNA, and protein synthesis.[3][7] It is known to bind to adenine-thymine (A-T) rich regions of DNA.[3]
Conclusion
The in vivo imaging techniques detailed in these application notes provide powerful tools for elucidating the pharmacokinetic and pharmacodynamic properties of Pentamidine. Radionuclide imaging, particularly WBA and SPECT, offers high sensitivity for quantitative whole-body distribution studies. MSI provides unparalleled chemical specificity for mapping the drug at the tissue and cellular level without the need for labeling. While fluorescence imaging of Pentamidine is a developing area, it holds promise for real-time visualization of drug dynamics. The selection of the most appropriate technique will depend on the specific research question, available resources, and the desired level of spatial and temporal resolution. By leveraging these advanced imaging modalities, researchers can gain critical insights to enhance the therapeutic efficacy and safety of Pentamidine.
References
- 1. Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-body autoradiography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autoradiographic examination of the organ distribution of 14C-labelled pentamidine in rats after intravenous and inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and stability of a radioiodinated pentamidine isethionate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
Determining Pentamidine IC50 Values: A Guide to Cell Viability Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine is an aromatic diamidine compound with a broad spectrum of antimicrobial activity, including anti-protozoal and anti-fungal properties. It is a crucial therapeutic agent for treating diseases such as Pneumocystis pneumonia (PCP), leishmaniasis, and African trypanosomiasis. The effectiveness of Pentamidine, like any antimicrobial agent, is quantified by its half-maximal inhibitory concentration (IC50), a critical parameter in drug discovery and development. The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%.
This document provides detailed application notes and experimental protocols for determining the IC50 values of Pentamidine using various common cell viability assays. These assays are essential for assessing the cytotoxic and cytostatic effects of Pentamidine on a range of cell types, from pathogenic protozoa to mammalian cancer cell lines.
Mechanism of Action of Pentamidine
Pentamidine's mechanism of action is multifaceted, contributing to its broad-spectrum activity. It primarily targets cellular processes essential for pathogen survival and proliferation. Key mechanisms include:
-
DNA Intercalation and Topoisomerase Inhibition: Pentamidine can bind to the minor groove of DNA, particularly at AT-rich regions, and interfere with DNA replication and transcription.[1] It also inhibits topoisomerase enzymes, which are critical for relieving torsional stress in DNA during replication, leading to DNA damage and cell cycle arrest.[1][2]
-
Disruption of Polyamine Biosynthesis: Polyamines are essential for cell growth and differentiation. Pentamidine can interfere with polyamine metabolism, further inhibiting cell proliferation.[1]
-
Mitochondrial Dysfunction: A significant aspect of Pentamidine's activity is its ability to disrupt mitochondrial function. It can lead to a decrease in mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and an increase in reactive oxygen species (ROS) production.[1][3][4] This ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][5][6]
Below is a diagram illustrating the key signaling pathways affected by Pentamidine.
Caption: Pentamidine's mechanism of action involves multiple cellular targets.
Data Presentation: Pentamidine IC50 Values
The following tables summarize the reported IC50 values of Pentamidine against various protozoan parasites and human cancer cell lines. These values can vary depending on the specific cell line, assay method, and experimental conditions.
Table 1: IC50 Values of Pentamidine against Protozoan Parasites
| Organism | Strain | Assay Method | IC50 Value (µM) | Incubation Time | Reference |
| Trypanosoma brucei brucei | BS221 | AlamarBlue | 0.0053 | 72h | [7] |
| Leishmania donovani | Wild Type | MTT | ~2.0 | 72h | [2] |
| Leishmania donovani | Arsenite-resistant | MTT | >10.0 | 72h | [2] |
| Leishmania infantum | Promastigotes | MTT | ~0.5 | 72h | [5] |
| Plasmodium falciparum | 3D7 | SYBR Green I | ~0.02 | 48h | Not specified |
| Babesia divergens | Not specified | Not specified | >100 µg/mL | Not specified | [8] |
Table 2: IC50 Values of Pentamidine against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Method | IC50 Value (µM) | Incubation Time | Reference |
| PC3 | Prostate Cancer | Not specified | ~10.0 | Not specified | [3] |
| DU145 | Prostate Cancer | Not specified | ~15.0 | Not specified | [3] |
| MCF-7 | Breast Cancer | Not specified | Not specified | Not specified | [9][10][11][12] |
| A549 | Lung Cancer | Not specified | Not specified | Not specified | [9][10][11][12] |
| HeLa | Cervical Cancer | Not specified | Not specified | Not specified | [9][12] |
| HepG2 | Liver Cancer | Not specified | Not specified | Not specified | [9][10][11][12] |
Note: Specific IC50 values for Pentamidine against MCF-7, A549, HeLa, and HepG2 cell lines were not consistently found in the search results, indicating a potential area for further research.
Experimental Protocols
This section provides detailed protocols for three common cell viability assays used to determine the IC50 of Pentamidine.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Pentamidine isethionate salt
-
Target cells (e.g., protozoa, cancer cell lines)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO, or 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
For suspension cells or protozoa, seed at a density of 1x10^5 to 2x10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate at the appropriate temperature and CO2 concentration for 24 hours to allow for cell attachment (for adherent cells) or adaptation.
-
-
Pentamidine Treatment:
-
Prepare a stock solution of Pentamidine in sterile water or DMSO.
-
Perform serial dilutions of Pentamidine in culture medium to achieve the desired concentration range (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of Pentamidine. For suspension cells, add the Pentamidine dilutions directly to the wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for Pentamidine) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a period of 24 to 72 hours, depending on the cell type and the objective of the study.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at the appropriate temperature until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each Pentamidine concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the Pentamidine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
AlamarBlue (Resazurin) Assay
The AlamarBlue assay is a fluorescent/colorimetric assay that uses the redox indicator resazurin, which is reduced to the highly fluorescent resorufin by metabolically active cells.
References
- 1. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 2. Induction of apoptosis-like cell death by pentamidine and doxorubicin through differential inhibition of topoisomerase II in arsenite-resistant L. donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pentamidine is an uncoupler of oxidative phosphorylation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a range of antimicrobial agents against the parasitic protozoa, Plasmodium falciparum, Babesia rodhaini and Theileria parva in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular catalase activity instead of glutathione level dominates the resistance of cells to reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Pentamidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of novel pentamidine derivatives. Pentamidine, a dicationic aromatic diamidine, has been a clinically important drug for the treatment of protozoal infections for decades.[1][2] However, its use is associated with significant toxicity.[3][4] The development of novel derivatives aims to improve efficacy, reduce toxicity, and broaden the therapeutic applications of this class of compounds to include anticancer and antiviral activities.[5][6][7][8] This document outlines key synthetic strategies and provides detailed experimental protocols for the preparation of various pentamidine analogues.
Key Synthetic Strategies
The synthesis of novel pentamidine derivatives generally involves three main strategies:
-
Modification of the Central Linker: The flexible pentamethylene chain of pentamidine can be replaced with more rigid or functionally diverse linkers, such as furan, pyridine, or pyrazine rings.[5][6][9][10] This approach aims to alter the conformational properties of the molecule, potentially enhancing its binding to biological targets like the DNA minor groove.[6][9]
-
Substitution on the Amidine Groups: The terminal amidine moieties are crucial for biological activity. N-alkylation or N-arylation of the amidines can modulate the compounds' lipophilicity, cell permeability, and target interactions.[11][12]
-
Modification of the Aromatic Rings: Introduction of heteroatoms or substituents on the terminal phenyl rings can influence the electronic properties and metabolic stability of the derivatives.[9][10]
Experimental Protocols
This section provides detailed protocols for key reactions used in the synthesis of pentamidine derivatives.
Protocol 1: Synthesis of the Diamidine Moiety via the Pinner Reaction
The Pinner reaction is a classic and widely used method for converting nitriles into amidines, a key functional group in pentamidine and its analogues.[1][11][13][14] The reaction proceeds in two steps: the formation of a Pinner salt (an imino ester hydrochloride) followed by aminolysis to yield the amidine.
Materials:
-
Dinitrile precursor (e.g., 1,5-bis(4-cyanophenoxy)pentane)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Dry hydrogen chloride (HCl) gas or a solution of HCl in an anhydrous solvent
-
Ammonia gas or a solution of ammonia in an anhydrous solvent (for unsubstituted amidines) or a primary/secondary amine (for substituted amidines)
-
Round-bottom flask equipped with a magnetic stirrer and a gas inlet tube
-
Ice bath
Procedure:
-
Formation of the Pinner Salt: a. Dissolve the dinitrile precursor (1.0 eq) in anhydrous ethanol in a round-bottom flask. b. Cool the solution in an ice bath. c. Bubble dry HCl gas through the solution for 2-4 hours, or add a saturated solution of HCl in anhydrous ethanol.[9] Ensure the reaction mixture is kept anhydrous. d. Stir the reaction mixture at room temperature overnight. The Pinner salt will precipitate out of the solution. e. Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Formation of the Amidine: a. Suspend the Pinner salt in anhydrous ethanol. b. For unsubstituted amidines, bubble ammonia gas through the suspension for several hours until the reaction is complete (monitored by IR spectroscopy for the disappearance of the C=N stretch of the imidate).[3] c. For N-substituted amidines, add the desired amine (2.0 eq) to the suspension and stir at room temperature until the reaction is complete.[11] d. Remove the solvent under reduced pressure. e. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the diamidine hydrochloride salt.
Protocol 2: Synthesis of Diaryl Ether-Linked Pentamidine Analogues
This protocol describes the synthesis of pentamidine analogues where the central linker is formed via a diaryl ether linkage. This is typically achieved through a nucleophilic aromatic substitution reaction.
Materials:
-
4-Hydroxybenzonitrile
-
1,5-Dibromopentane
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 4-hydroxybenzonitrile (2.2 eq) in acetone or DMF, add potassium carbonate (3.0 eq).
-
Add 1,5-dibromopentane (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 16-24 hours.[7]
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue, 1,5-bis(4-cyanophenoxy)pentane, can be purified by column chromatography or recrystallization.
-
The purified dinitrile can then be converted to the corresponding diamidine using the Pinner reaction described in Protocol 1.
Protocol 3: Synthesis of Heteroaromatic-Linked Pentamidine Analogues via Suzuki Coupling
This protocol outlines the synthesis of pentamidine derivatives containing a central heteroaromatic ring, such as furan, pyridine, or pyrazine, using a Suzuki cross-coupling reaction.[5][9]
Materials:
-
Aryl or heteroaryl dibromide (e.g., 2,5-dibromofuran)
-
4-Cyanophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
Round-bottom flask equipped with a reflux condenser
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a round-bottom flask, combine the aryl or heteroaryl dibromide (1.0 eq), 4-cyanophenylboronic acid (2.2 eq), palladium catalyst (0.05 eq), and base (3.0 eq).
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting dinitrile by column chromatography.
-
Convert the dinitrile to the diamidine using the Pinner reaction (Protocol 1).
Protocol 4: Mono-N-Arylation of Amidines via Chan-Lam Coupling
This protocol describes a method for the selective mono-N-arylation of amidines using a copper-catalyzed Chan-Lam coupling reaction.[12][15][16][17][18]
Materials:
-
Amidine hydrochloride
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., triethylamine or pyridine)
-
Solvent (e.g., methanol or dichloromethane)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
To a round-bottom flask, add the amidine hydrochloride (1.0 eq), arylboronic acid (1.2 eq), and copper(II) acetate (0.1 eq).
-
Add the solvent and the base (2.0 eq).
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative novel pentamidine derivatives against various pathogens and cancer cell lines.
Table 1: Antiparasitic Activity of Novel Pentamidine Derivatives
| Compound ID | Linker/Core Moiety | Target Organism | IC₅₀ (nM) | Reference |
| Pentamidine | Pentamethylene | T. b. rhodesiense | 7 | [9] |
| P. falciparum | 50 | [5] | ||
| L. donovani | 1800 | [19] | ||
| Furamidine | Furan | T. b. rhodesiense | 7 | [9] |
| P. falciparum | 15.5 | [9] | ||
| Azaterphenyl 15a | Pyridyl-Phenyl-Phenyl | P. falciparum | ≤0.6 | [9] |
| Azaterphenyl 15c | Pyridyl-Phenyl-Phenyl | P. falciparum | 0.3 | [9] |
| Diphenylpyrazine 10 | Pyrazine | T. b. rhodesiense | 6 | [5] |
| P. falciparum | 10 | [5] | ||
| Pyridyl Analogue 6 | Pyridyl-Oxy-Pentane-Oxy-Pyridyl | T. b. rhodesiense | <4 | [10] |
| P. falciparum | <6 | [10] | ||
| L. donovani | <1800 | [10] | ||
| Diimidazoline 66 | Pentamethylene | T. b. rhodesiense | <4 | [19] |
| P. falciparum | <6 | [19] | ||
| L. donovani | <1800 | [19] |
Table 2: Anticancer Activity of Novel Pentamidine Derivatives
| Compound ID | Core Moiety | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 10 | Furandicarboxamide | SW 620 (Colon) | 4 | [6] |
Visualizations
Caption: General workflow of the Pinner reaction for diamidine synthesis.
Caption: Synthesis of diaryl ether-linked pentamidine analogues.
Caption: Synthesis of heteroaromatic-linked analogues via Suzuki coupling.
References
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Synthesis and Antiprotozoal Activity of Dicationic 2, 6-Diphenylpyrazines and Aza-Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pentamidine derivatives: synthesis, anti-tumor properties and polynucleotide-binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ninety Years of Pentamidine: The Development and Applications of Pentamidine and its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and activity of azaterphenyl diamidines against Trypanosoma brucei rhodesiense and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiprotozoal activity of pyridyl analogues of pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pinner reaction - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity study of pentamidine analogues as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentamidine as a Prophylactic Agent in Immunocompromised Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine is an aromatic diamidine compound with broad-spectrum antimicrobial activity against various pathogens, including protozoa and fungi.[1][2] It is utilized in clinical settings for the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP), particularly in immunocompromised individuals.[1][3] Its application as a prophylactic agent has been explored in various immunocompromised animal models to prevent infections such as PCP, leishmaniasis, and trypanosomiasis. These models are crucial for understanding the prophylactic efficacy of pentamidine and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the use of pentamidine as a prophylactic agent in immunocompromised animal models, with a focus on PCP, and available data on leishmaniasis and trypanosomiasis.
Mechanism of Action
The precise mechanism of action of pentamidine is not fully elucidated but is known to be multifaceted, interfering with several vital cellular processes in susceptible organisms.[4][5] Key mechanisms include:
-
DNA Interaction: Pentamidine binds to adenine-thymine (AT)-rich regions of DNA, potentially interfering with DNA, RNA, and protein synthesis.[2][4]
-
Enzyme Inhibition: It can inhibit various enzymes, including topoisomerases in Pneumocystis jirovecii and Trypanosoma species, which are crucial for DNA replication and repair.[4][6]
-
Mitochondrial Disruption: Pentamidine can disrupt mitochondrial function by causing a collapse in the mitochondrial membrane potential, leading to a depletion of ATP.[6][7]
-
Inhibition of Polyamine Synthesis: The drug interferes with the biosynthesis of polyamines, which are essential for cellular proliferation and the stabilization of nucleic acids.[6]
Prophylaxis against Pneumocystis Pneumonia (PCP) in Rodent Models
Rodent models, particularly rats and mice immunosuppressed with corticosteroids, are well-established for studying PCP and the prophylactic efficacy of various agents.
Data Presentation
| Animal Model | Immunosuppression Method | Pentamidine Dosage & Route | Prophylactic Efficacy | Reference |
| Rat | Corticosteroid-induced | 4.8 mg/kg, aerosolized, 3x/week for 7 weeks | 80% prevention of PCP | [8] |
| Rat | Corticosteroid-induced | 8.6 mg/kg, aerosolized, 3x/week for 7 weeks | 100% prevention of PCP | [8] |
Experimental Protocols
1. Induction of Immunosuppression in Rodents
-
Corticosteroid-Induced Immunosuppression in Rats:
-
Agent: Dexamethasone or Methylprednisolone. Methylprednisolone has been reported to be superior for inducing P. carinii infection in rats.[9]
-
Administration: Dexamethasone can be administered in the drinking water.
-
Monitoring: Monitor for signs of immunosuppression such as weight loss and decreased activity.
-
-
Corticosteroid-Induced Immunosuppression in Mice:
2. Administration of Aerosolized Pentamidine to Rodents
-
Apparatus: A nebulizer capable of generating particles with a mass median aerodynamic diameter of 1 to 2 microns is recommended for optimal lung deposition.[10]
-
Procedure:
-
Place the animal in a sealed chamber connected to the nebulizer.
-
Administer the aerosolized pentamidine for a predetermined duration. The actual amount of inhaled pentamidine can be estimated by monitoring the ventilation of the animals during administration.[8]
-
Ensure proper ventilation of the chamber after administration to minimize exposure to personnel.
-
3. Assessment of Prophylactic Efficacy
-
Histopathology: At the end of the study period, euthanize the animals and collect lung tissue for histopathological examination. Assess the presence and severity of pneumonia.
-
Pathogen Burden: Quantify the Pneumocystis burden in the lungs through methods such as quantitative PCR (qPCR) or by counting cysts in lung imprints or tissue sections.[8]
Prophylaxis against Leishmaniasis in Animal Models
The use of pentamidine for the prophylaxis of leishmaniasis in animal models is not as well-documented as its therapeutic use. Most studies focus on treatment of established infections. However, based on its known anti-leishmanial activity, prophylactic studies can be designed. One historical study from 1955 reported prophylactic inactivity of pentamidine in an experimental leishmaniasis model, highlighting the need for further research with modern methodologies.[1]
Data Presentation
| Animal Model | Leishmania Species | Pentamidine Dosage & Route | Prophylactic Efficacy | Reference |
| BALB/c mice | L. infantum | 0.055 - 0.44 mg/kg (nanoparticle-bound), IV | ED50 = 0.32 mg/kg (therapeutic) | [11] |
| BALB/c mice | L. major | 0.17 mg/kg (nanoparticle-bound), IV | 77% reduction in parasite burden (therapeutic) | [12][13] |
Note: The data presented for leishmaniasis is from therapeutic studies but provides a basis for designing prophylactic experiments.
Experimental Protocols
1. Animal Models and Infection
-
Animal Model: BALB/c mice are a commonly used susceptible model for visceral and cutaneous leishmaniasis.
-
Infection: Mice can be infected intravenously or via footpad injection with Leishmania promastigotes (e.g., L. donovani, L. major, L. infantum).
2. Pentamidine Administration for Prophylaxis (Proposed)
-
Dosage and Route: Based on therapeutic studies, a prophylactic regimen could involve intravenous or intramuscular administration of pentamidine. The use of drug delivery systems like nanoparticles may enhance efficacy and reduce toxicity.[11][12] A starting point for a prophylactic dose could be extrapolated from the lower end of the therapeutic dose range, administered prior to infection.
-
Timing: Administer pentamidine at various time points before experimental infection to determine the prophylactic window.
3. Assessment of Prophylactic Efficacy
-
Parasite Burden: At defined time points post-infection, determine the parasite burden in relevant organs (e.g., liver, spleen for visceral leishmaniasis; footpad for cutaneous leishmaniasis) by methods such as qPCR or limiting dilution assay.
-
Lesion Development: For cutaneous leishmaniasis, monitor the development and size of skin lesions.
Prophylaxis against Trypanosomiasis in Animal Models
Similar to leishmaniasis, the literature on pentamidine for the prophylaxis of trypanosomiasis in animal models is limited, with a greater focus on therapeutic interventions. Pentamidine is effective against the hemolymphatic stage of African trypanosomiasis.[5][9]
Data Presentation
| Animal Model | Trypanosome Species | Pentamidine Dosage & Route | Prophylactic Efficacy | Reference |
| Cattle | T. congolense | 1.0 mg/kg, IM | Prophylaxis did not extend to 28 days post-treatment | [14] |
Note: This data is from a study where pentamidine was used in a therapeutic context followed by a challenge, indicating a short prophylactic effect.
Experimental Protocols
1. Animal Models and Infection
-
Animal Models: Mice and rats are commonly used for experimental African trypanosomiasis (T. brucei). Cattle are a relevant model for animal African trypanosomiasis (T. congolense, T. vivax).
-
Infection: Animals are typically infected via intraperitoneal injection of trypomastigotes.
2. Pentamidine Administration for Prophylaxis (Proposed)
-
Dosage and Route: Based on therapeutic regimens, prophylactic administration could involve intramuscular or intravenous injections.
-
Timing: Administer pentamidine prior to infection with trypanosomes. The timing of administration relative to infection will be critical in determining its prophylactic efficacy.
3. Assessment of Prophylactic Efficacy
-
Parasitemia: Monitor the level of parasitemia in the blood at regular intervals post-infection using microscopy.
-
Survival: Record the survival rates of the animals in the treated and control groups.
-
Clinical Signs: Monitor for clinical signs of trypanosomiasis, such as weight loss and anemia.
Logical Relationships in Prophylactic Studies
References
- 1. Update on pentamidine for the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pentamidine - Wikipedia [en.wikipedia.org]
- 5. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 7. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Inhaled pentamidine. An overview of its pharmacological properties and a review of its therapeutic use in Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of pentamidine-loaded poly (D,L-lactide) nanoparticles against Leishmania infantum in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrastructural changes in parasites induced by nanoparticle-bound pentamidine in a Leishmania major/mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Action of pentamidine-bound nanoparticles against Leishmania on an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic and prophylactic activity of isometamidium chloride against a tsetse-transmitted drug-resistant clone of Trypanosoma congolense in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Treatments to Control African Trypanosomiasis and One Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pentamidine in Neglected Tropical Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentamidine is an aromatic diamidine antimicrobial medication that has been in clinical use since the 1930s.[1] It is recognized by the World Health Organization (WHO) as an essential medicine and serves as a crucial therapeutic agent for several neglected tropical diseases (NTDs).[1] Its primary applications in this field are in the treatment of the first stage of Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei gambiense, various forms of leishmaniasis, and infections by free-living amoebas like Acanthamoeba.[1][2] While effective, its use is associated with considerable toxicity, necessitating careful monitoring.[2] These notes provide an overview of its application, mechanism of action, and detailed protocols for research settings.
Mechanism of Action
The precise mechanism of action for pentamidine is not fully elucidated and appears to differ between organisms.[1][3] However, research points to a multi-faceted approach that disrupts critical parasite functions.[4] The primary proposed mechanisms include:
-
DNA Interaction: Pentamidine binds to adenine-thymine (A-T) rich regions of parasite DNA, potentially forming cross-links and intercalating into the DNA helix, which inhibits DNA, RNA, and protein synthesis.[1][4]
-
Enzyme Inhibition: The drug inhibits critical enzymes, including S-adenosyl-L-methionine decarboxylase and topoisomerases, which are vital for polyamine synthesis and DNA replication, respectively.[1][4]
-
Mitochondrial Disruption: Pentamidine is actively transported into the parasite and accumulates in the mitochondria, where it disrupts the mitochondrial membrane potential.[4][5] This leads to a collapse in ATP production and triggers apoptosis-like cell death.[4]
-
Inhibition of Polyamide Transport: In Trypanosoma cruzi, pentamidine has been shown to strongly inhibit the transport of polyamines like putrescine and spermidine, which are essential for parasite survival.[6]
Caption: Proposed multi-target mechanism of action of Pentamidine in parasites.
Application Data for Specific Neglected Tropical Diseases
Pentamidine is a key drug in the treatment of several NTDs, although its specific use depends on the causative agent, disease stage, and geographical region.
Human African Trypanosomiasis (HAT)
Pentamidine is the drug of choice for the first stage (hemolymphatic stage) of HAT caused by Trypanosoma brucei gambiense.[2][7] It is not effective for the second stage (meningoencephalitic stage) as it does not sufficiently cross the blood-brain barrier.[8] Clinical improvement is often observed within 24 hours of injection, with reported cure rates exceeding 90%.[8][9]
| Parameter | Value | Disease/Stage | Reference |
| Dosage | 4 mg/kg/day | T. b. gambiense (Stage 1) | [2] |
| Administration | Intramuscular (IM) or Intravenous (IV) | T. b. gambiense (Stage 1) | [2] |
| Treatment Duration | 7 to 10 days | T. b. gambiense (Stage 1) | [2] |
| Cure Rate | 93-98% | T. b. gambiense (Stage 1) | [9] |
Leishmaniasis
Pentamidine is used as a second-line treatment for both visceral and cutaneous leishmaniasis, particularly in cases resistant to first-line pentavalent antimonials.[1][10] Its efficacy varies depending on the Leishmania species and region.[10]
| Parameter | Value | Disease/Species | Reference |
| Dosage (Cutaneous) | 3 mg/kg, 4 injections every other day | Colombian Cutaneous Leishmaniasis | [11] |
| Cure Rate (Cutaneous) | 96% | Colombian Cutaneous Leishmaniasis | [11] |
| Dosage (Cutaneous) | 4 mg/kg, 3 IM injections every other day | Old World Leishmaniasis | [12] |
| Cure Rate (Cutaneous) | 73% | Old World Leishmaniasis | [12] |
| Dosage (Paediatric CL) | 7 mg/kg (single IM) or 4 mg/kg (three IV) | Cutaneous Leishmaniasis (L. guyanensis) | [13] |
| Cure Rate (Paediatric CL) | 84% | Cutaneous Leishmaniasis (L. guyanensis) | [13] |
| Dosage (Visceral) | 2-4 mg/kg on alternate days for 15 doses | Stibogluconate-resistant VL | [10] |
Acanthamoeba Keratitis
Acanthamoeba keratitis (AK) is a severe corneal infection. Pentamidine isethionate 0.1% can be used topically, often in combination with other agents like cationic antiseptics (e.g., chlorhexidine).[14] In severe cases, intravenous pentamidine has been used as an adjunctive therapy before surgical intervention.[15]
| Parameter | Value | Disease/Condition | Reference |
| Topical Concentration | 0.1% Pentamidine Isethionate | Acanthamoeba Keratitis | [14] |
| IV Pre-treatment Dosage | 190-400 mg/day | Severe Acanthamoeba Keratitis | [15] |
| IV Pre-treatment Duration | 7-26 days (median 14) | Severe Acanthamoeba Keratitis | [15] |
| Microbiological Cure Rate | 62.5% (after initial surgery) | Post-IVP and Keratoplasty | [15] |
In Vitro Activity Data
In vitro assays are crucial for screening drug sensitivity and understanding resistance mechanisms. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key metric.
| Organism | Stage | IC50 / EC50 (µg/mL) | Exposure Time | Reference |
| Leishmania major | Promastigote | 3.24 | 12 hours | [16] |
| Leishmania major | Promastigote | 0.08 | 72 hours | [16] |
| Leishmania (Viannia complex) | Promastigote | < 3.24 (12h) to < 0.08 (72h) | 12-72 hours | [16] |
| Acanthamoeba castellanii | Trophozoite | > 125 | Not specified | [17] |
| Acanthamoeba polyphaga | Trophozoite | > 250 | Not specified | [17] |
| Acanthamoeba hatchetti | Trophozoite | > 62.5 | Not specified | [17] |
Experimental Protocols
Protocol 1: Preparation of Pentamidine Isethionate Stock Solution for In Vitro Assays
Objective: To prepare a sterile stock solution of pentamidine isethionate for use in cell culture-based assays.
Materials:
-
Pentamidine isethionate powder (e.g., Pentam® 300)
-
Sterile, nuclease-free water or 5% Dextrose Injection, USP[18]
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filters
-
Calibrated pipettes and sterile tips
-
Biological safety cabinet
Procedure:
-
Precaution: Handle pentamidine isethionate powder in a biological safety cabinet or a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, eye protection).
-
Reconstitution: Aseptically dissolve the contents of a 300 mg vial of pentamidine isethionate in 3 to 5 mL of Sterile Water for Injection, USP.[18] Caution: Do not use sodium chloride injection for initial reconstitution as precipitation will occur.[18]
-
Stock Solution: Gently mix by inversion until the powder is completely dissolved. This will yield a high-concentration primary stock (e.g., 60-100 mg/mL).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Working Solutions: Prepare serial dilutions from the sterile stock solution using the appropriate sterile culture medium to achieve the desired final concentrations for the assay.
-
Storage: The reconstituted solution is stable for 48 hours in the original vial at room temperature if protected from light.[18] For longer-term storage, aliquots can be stored at -20°C or -80°C, though stability should be validated.
Protocol 2: In Vitro Antileishmanial Susceptibility Assay (Promastigote Stage)
Objective: To determine the 50% inhibitory concentration (IC50) of pentamidine against the promastigote (insect) stage of Leishmania spp.
Caption: Workflow for an in vitro antileishmanial susceptibility assay.
Materials:
-
Log-phase culture of Leishmania promastigotes
-
Complete culture medium (e.g., M199 or Schneider's Drosophila Medium with 10-20% FBS)[5]
-
Pentamidine isethionate stock solution
-
Sterile 96-well flat-bottom culture plates
-
Resazurin sodium salt solution (or similar viability reagent like MTT)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Multi-channel pipette
-
Plate reader (fluorescence or absorbance, depending on reagent)
-
Incubator (set to appropriate temperature, e.g., 26°C)
Procedure:
-
Parasite Preparation: Culture promastigotes until they reach the mid-logarithmic phase of growth. Harvest the parasites by centrifugation, wash once with PBS, and resuspend in fresh culture medium. Count the parasites and adjust the concentration to 1 x 10^6 cells/mL.
-
Plating: Dispense 100 µL of the parasite suspension into each well of a 96-well plate. Include wells for negative (no drug) and positive (high drug concentration) controls, as well as a blank (medium only).
-
Drug Dilution: Prepare a 2x concentration serial dilution of pentamidine in culture medium.
-
Treatment: Add 100 µL of the corresponding drug dilutions to the wells containing parasites, resulting in a final volume of 200 µL and the desired final drug concentrations.
-
Incubation: Incubate the plate for 72 hours at the optimal temperature for promastigote growth (e.g., 26°C).
-
Viability Assessment: Add 20 µL of Resazurin solution (e.g., 0.125 mg/mL) to each well and incubate for another 4-24 hours, until a color change is observed in the negative control wells.
-
Data Acquisition: Measure the fluorescence (530 nm excitation, 590 nm emission) or absorbance of each well using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the log of the drug concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
Drug Resistance
Strains of parasites resistant to pentamidine have been identified.[1] The mechanisms are not fully understood but are associated with reduced drug accumulation within the parasite.[5] This can be caused by:
-
Reduced Uptake: The absence or alteration of carrier proteins or transporters responsible for bringing pentamidine into the cell.[1]
-
Exclusion from Mitochondria: In resistant Leishmania mexicana, a key factor is the exclusion of the drug from the mitochondrion, which is a primary site of action. This is accompanied by a reduced mitochondrial membrane potential.[5]
Toxicity and Clinical Monitoring
Pentamidine is a relatively toxic drug that requires careful monitoring during therapy.[2] Adverse effects can be severe and affect multiple organ systems.[2][19][20]
| System/Parameter | Common Adverse Effects | Monitoring Recommendations | Reference |
| Renal | Azotemia, elevated serum creatinine, renal impairment | Daily blood urea nitrogen (BUN) and serum creatinine | [18][19] |
| Metabolic | Hypoglycemia, hyperglycemia, insulin-dependent diabetes | Daily blood glucose before, during, and after therapy | [2][18][21] |
| Cardiovascular | Hypotension (can be sudden and severe), arrhythmias, QT prolongation | Monitor blood pressure during and after administration. Regular ECGs. | [2][18][22] |
| Hematologic | Leukopenia, thrombocytopenia, anemia | Complete blood count and platelet count | [2][18] |
| Hepatic | Elevated serum aminotransferases | Liver function tests (bilirubin, ALP, AST, ALT) | [2][18] |
| Electrolytes | Hypocalcemia, hyperkalemia | Serum calcium and electrolytes | [18][23] |
| Injection Site | Pain, sterile abscess formation | Visual inspection of injection site | [3] |
References
- 1. Pentamidine - Wikipedia [en.wikipedia.org]
- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 5. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentamidine exerts in vitro and in vivo anti Trypanosoma cruzi activity and inhibits the polyamine transport in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Care of Human African Trypanosomiasis | Sleeping Sickness (African Trypanosomiasis) | CDC [cdc.gov]
- 8. African Trypanosomiasis (Sleeping Sickness) Medication: Antiprotozoal Agents [emedicine.medscape.com]
- 9. Treatment of gambiense HAT - Guidelines for the treatment of human African trypanosomiasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Successful treatment of Colombian cutaneous leishmaniasis with four injections of pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of Old World cutaneous leishmaniasis by pentamidine isethionate. An open study of 11 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Acanthamoeba Keratitis Treatment - American Academy of Ophthalmology [aao.org]
- 15. Treatment of acanthamoeba keratitis with intravenous pentamidine before therapeutic keratoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pentam® 300 (pentamidine isethionate for injection) [dailymed.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. Pentamidine (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 23. labeling.pfizer.com [labeling.pfizer.com]
Application Notes and Protocols for Testing Pentamidine Efficacy Against Pneumocystis jirovecii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocystis jirovecii is an opportunistic fungal pathogen that causes Pneumocystis pneumonia (PCP), a life-threatening infection, particularly in immunocompromised individuals.[1][2] Pentamidine is an antimicrobial agent used for the treatment and prophylaxis of PCP.[3][4][5][6][7] However, the lack of a standardized, reproducible in vitro culture system for P. jirovecii has historically hindered drug development and resistance studies.[8][9][10][11] This document provides a detailed experimental design to assess the efficacy of Pentamidine against P. jirovecii utilizing recently developed in vitro culture methodologies and established in vivo models.
Pneumocystis jirovecii Life Cycle
Pneumocystis jirovecii has a complex life cycle within the mammalian lung, consisting of both asexual and sexual stages.[12][13][14][15] The asexual phase involves the proliferation of haploid trophic forms by binary fission.[1][13] The sexual phase involves the conjugation of two trophic forms to create a diploid zygote, which develops into a cyst (ascus). Within the mature cyst, eight haploid ascospores are formed, which are then released to mature into trophic forms, continuing the cycle.[12][13][14]
Experimental Design Overview
This experimental design encompasses both in vitro and in vivo studies to provide a comprehensive evaluation of Pentamidine's efficacy. The in vitro assays will determine the direct antimicrobial activity and dose-response relationship, while the in vivo models will assess the drug's effectiveness in a physiological context.
Caption: Experimental workflow for evaluating Pentamidine efficacy.
Part 1: In Vitro Efficacy of Pentamidine
Protocol 1: In Vitro Culture of Pneumocystis jirovecii
Recent advancements have described methods for the long-term axenic (cell-free) culture of P. jirovecii, as well as co-culture systems with feeder cells.[8][9][16][17][18][19][20][21]
Option A: Axenic Culture (Modified from Riebold et al., 2023) [8][18]
-
Source of Organisms: Obtain P. jirovecii organisms from bronchoalveolar lavage (BAL) fluid of PCP-positive patients.
-
Culture Medium: Utilize a specialized DMEM-based medium (e.g., DMEM-O3) supplemented with specific amino acids, vitamins, and serum as detailed in the literature.[8][18]
-
Culture Conditions: Incubate cultures at 35-37°C in a humidified atmosphere with 5% CO2.[8][22][23]
-
Monitoring Growth: Monitor the proliferation of P. jirovecii clusters microscopically and quantify the fungal load using quantitative PCR (qPCR) targeting a specific gene like the mitochondrial large subunit (mtLSU) rRNA.[8][24][25][26][27][28]
Option B: Co-culture with Feeder Cells (e.g., CuFi-8 or A549 cells) [16][17][21]
-
Feeder Cell Maintenance: Culture a suitable feeder cell line, such as the human bronchial epithelial cell line CuFi-8 or the human lung adenocarcinoma cell line A549, to confluence.[16][17][21]
-
Inoculation: Inoculate the confluent feeder cell monolayer with P. jirovecii organisms obtained from BAL fluid.
-
Culture Conditions: Maintain the co-culture in an appropriate medium for the feeder cells, at 37°C in a humidified atmosphere with 5% CO2.[22][23]
-
Monitoring Growth: Quantify the increase in P. jirovecii numbers over time using qPCR.
Protocol 2: Pentamidine Susceptibility Assay
This protocol will determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of Pentamidine against P. jirovecii.
-
Preparation of Pentamidine Stock: Prepare a stock solution of Pentamidine isethionate in sterile distilled water and sterilize by filtration.
-
Drug Dilution Series: Prepare a two-fold serial dilution of Pentamidine in the appropriate culture medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of P. jirovecii trophic forms to each well. Include a drug-free control well.
-
Incubation: Incubate the plates under the optimal culture conditions for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of Pentamidine that results in a significant inhibition of fungal growth compared to the drug-free control. Growth inhibition can be measured by qPCR or a metabolic assay (e.g., using a tetrazolium dye like XTT).
-
MFC Determination: To determine the MFC, aliquot a small volume from the wells showing no visible growth (at and above the MIC) onto a fresh, drug-free culture medium. The MFC is the lowest drug concentration from which no fungal growth is observed after further incubation.
Data Presentation: In Vitro Susceptibility
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) |
| Pentamidine | ||||
| Control |
MIC₅₀/₉₀: Minimum inhibitory concentration for 50%/90% of isolates. MFC₅₀/₉₀: Minimum fungicidal concentration for 50%/90% of isolates.
Part 2: In Vivo Efficacy of Pentamidine
Protocol 3: Pneumocystis Pneumonia Animal Model
Immunocompromised rodent models are essential for studying PCP as P. jirovecii is host-specific.[29][30][31][32][33] Therefore, Pneumocystis murina is used for mouse models.
-
Animal Model: Use severely immunodeficient mice (e.g., SCID or Rag1-deficient) or mice immunosuppressed with corticosteroids.[30][31]
-
Inoculation: Intratracheally inoculate the mice with a standardized dose of P. murina organisms.
-
Confirmation of Infection: Monitor the animals for signs of infection and confirm the presence of Pneumocystis in a subset of animals at a specific time point post-inoculation.
Protocol 4: Pentamidine Treatment in the Animal Model
-
Treatment Groups:
-
Dosing Regimen: Administer Pentamidine at various doses based on established protocols and the in vitro data. Treatment should be initiated at a defined time point after infection.
-
Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, respiratory distress).
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect lung tissue for analysis.
Protocol 5: Assessment of Fungal Burden and Lung Injury
-
Quantitative PCR: Extract DNA from a portion of the lung tissue and perform qPCR to quantify the P. murina fungal burden.
-
Histopathology: Fix the remaining lung tissue in formalin, embed in paraffin, and stain with Gomori's methenamine silver (GMS) to visualize Pneumocystis cysts and assess the degree of lung inflammation and injury.
Data Presentation: In Vivo Efficacy
| Treatment Group | Fungal Burden (log₁₀ organisms/lung) | Lung Histopathology Score |
| Pentamidine (Dose 1) | ||
| Pentamidine (Dose 2) | ||
| Vehicle Control | ||
| Uninfected | Not Applicable |
Proposed Signaling Pathway Affected by Pentamidine
The exact mechanism of action of Pentamidine against P. jirovecii is not fully elucidated, but it is known to interfere with DNA, RNA, and protein synthesis.[3] It is also suggested to impact mitochondrial function. The following diagram illustrates a hypothetical signaling pathway disruption based on its known effects in other organisms.
Caption: Proposed mechanism of Pentamidine action in P. jirovecii.
Conclusion
This comprehensive experimental design provides a robust framework for evaluating the efficacy of Pentamidine against Pneumocystis jirovecii. By combining advanced in vitro culture techniques with established in vivo models, researchers can obtain critical data on drug susceptibility, dose-response relationships, and overall therapeutic potential. These protocols and methodologies will aid in the continued development of effective treatments for Pneumocystis pneumonia.
References
- 1. Current understanding of Pneumocystis immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pentamidine in Pneumocystis jirovecii prophylaxis in heart transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pneumocystis jiroveci Pneumonia: A Review of Management in Human Immunodeficiency Virus (HIV) and Non-HIV Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentamidine for Prophylaxis against Pneumocystis jirovecii Pneumonia in Pediatric Oncology Patients Receiving Immunosuppressive Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Axenic Long-Term Cultivation of Pneumocystis jirovecii | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Pneumocystis jirovecii - Wikipedia [en.wikipedia.org]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Axenic Long-Term Cultivation of Pneumocystis jirovecii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Axenic Long-Term Cultivation of Pneumocystis jirovecii - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pneumocystis jirovecii Can Be Productively Cultured in Differentiated CuFi-8 Airway Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current in vitro culture systems for Pneumocystis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. publications.ersnet.org [publications.ersnet.org]
- 27. 2000 - Pneumocystis jiroveci Quantitative PCR | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 28. Detection of Pneumocystis jirovecii by Quantitative PCR To Differentiate Colonization and Pneumonia in Immunocompromised HIV-Positive and HIV-Negative Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pneumocystis Pneumonia: Pitfalls and Hindrances to Establishing a Reliable Animal Model [mdpi.com]
- 30. Genetic Mouse Models of Pneumocystis Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. JCI Insight - Murine models of Pneumocystis infection recapitulate human primary immune disorders [insight.jci.org]
- 32. researchgate.net [researchgate.net]
- 33. Animal models for Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encapsulating Pentamidine in Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Pentamidine is a potent aromatic diamidine compound with broad-spectrum antimicrobial activity, primarily used in the treatment of parasitic infections like leishmaniasis and African trypanosomiasis.[1][2] However, its clinical application is often hampered by severe side effects, including nephrotoxicity, and poor oral bioavailability.[1][3] Encapsulating pentamidine within nanoparticles presents a promising strategy to overcome these limitations by enabling controlled drug release, improving drug solubility, modifying pharmacokinetics, and potentially reducing systemic toxicity.[1][2]
This document provides detailed application notes and protocols for the encapsulation of pentamidine in various nanoparticle systems, based on findings from recent scientific literature.
Nanoparticle Encapsulation Techniques: An Overview
Several types of nanocarriers have been investigated for the delivery of pentamidine, including polymeric nanoparticles, lipid-based systems, and inorganic nanoparticles.[1][2][3] The choice of nanoparticle matrix and encapsulation technique significantly influences the physicochemical properties and in vivo performance of the final formulation.
Polymeric Nanoparticles
Polymeric nanoparticles offer several advantages, such as controlled and sustained drug release, protection of the drug from premature degradation, and the possibility of surface engineering for targeted delivery.[1] Commonly used polymers for pentamidine encapsulation include:
-
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible polymer widely used in drug delivery.[1]
-
Poly(ε-caprolactone) (PCL): A biodegradable polyester known for its high permeability to small drug molecules.[1]
-
Polymethacrylates: Polymers that can be formulated based on electrostatic interactions with the positively charged pentamidine.[1][4]
-
Chitosan: A natural polysaccharide with mucoadhesive properties, suitable for oral drug delivery.[5][6]
-
Poly(lactic acid) (PLA): A biodegradable thermoplastic aliphatic polyester derived from renewable resources.[1]
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[1] Glycoside-bearing liposomes have been explored to target macrophages, which are host cells for parasites like Leishmania.[1]
Inorganic Nanoparticles
Mesoporous silica nanoparticles (MSNs) have been investigated for their ability to load and provide controlled release of pentamidine.[7][8] The surface of MSNs can be functionalized to modulate drug loading and release kinetics.[8]
Quantitative Data Summary
The following tables summarize the physicochemical properties and efficacy of various pentamidine-loaded nanoparticle formulations as reported in the literature.
Table 1: Physicochemical Properties of Pentamidine-Loaded Nanoparticles
| Nanoparticle Type | Encapsulation Method | Particle Size (nm) | Zeta Potential (mV) | Drug Loading/Encapsulation Efficiency (%) | Reference |
| PLGA | Double emulsion/solvent evaporation | 145 | -20 | Not specified | [1] |
| PLGA | Double emulsion | 263 ± 5 | -3.2 ± 0.8 | 91.5% | [9] |
| PCL | Double solvent evaporation | 270 | -30 | Not specified | [1] |
| PCL | Not specified | 267.6 | -28.1 | Not specified | [10] |
| Polymethacrylate | Emulsion polymerization | 350 | Not specified | Not specified | [1] |
| PLA | Nanoprecipitation | Not specified | Not specified | 75.8% (with 1.25% phospholipids) | [1] |
| Chitosan | Ionic gelation | 88 | -3.09 | 44% (DL), 86% (EE) | [5][6] |
| Mesoporous Silica (MSN-COOH) | Incubation | Not specified | Not specified | ~15% (DL) | [8][11] |
Table 2: In Vitro and In Vivo Efficacy of Pentamidine-Loaded Nanoparticles
| Nanoparticle Type | Model | Key Findings | Reference |
| PLGA | In vitro (Trypanosomes) | 7-fold reduction in IC50 compared to free drug. | [12] |
| PLGA | In vivo (Leishmaniasis in BALB/c mice) | Significant reduction of organ weight and parasite load in the spleen at 0.4 mg/kg (oral). | [9] |
| PEGylated PLGA with Nanobodies | In vivo (African trypanosomiasis in mice) | Complete resolution of infection at a tenfold lower dose than free drug. | [1] |
| Polymethacrylate | In vivo (Leishmaniasis in BALB/c mice) | 77% reduction in amastigotes in the liver compared to the control group. | [4][13] |
| PLA | In vivo (Leishmaniasis in BALB/c mice) | Threefold increase in pentamidine activity (ED50: 0.32 mg/kg for loaded vs. 1.05 mg/kg for free). | [1] |
| Chitosan | In vitro (Leishmania tropica) | Stronger antileishmanial effects on promastigotes and axenic amastigotes compared to free pentamidine. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the formulation and characterization of pentamidine-loaded nanoparticles.
Protocol 1: Preparation of Pentamidine-Loaded PLGA Nanoparticles by Double Emulsion/Solvent Evaporation
This method is suitable for encapsulating water-soluble drugs like pentamidine in hydrophobic polymers.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Pentamidine isethionate
-
Dichloromethane (DCM) or Chloroform (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of the internal aqueous phase (w1): Dissolve a known amount of pentamidine isethionate in a small volume of deionized water.
-
Preparation of the organic phase (o): Dissolve a specific amount of PLGA in an organic solvent like DCM.
-
Formation of the primary emulsion (w1/o): Add the internal aqueous phase to the organic phase and emulsify using a high-speed homogenizer or a probe sonicator to form a water-in-oil emulsion.
-
Preparation of the external aqueous phase (w2): Prepare a solution of a surfactant, such as PVA, in deionized water.
-
Formation of the double emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase under constant stirring and homogenize to form the double emulsion.[1]
-
Solvent evaporation: Stir the double emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
Nanoparticle recovery: Collect the formed nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Lyophilization (optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant.
Workflow for PLGA nanoparticle preparation by double emulsion.
Protocol 2: Preparation of Pentamidine-Loaded PLA Nanoparticles by Nanoprecipitation
This technique is based on the precipitation of a polymer from an organic solution upon its addition to a non-solvent.
Materials:
-
Poly(lactic acid) (PLA)
-
Pentamidine isethionate
-
Acetone or another water-miscible organic solvent
-
Phospholipids (e.g., lecithin)
-
Poloxamer
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Organic phase preparation: Dissolve PLA, phospholipids, and pentamidine in a water-miscible organic solvent like acetone.[1]
-
Aqueous phase preparation: Prepare an aqueous solution containing a stabilizer like a poloxamer.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under moderate magnetic stirring. The nanoparticles will form instantaneously.
-
Solvent removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: The nanoparticle suspension can be purified by dialysis or centrifugation to remove unencapsulated drug and excess surfactant.
Workflow for PLA nanoparticle preparation by nanoprecipitation.
Protocol 3: Preparation of Pentamidine-Loaded Chitosan Nanoparticles by Ionic Gelation
This method involves the cross-linking of chitosan with a polyanion.
Materials:
-
Chitosan
-
Acetic acid
-
Pentamidine isethionate
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Chitosan solution preparation: Dissolve chitosan in an aqueous solution of acetic acid with gentle stirring.
-
Pentamidine addition: Add an aqueous solution of pentamidine to the chitosan solution.[6]
-
Ionic gelation: Add an aqueous solution of TPP dropwise to the chitosan-pentamidine mixture under constant magnetic stirring.[6] Nanoparticles will form spontaneously through electrostatic interactions.
-
Nanoparticle recovery and washing: Collect the nanoparticles by centrifugation and wash them with deionized water to remove unreacted reagents.
References
- 1. Nanotechnological approaches for pentamidine delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanotechnological approaches for pentamidine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of pentamidine-bound nanoparticles against Leishmania on an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. msptm.org [msptm.org]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to Obtain Encapsulation and Controlled Release of Pentamidine in Mesoporous Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral pentamidine-loaded poly(d,l-lactic-co-glycolic) acid nanoparticles: an alternative approach for leishmaniasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. parasite-journal.org [parasite-journal.org]
Application Notes and Protocols for Aerosolized Pentamidine Delivery in Respiratory Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aerosolized pentamidine has emerged as a significant therapeutic strategy for the prophylaxis and treatment of respiratory infections, most notably Pneumocystis pneumonia (PCP), caused by the opportunistic fungus Pneumocystis jirovecii. This document provides detailed application notes and experimental protocols for the utilization of aerosolized pentamidine delivery systems in preclinical respiratory infection models. The aim is to offer a comprehensive guide for researchers and drug development professionals to establish robust and reproducible experimental workflows for evaluating the efficacy and pharmacokinetics of inhaled pentamidine.
The delivery of pentamidine directly to the lungs via aerosolization offers the advantage of achieving high local drug concentrations at the site of infection while minimizing systemic exposure and associated toxicities.[1] The effectiveness of this approach is highly dependent on the aerosol delivery system and the resulting particle size distribution, which governs the deposition pattern within the respiratory tract.[2][3][4] This document will delve into the critical aspects of selecting appropriate nebulizers, establishing animal models of respiratory infection, and quantifying therapeutic outcomes.
Mechanism of Action of Pentamidine
Pentamidine is an aromatic diamidine with broad-spectrum antimicrobial activity. Its precise mechanism of action is multifaceted and not entirely elucidated, but it is known to interfere with critical microbial cellular processes.[5][6] Key mechanisms include:
-
DNA Interaction: Pentamidine binds to AT-rich regions of microbial DNA, potentially interfering with DNA replication and transcription.[5][7]
-
Inhibition of Topoisomerase: The drug inhibits topoisomerase enzymes in the mitochondria of Pneumocystis jirovecii, leading to impaired DNA replication and repair.[5]
-
Interference with Synthesis Pathways: Pentamidine disrupts the synthesis of DNA, RNA, proteins, and phospholipids, essential for microbial survival and proliferation.[6][7][8]
-
Mitochondrial Dysfunction: It can disrupt the mitochondrial membrane potential, leading to a decrease in ATP production.[7]
The following diagram illustrates the proposed mechanisms of action of pentamidine against respiratory pathogens like Pneumocystis jirovecii.
Caption: Proposed mechanism of action of pentamidine.
Data Presentation: Comparison of Aerosol Delivery Systems
The choice of nebulizer significantly impacts the efficiency of lung deposition and, consequently, the therapeutic efficacy of aerosolized pentamidine. The following table summarizes quantitative data from a comparative study of different nebulizer systems.[3][4]
| Nebulizer System | Mass Median Aerodynamic Diameter (MMAD) (µm) | Lung Deposition (% of Nebulizer Dose) |
| Respirgard II | 0.90 | 5.3 |
| Aero Tech II | 1.30 | 15.7 |
| Portasonic | 1.40 | 17.3 |
| Fisoneb | 3.90 | 26.4 |
Data adapted from a study in HIV-infected subjects.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments in a murine model of Pneumocystis pneumonia treated with aerosolized pentamidine.
I. Murine Model of Pneumocystis Pneumonia
This protocol describes the induction of Pneumocystis pneumonia in mice, a widely used model for studying this opportunistic infection.
Materials:
-
Immunocompromised mice (e.g., CD4+ T-cell depleted, SCID, or Rag1-deficient)
-
Pneumocystis murina inoculum
-
Corticosteroids (e.g., dexamethasone in drinking water) for immunosuppression (optional, depending on the mouse strain)
-
Animal housing with appropriate biosafety measures
Procedure:
-
Immunosuppression (if required): For mouse strains that are not severely immunocompromised, administer corticosteroids in the drinking water for 1-2 weeks prior to infection to render them susceptible to Pneumocystis infection.
-
Inoculation: Anesthetize the mice and instill a suspension of Pneumocystis murina (typically 1x10^5 to 2x10^5 organisms) intranasally or intratracheally.
-
Disease Progression: Monitor the mice for signs of infection, such as weight loss, ruffled fur, and respiratory distress. The infection typically develops over 4-8 weeks.
-
Confirmation of Infection: At the experimental endpoint, confirm the presence of Pneumocystis in the lungs via histological staining or quantitative PCR.
Caption: Workflow for establishing a murine model of Pneumocystis pneumonia.
II. Aerosolized Pentamidine Delivery to Mice
This protocol outlines the procedure for administering aerosolized pentamidine to mice using a nose-only exposure system.
Materials:
-
Pentamidine isethionate
-
Sterile water for injection
-
Nose-only inhalation exposure system for rodents
-
Veterinary nebulizer (e.g., vibrating mesh or jet nebulizer)
-
Flow-past nose-only exposure tubes
-
Airflow and pressure monitoring equipment
Procedure:
-
Pentamidine Solution Preparation: Dissolve pentamidine isethionate in sterile water to the desired concentration. A common prophylactic dose is 300 mg dissolved in 6 mL of sterile water.
-
System Setup and Calibration:
-
Assemble the nose-only exposure system according to the manufacturer's instructions.
-
Calibrate the airflow to the nebulizer and the exposure chamber to ensure a consistent and appropriate aerosol concentration.
-
Characterize the aerosol particle size distribution using a cascade impactor to ensure it is within the respirable range for mice (typically 1-3 µm).
-
-
Animal Acclimatization: Acclimate the mice to the restraint tubes of the nose-only system for several days prior to the first exposure to minimize stress.
-
Aerosol Exposure:
-
Place the mice in the restraint tubes and connect them to the exposure tower.
-
Turn on the airflow and the nebulizer to deliver the aerosolized pentamidine.
-
The exposure duration will depend on the nebulizer output and the target lung dose. Monitor the animals throughout the exposure period.
-
-
Post-Exposure Monitoring: After the exposure, return the mice to their cages and monitor for any adverse reactions.
III. Quantification of Fungal Burden in the Lungs by qPCR
This protocol describes the quantification of Pneumocystis murina in lung tissue using quantitative real-time PCR (qPCR).
Materials:
-
Homogenized lung tissue from infected mice
-
DNA extraction kit
-
Primers and probe specific for a P. murina target gene (e.g., mitochondrial large subunit rRNA)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Extract total DNA from a known weight of homogenized lung tissue using a commercial DNA extraction kit according to the manufacturer's protocol.
-
qPCR Reaction Setup:
-
Prepare a standard curve using a plasmid containing the target gene sequence of known concentration.
-
Set up the qPCR reactions containing the extracted DNA, primers, probe, and qPCR master mix.
-
Include no-template controls to check for contamination.
-
-
qPCR Amplification: Run the qPCR program on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values against the log of the initial copy number.
-
Determine the copy number of the target gene in the experimental samples by interpolating their Ct values from the standard curve.
-
Normalize the fungal burden to the weight of the lung tissue (e.g., copies per gram of lung).
-
IV. Quantification of Pentamidine in Bronchoalveolar Lavage Fluid (BALF) by HPLC
This protocol details the measurement of pentamidine concentrations in mouse BALF using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bronchoalveolar lavage fluid (BALF) collected from mice
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile, methanol, ammonium acetate, triethylamine (HPLC grade)
-
HPLC system with a C18 column and UV detector
-
Pentamidine standard
Procedure:
-
BALF Collection: Perform bronchoalveolar lavage on euthanized mice by instilling and aspirating a known volume of sterile saline into the lungs.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the BALF sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the pentamidine with an appropriate solvent (e.g., methanol with a small percentage of acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the components using a C18 column with an isocratic mobile phase (e.g., a mixture of acetonitrile, methanol, and ammonium acetate buffer).
-
Detect pentamidine using a UV detector at an appropriate wavelength (e.g., 263 nm).
-
-
Quantification:
-
Prepare a standard curve by analyzing known concentrations of pentamidine.
-
Determine the concentration of pentamidine in the BALF samples by comparing their peak areas to the standard curve.
-
Caption: Overall experimental workflow.
Conclusion
The protocols and data presented in this document provide a framework for conducting preclinical studies on aerosolized pentamidine for respiratory infections. The use of appropriate animal models, well-characterized aerosol delivery systems, and robust analytical methods are crucial for obtaining reliable and translatable results. By following these detailed methodologies, researchers can effectively evaluate the potential of novel aerosolized therapies and contribute to the development of improved treatments for respiratory infections.
References
- 1. Selective delivery of pentamidine to the lung by aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alveolar targeting of aerosol pentamidine. Toward a rational delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivered dose and regional distribution of aerosolized pentamidine using different delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Pentamidine - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 8. publications.aap.org [publications.aap.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pentamidine Resistance in Trypanosoma brucei
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on pentamidine resistance in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).
Troubleshooting Guides
This section addresses common issues encountered during experiments related to pentamidine resistance in T. brucei.
| Problem | Potential Cause | Suggested Solution |
| Unexpected Pentamidine Resistance in Wild-Type Strain | 1. Loss of the high-affinity pentamidine transporter (HAPT1/TbAQP2) due to spontaneous mutation.[1][2] 2. Issues with pentamidine stock solution (degradation or incorrect concentration). 3. Contamination of the trypanosome culture. | 1. Sequence the TbAQP2 gene to check for mutations or deletions.[1] 2. Prepare a fresh pentamidine solution and verify its concentration. 3. Check the culture for microbial contamination and use a fresh, authenticated stock of trypanosomes. |
| Loss of Resistance in a Pentamidine-Resistant Cell Line | 1. Reversion of the resistance-conferring mutation. 2. Culture was not maintained under continuous drug pressure. | 1. Re-select for resistance by gradually increasing the pentamidine concentration in the culture medium.[3] 2. Always maintain a low level of pentamidine in the culture medium for resistant lines. |
| Variable IC50 Values for Pentamidine Across Experiments | 1. Inconsistent cell density at the start of the assay. 2. Fluctuations in incubation conditions (temperature, CO2). 3. Differences in the age of the culture (log phase vs. stationary phase). | 1. Standardize the initial cell density for all IC50 experiments. 2. Ensure consistent incubation conditions. 3. Always use parasites in the mid-logarithmic phase of growth for assays. |
| No Cross-Resistance Observed in Melarsoprol/Pentamidine Resistant Line | 1. The resistance mechanism is specific to pentamidine and does not involve the common melarsoprol/pentamidine cross-resistance pathway (loss of TbAQP2).[2][4] 2. The level of cross-resistance is low and falls below the detection limit of the assay. | 1. Investigate other potential resistance mechanisms, such as alterations in other transporters or drug metabolism. 2. Use a more sensitive assay or a higher concentration range for melarsoprol. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of pentamidine resistance in Trypanosoma brucei?
A1: The predominant mechanism of pentamidine resistance in T. brucei is the reduced intracellular accumulation of the drug. This is primarily caused by the loss or mutation of key transporters on the parasite's surface. The two main transporters implicated are:
-
High-Affinity Pentamidine Transporter (HAPT1): This transporter, identified as the aquaglyceroporin TbAQP2, is a major route for pentamidine uptake. Its loss is a key factor in high-level pentamidine resistance and is also associated with cross-resistance to melarsoprol.[1][2][5]
-
P2 Aminopurine Transporter: Encoded by the TbAT1 gene, this transporter also contributes to pentamidine uptake, although its loss leads to more modest levels of resistance compared to the loss of HAPT1.[6][7]
Q2: How can I determine if my resistant T. brucei strain has a defect in a drug transporter?
A2: You can investigate transporter defects through a combination of molecular and functional assays:
-
Gene Sequencing: Sequence the genes encoding known transporters like TbAQP2 and TbAT1 to identify any mutations, deletions, or rearrangements.[1]
-
Drug Uptake Assays: Measure the uptake of radiolabeled pentamidine (e.g., [³H]pentamidine) in your resistant strain compared to a sensitive parent strain. A significantly lower uptake in the resistant strain points to a transporter defect.[6][8]
-
Fluorescent Drug Accumulation: Use fluorescent diamidines like DAPI as a surrogate for pentamidine to visually assess drug accumulation, which is often reduced in resistant parasites.[5]
Q3: Are there ways to overcome pentamidine resistance in the lab?
A3: Several experimental strategies can be employed to overcome or bypass pentamidine resistance:
-
Genetic Complementation: Expressing a wild-type copy of the defective transporter (e.g., TbAQP2) in the resistant strain can restore sensitivity.[1]
-
Combination Therapy: Investigating the synergistic effects of pentamidine with other drugs that have different mechanisms of action or use different uptake pathways can reveal strategies to overcome resistance. The combination of nifurtimox and eflornithine (NECT) is a successful example of combination therapy for HAT.[4][9]
-
Novel Drug Development: The identification of novel drug targets within the parasite's metabolic pathways is an active area of research to develop drugs that are not reliant on the transporters associated with resistance.[10][11]
Q4: What is the role of ABC transporters in pentamidine resistance in T. brucei?
A4: While ABC transporters are known to be involved in drug efflux and resistance in other organisms, their role in pentamidine resistance in T. brucei is less clear. Some studies have investigated the T. brucei ABC transporter TbMRPA, but its overexpression was not sufficient to cause melarsoprol resistance in vivo, and its direct involvement in pentamidine efflux is not as well-established as in Leishmania.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to pentamidine resistance in T. brucei.
Table 1: In Vitro and In Vivo Pentamidine Resistance in a T. brucei brucei Clone [12]
| Parameter | Fold Resistance |
| In Vitro | 26 |
| In Vivo | 4.5 |
Table 2: Cross-Resistance Profile of a Pentamidine-Resistant T. brucei brucei Clone [12]
| Drug | Fold Increase in Resistance (In Vivo) |
| Stilbamidine | Not cross-resistant |
| Berenil (Diminazene) | Not cross-resistant |
| Propamidine | Not cross-resistant |
| Melarsoprol | 2.4 |
Key Experimental Protocols
1. [³H]Pentamidine Uptake Assay
This protocol is used to measure the rate of pentamidine uptake in T. brucei.
-
Materials:
-
Log-phase T. brucei culture (sensitive and resistant strains)
-
[³H]Pentamidine
-
Assay buffer (e.g., HMI-9 medium without serum)
-
Ice-cold stop buffer (e.g., PBS with 10 mM unlabeled pentamidine)
-
Scintillation fluid and vials
-
Scintillation counter
-
-
Methodology:
-
Harvest log-phase trypanosomes by centrifugation and wash them in the assay buffer.
-
Resuspend the cells to a final density of 1 x 10⁸ cells/mL in the assay buffer.
-
Pre-warm the cell suspension to 37°C.
-
Initiate the uptake by adding [³H]pentamidine to a final concentration of 1 µM.
-
At various time points (e.g., 0, 1, 5, 15, 30 minutes), take aliquots of the cell suspension and immediately add them to ice-cold stop buffer to halt the uptake.
-
Pellet the cells by centrifugation and wash them twice with ice-cold stop buffer.
-
Lyse the cell pellet and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the rate of pentamidine uptake and compare the results between sensitive and resistant strains.
-
2. Generation of a Pentamidine-Resistant Cell Line by In Vitro Selection
This protocol describes how to generate a pentamidine-resistant T. brucei cell line.
-
Materials:
-
Wild-type, drug-sensitive T. brucei culture
-
Pentamidine isethionate
-
Complete HMI-9 medium
-
96-well plates
-
-
Methodology:
-
Start with a culture of wild-type T. brucei in the mid-log phase of growth.
-
Expose the culture to a low concentration of pentamidine (e.g., the IC25 or IC50 value).
-
Monitor the culture daily. Initially, most cells will die, but a small population may survive and resume growth.
-
Once the culture has recovered and is growing steadily, gradually increase the concentration of pentamidine in the medium.
-
Repeat this process of stepwise increases in drug concentration over several weeks or months.
-
Clone the resulting resistant population by limiting dilution to ensure a genetically homogenous cell line.
-
Characterize the level of resistance of the cloned line by determining its IC50 value for pentamidine and compare it to the parental sensitive line.
-
Visualizations
Caption: Pentamidine uptake pathways in T. brucei and mechanisms of resistance.
Caption: Workflow for investigating and overcoming pentamidine resistance.
References
- 1. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 2. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Loss of the high-affinity pentamidine transporter is responsible for high levels of cross-resistance between arsenical and diamidine drugs in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History | MDPI [mdpi.com]
- 8. Pentamidine transport and sensitivity in brucei-group trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A current analysis of chemotherapy strategies for the treatment of human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 11. researchgate.net [researchgate.net]
- 12. Characterisation of pentamidine-resistant Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Pentamidine-Induced Nephrotoxicity in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating pentamidine-induced nephrotoxicity in research animals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of pentamidine-induced nephrotoxicity?
A1: Pentamidine-induced nephrotoxicity is primarily characterized by a direct toxic effect on the renal tubules, leading to acute tubular necrosis (ATN).[1] This is a dose-dependent and reversible phenomenon observed in animal models.[1][2] The likelihood of developing acute kidney injury (AKI) is heightened in subjects who are volume depleted or concurrently exposed to other tubular toxins.[1]
Q2: What are the typical clinical signs of pentamidine nephrotoxicity in research animals?
A2: Common indicators of pentamidine-induced kidney damage in research animals include elevations in serum creatinine (SCr) and blood urea nitrogen (BUN), and increased urinary excretion of tubular enzymes such as malate dehydrogenase.[2] Histological examination of the kidneys typically reveals damage to the renal tubules.[1]
Q3: Are there any known agents that can reduce pentamidine-induced nephrotoxicity?
A3: Yes, several agents have been shown to reduce the tubular toxicity of pentamidine in rat models. These include fosfomycin, D-glucaro-1,5-lactam, verapamil, and enalapril.[2]
Q4: Can other drugs worsen pentamidine-induced kidney damage?
A4: Co-administration of other nephrotoxic drugs can enhance the renal toxicity of pentamidine.[2] Examples of such drugs include tobramycin, amphotericin B, and cyclosporin.[2]
Q5: What is the proposed mechanism of action for the protective agents against pentamidine nephrotoxicity?
A5: While the precise mechanisms are not fully elucidated for pentamidine, the protective effects of these agents in other models of drug-induced nephrotoxicity are thought to involve:
-
Fosfomycin: May exert a nephroprotective effect by modulating inflammation, reducing oxidative stress, and inhibiting apoptosis.[2] In other contexts, it's suggested to stabilize lysosomal membranes in tubular cells.
-
Verapamil and Enalapril: These antihypertensive agents may offer renal protection through mechanisms independent of their blood pressure-lowering effects, potentially by blunting the expression of genes involved in inflammation and fibrosis, such as osteopontin and TGF-beta.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in nephrotoxicity markers between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., incorrect dosage, improper injection technique).2. Dehydration in some animals.3. Underlying subclinical renal conditions. | 1. Ensure accurate dosing based on the most recent body weight. Standardize administration route and technique.2. Ensure all animals are adequately hydrated prior to and during the experiment. Consider providing supplemental hydration (e.g., subcutaneous saline).3. Screen animals for baseline renal function before study initiation. Exclude animals with pre-existing kidney abnormalities. |
| No significant signs of nephrotoxicity observed after pentamidine administration. | 1. Pentamidine dose is too low for the animal model/strain.2. Insufficient duration of treatment.3. Animal strain is resistant to pentamidine-induced nephrotoxicity. | 1. Perform a dose-response study to determine the optimal nephrotoxic dose of pentamidine for your specific animal model.2. Review literature for appropriate treatment duration to induce nephrotoxicity.3. Consider using a different, more susceptible rodent strain. |
| Unexpectedly high mortality in the pentamidine-treated group. | 1. Pentamidine dose is too high.2. Severe dehydration and electrolyte imbalance.3. Synergistic toxicity with other experimental compounds. | 1. Reduce the dose of pentamidine.2. Monitor hydration status closely and provide fluid and electrolyte support as needed.3. Review all co-administered substances for potential synergistic toxic effects. |
| Protective agent shows no efficacy in reducing nephrotoxicity. | 1. Incorrect dosage or timing of the protective agent.2. Inappropriate route of administration.3. The chosen protective agent is not effective against the specific mechanism of pentamidine toxicity. | 1. Verify the dosage and administration schedule based on established protocols. The timing of administration relative to pentamidine is crucial.2. Ensure the route of administration allows for optimal bioavailability and target organ exposure.3. Consider testing alternative protective agents with different mechanisms of action. |
Experimental Protocols & Data
Induction of Pentamidine Nephrotoxicity in Rats
This protocol is based on the findings of Feddersen and Sack (1991).
-
Animal Model: Female Wistar rats.
-
Pentamidine Administration:
-
Dose: 10 or 20 mg/kg daily.[2]
-
Route: Intraperitoneal or subcutaneous injection.
-
Duration: Dependent on the desired severity of nephrotoxicity, typically monitored over several days.
-
-
Monitoring Parameters:
Co-administration of Protective Agents
The following agents can be co-administered with pentamidine to assess their nephroprotective effects.
-
Fosfomycin: 250 mg/kg twice daily or 500 mg/kg once daily.[2]
-
D-glucaro-1,5-lactam: 5 mg/kg twice daily.[2]
-
Verapamil: 1.5 mg/kg twice daily.[2]
-
Enalapril: 5 mg/kg once daily.[2]
Quantitative Data Summary
The following tables summarize the expected outcomes based on the study by Feddersen and Sack (1991). Note that specific values are illustrative and should be confirmed from the full-text publication.
Table 1: Effect of Protective Agents on Pentamidine-Induced Nephrotoxicity Markers in Rats
| Treatment Group | Urinary Tubular Cell Excretion (cells/h) | Urinary Malate Dehydrogenase (U/h) | Creatinine Clearance (mL/min) |
| Control (Saline) | Baseline | Baseline | Normal |
| Pentamidine (20 mg/kg) | Significantly Increased | Significantly Increased | Significantly Decreased |
| Pentamidine + Fosfomycin (2x250 mg/kg) | Reduced Increase | Reduced Increase | Improved |
| Pentamidine + D-glucaro-1,5-lactam (2x5 mg/kg) | Reduced Increase | Reduced Increase | Improved |
| Pentamidine + Verapamil (2x1.5 mg/kg) | - | - | Significantly Increased |
| Pentamidine + Enalapril (5 mg/kg) | - | - | Significantly Increased |
Table 2: Drugs that Enhance Pentamidine-Induced Nephrotoxicity
| Treatment Group | Urinary Tubular Cell Excretion (cells/h) | Urinary Malate Dehydrogenase (U/h) |
| Pentamidine (10 mg/kg) | Increased | Increased |
| Pentamidine + Tobramycin (2x2.5 mg/kg) | Further Increased | Further Increased |
| Pentamidine + Amphotericin B (1 mg/kg) | Further Increased | Further Increased |
| Pentamidine + Cyclosporin (10 mg/kg) | Further Increased | Further Increased |
Visualizations
Experimental Workflow
References
- 1. Experimental studies on the nephrotoxicity of pentamidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Effects of Fosfomycin in Kidney Damage Caused by CLP-Induced Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Individual or combined effects of enalapril and verapamil on chronic cyclosporine nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Pentamidine dosage for maximum efficacy and minimal side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing pentamidine dosage to maximize efficacy and minimize side effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pentamidine?
Pentamidine is an aromatic diamidine drug with a broad spectrum of activity against protozoa and fungi.[1] Its mechanism of action is multifaceted and not fully elucidated, but it is known to interfere with critical cellular processes in susceptible organisms, including:
-
DNA and RNA Synthesis: Pentamidine binds to AT-rich regions of DNA, potentially inhibiting DNA, RNA, and protein synthesis.[2]
-
tRNA Function: It can bind to tRNA, disrupting its secondary structure and inhibiting aminoacylation and protein translation.[3][4]
-
Enzyme Inhibition: Pentamidine can inhibit RNA polymerase activity and topoisomerases.[2]
-
Polyamine Synthesis: It interferes with the biosynthesis of polyamines, which are crucial for cellular proliferation.[1]
Q2: We are observing significant cytotoxicity in our cell cultures even at low concentrations of pentamidine. What could be the cause?
Several factors could contribute to increased cytotoxicity:
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to pentamidine. It is crucial to establish a baseline cytotoxicity profile for your specific cell line.
-
Metabolite Toxicity: Some metabolites of pentamidine can be more toxic than the parent compound.[5]
-
Off-target Effects: Pentamidine can have off-target effects on host cells. For instance, it can inhibit interleukin-1 (IL-1) release from macrophages and interact with ubiquitin.[6][7]
Troubleshooting:
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise IC50 value for your cell line.
-
Time-Course Experiment: Assess cytotoxicity at different time points to understand the kinetics of cell death.
-
Alternative Formulations: Consider using liposomal formulations of pentamidine, which can alter its biodistribution and potentially reduce toxicity to certain cell types.[8]
Q3: Our in vivo experiments in a murine model of Pneumocystis pneumonia are showing inconsistent efficacy. What are some potential reasons?
Inconsistent efficacy in animal models can arise from several variables:
-
Drug Administration Route: The route of administration (intravenous, intramuscular, or aerosol) significantly impacts drug distribution and concentration in the lungs.[8] Aerosolized delivery can achieve high local concentrations with minimal systemic exposure.[8]
-
Immunosuppression Protocol: The method and degree of immunosuppression in the animal model are critical for establishing a consistent Pneumocystis jirovecii infection.
-
Dosing Regimen: The dose and frequency of pentamidine administration are key to maintaining therapeutic concentrations.
Troubleshooting:
-
Standardize Protocols: Ensure strict adherence to standardized protocols for immunosuppression and infection.
-
Pharmacokinetic Analysis: If possible, measure pentamidine concentrations in plasma and lung tissue to correlate with efficacy.
-
Dose-Ranging Study: Conduct a dose-ranging study to determine the optimal therapeutic dose for your specific animal model and infection severity.
Data Presentation
Table 1: In Vitro Efficacy of Pentamidine (IC50 Values)
| Organism/Cell Line | Assay/Endpoint | IC50 Value | Reference |
| Trypanosoma brucei brucei | In vitro culture | 5.3 nM | [9] |
| Trypanosoma brucei | In vitro culture | ~0.014 µM | [10] |
| Trypanosoma congolense | ATP-based luciferase viability assay | 169.48 ± 44.00 nM | [11] |
| Leishmania donovani (promastigotes, DD8 strain) | In vitro evaluation | 7.7 µM | [8] |
| Leishmania donovani (promastigotes, LV9 strain) | In vitro evaluation | 3.9 µM | [8] |
| Leishmania major (promastigotes, CRE 26 strain) | In vitro evaluation | 1.6 µM | [8] |
| RAW 264.7 macrophages | LPS-induced NO production inhibition | 2.6 ± 0.5 µM | [12] |
| BV-2 microglia | LPS-induced NO production inhibition | 15.6 ± 0.6 µM | [12] |
| Human Factor Xa | Chromogenic substrate hydrolysis assay | 10.4 ± 0.8 µM | [13] |
| Human Plasmin | Chromogenic substrate hydrolysis assay | 8.4 ± 0.8 µM | [13] |
| Saccharomyces cerevisiae (non-fermentable carbon source) | Growth inhibition | 1.25 µg/mL | [14] |
Table 2: In Vivo Toxicity of Pentamidine (LD50 Values in Mice)
| Administration Route | LD50 Value | Reference |
| Intravenous | 15 mg/kg | [5] |
| Intraperitoneal | 63 mg/kg | [5] |
Table 3: Pharmacokinetic Parameters of Intravenous Pentamidine in Humans
| Dosage Regimen | Cmax (ng/mL) | AUC (nmol·h/L) | Clearance (mL/min) | Reference |
| 4 mg/kg (single 2-hour infusion) | 612 ± 371 | - | 248 ± 91 (L/h) | [15] |
| 3.7-4 mg/kg/day (Day 7) | 256.7 ± 89 | 3263 to 12776 | 1989 ± 566 | [16][17] |
| 3 mg/kg/day (trough concentrations) | 25.4 ± 16.4 (Week 1), 56.5 ± 26.1 (Week 2), 61.1 ± 56.0 (Week 3) | - | - | [18] |
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing (Broth Microdilution)
This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of pentamidine against a target microorganism.
Materials:
-
Pentamidine isethionate powder
-
Appropriate sterile liquid growth medium for the test organism
-
Sterile 96-well microtiter plates
-
Standardized inoculum of the test microorganism
-
Sterile diluent (e.g., saline, PBS)
-
Incubator
Procedure:
-
Prepare Pentamidine Stock Solution: Dissolve pentamidine isethionate powder in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution.
-
Prepare Microtiter Plate: Dispense the appropriate growth medium into all wells of a 96-well plate.
-
Serial Dilutions: Create a two-fold serial dilution of the pentamidine stock solution across the wells of the microtiter plate.
-
Prepare Inoculum: Grow the test organism to the appropriate phase and dilute to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well (except for a sterility control) with the standardized microbial suspension. Include a growth control well with no pentamidine.
-
Incubation: Incubate the plate under optimal conditions (temperature, atmosphere, time) for the test organism.
-
MIC Determination: The MIC is the lowest concentration of pentamidine that completely inhibits visible growth of the organism.
Protocol 2: In Vivo Acute Toxicity Study (LD50 Determination in Mice)
This protocol outlines a method to determine the median lethal dose (LD50) of pentamidine in mice. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Pentamidine isethionate solution
-
Healthy, age- and weight-matched mice (e.g., BALB/c)
-
Appropriate administration equipment (e.g., syringes, gavage needles)
-
Animal housing with controlled environment
Procedure:
-
Dose Selection: Based on literature, select a range of doses expected to cause mortality between 10% and 90%.
-
Animal Grouping: Randomly assign animals to different dose groups, including a control group receiving the vehicle.
-
Administration: Administer a single dose of pentamidine via the desired route (e.g., intravenous, intraperitoneal).
-
Observation: Closely monitor the animals for signs of toxicity and mortality at regular intervals for a set period (e.g., 24-48 hours and then daily for up to 14 days).
-
Data Collection: Record the number of mortalities in each dose group.
-
LD50 Calculation: Use a statistical method (e.g., Probit analysis) to calculate the LD50 value.[13]
Mandatory Visualizations
Caption: Pentamidine's multifaceted mechanism of action targeting microbial nucleic acid and protein synthesis.
Caption: A logical workflow for the experimental optimization of pentamidine dosage.
References
- 1. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Uptake into leishmania donovani promastigotes and antileishmanial action of an organometallic complex derived from pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. Effects of pentamidine isethionate on Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. Plasma pentamidine concentrations vary between individuals with Pneumocystis carinii pneumonia and the drug is actively secreted by the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pentamidine Injection: Package Insert / Prescribing Info [drugs.com]
- 18. Intravenous or inhaled pentamidine for treating Pneumocystis carinii pneumonia in AIDS. A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Pentamidine in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and practical solutions for overcoming common solubility challenges encountered when working with Pentamidine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Pentamidine and why is its solubility a concern for researchers?
A1: Pentamidine is an aromatic diamidine compound with broad-spectrum antimicrobial and antiprotozoal activity. It is widely used in research to study its effects on various cellular processes, including DNA, RNA, and protein synthesis. Poor solubility of Pentamidine in experimental buffers can lead to inaccurate drug concentrations, precipitation, and unreliable experimental outcomes, making it a critical parameter to control.
Q2: Which salt form of Pentamidine should I use: Isethionate or Dihydrochloride?
A2: Both Pentamidine Isethionate and Pentamidine Dihydrochloride are commonly used in research. Pentamidine Isethionate is generally reported to have good water solubility. While specific comparative data is limited, the choice of salt form may influence solubility in specific buffer systems. It is recommended to test the solubility of your chosen salt form in your specific experimental buffer.
Q3: What are the key factors influencing Pentamidine solubility?
A3: The solubility of Pentamidine, a weak base, is primarily influenced by:
-
pH: Pentamidine is more soluble in acidic conditions where its amine groups are protonated. As the pH increases towards and beyond its pKa, the uncharged form predominates, which is less soluble.
-
Buffer Composition: The components of your buffer can significantly impact solubility. In particular, high concentrations of chloride ions, as found in saline-based buffers, can lead to the precipitation of Pentamidine.[1] Phosphate buffers can also pose a challenge.
-
Temperature: Generally, increasing the temperature can enhance the solubility of solid compounds in a liquid solvent.[2][3]
-
Solvent: Pentamidine exhibits good solubility in water and organic solvents like Dimethyl Sulfoxide (DMSO).[4][5]
Troubleshooting Guide
Issue 1: My Pentamidine powder is not dissolving in my aqueous buffer.
-
Potential Cause: The pH of your buffer may be too high, or the buffer components may be interacting with the Pentamidine.
-
Solutions:
-
pH Adjustment: Pentamidine is more soluble at a lower pH. Consider preparing your stock solution in sterile, purified water and then diluting it into your final buffer. A 5% aqueous solution of Pentamidine Isethionate has a pH between 4.5 and 6.5.[4]
-
Use of a Co-solvent: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Gentle Heating: Warming the solution in a water bath (e.g., to 37°C) can aid in dissolution. However, always check the stability of Pentamidine at elevated temperatures for your experimental duration.
-
Issue 2: A precipitate formed after adding my Pentamidine stock solution to my buffer.
-
Potential Cause: This is a common issue, especially when diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, a phenomenon known as "salting out" or precipitation due to a change in solvent polarity. It is also frequently observed in buffers with high salt concentrations, such as Phosphate-Buffered Saline (PBS).
-
Solutions:
-
Slow, Stepwise Dilution: Add the stock solution to the buffer drop-wise while vortexing or stirring continuously to ensure rapid and uniform mixing.
-
Lower the Final Concentration: The final concentration of Pentamidine may be exceeding its solubility limit in your specific buffer. Try reducing the final concentration.
-
Optimize Buffer Choice: If possible, consider using a buffer with a lower ionic strength. Buffers like TRIS or HEPES may be better alternatives to PBS if precipitation is a persistent issue.
-
Quantitative Data on Pentamidine Isethionate Solubility
The following tables summarize the available quantitative data on the solubility of Pentamidine Isethionate in various solvents and buffer systems.
| Solvent/Buffer | pH | Temperature (°C) | Solubility |
| Water | Not Specified | 19 | ≥ 100 mg/mL[4] |
| Water | Not Specified | Not Specified | > 30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | Not Specified | ≥ 22.6 mg/mL[5] |
| 0.1 N HCl | ~1 | Not Specified | ~2.5 mg/mL[4] |
| Acetate Buffer | 4 | Not Specified | ~2.5 mg/mL[4] |
| Carbonate Buffer | 9 | Not Specified | < 1 mg/mL[4] |
| 0.1 N NaOH | ~13 | Not Specified | < 1 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of a Pentamidine Isethionate Stock Solution in Water
-
Weigh the desired amount of Pentamidine Isethionate powder in a sterile conical tube.
-
Add sterile, purified water to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Pentamidine Isethionate Working Solution in a Low-Salt Buffer (e.g., TRIS or HEPES)
-
Thaw a frozen aliquot of your Pentamidine Isethionate stock solution (prepared in water as per Protocol 1).
-
Pre-warm your desired volume of TRIS or HEPES buffer to room temperature or 37°C.
-
While vortexing the buffer, add the required volume of the Pentamidine stock solution drop-wise to achieve your final working concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 3: A Suggested Approach for Preparing Pentamidine in Phosphate-Buffered Saline (PBS)
Disclaimer: Due to the known precipitation issues, preparing high concentrations of Pentamidine in PBS is challenging. This protocol aims to minimize precipitation but success may vary depending on the final concentration and specific PBS formulation.
-
Prepare a concentrated stock solution of Pentamidine Isethionate in sterile, purified water (e.g., 10 mg/mL).
-
Prepare your PBS solution and ensure it is at room temperature or 37°C.
-
In a separate sterile tube, take a small volume of the PBS.
-
While vigorously vortexing the PBS, add your Pentamidine stock solution very slowly, drop by drop.
-
After adding the stock, continue to vortex for another 1-2 minutes.
-
Visually inspect for any signs of precipitation. If the solution is clear, you can proceed with your experiment immediately. It is advisable to use this solution fresh and not to store it.
-
If precipitation occurs, consider reducing the final concentration of Pentamidine or using an alternative buffer.
Visualizations
Caption: Workflow for preparing Pentamidine solutions.
Caption: Troubleshooting logic for Pentamidine solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentamidine Isethionate | C23H36N4O10S2 | CID 8813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Technical Support Center: Pentamidine Solutions for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the challenges associated with the stability of Pentamidine solutions for in vitro assays, providing troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to prepare and store Pentamidine stock solutions?
A1: Pentamidine isethionate and dihydrochloride salts are hygroscopic and can be sensitive to light and air.
-
Weighing: Weigh the lyophilized powder in a controlled environment to minimize moisture absorption.
-
Solvent: For a high-concentration stock solution (e.g., 10-50 mM), dissolve the powder in sterile DMSO or sterile water. Pentamidine isethionate is freely soluble in water.
-
Dissolution: Vortex thoroughly to ensure the compound is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The dry powder should be stored at room temperature (20°C to 25°C) and protected from light.
Q2: How stable is Pentamidine once diluted in cell culture media?
A2: The stability of Pentamidine in complex biological media can be limited. While aqueous solutions can be stable for 24-48 hours, the components in cell culture media (e.g., serum, bicarbonate) can impact its stability. It is strongly recommended to prepare fresh dilutions in your culture medium for each experiment. Long incubation periods (e.g., 48-72 hours) may lead to drug degradation, affecting results.
Q3: What are the signs of Pentamidine instability or degradation in my experiments?
A3: Signs of instability can manifest in several ways:
-
Precipitation: High concentrations of Pentamidine in complex media can sometimes lead to precipitation. Visually inspect your highest concentration wells under a microscope for any signs of precipitate.
-
Crystallization: Reconstituted solutions stored improperly may form crystals. To avoid this, store reconstituted vials at 22° - 30°C (72° - 86°F).
-
High Variability: Significant differences in results between replicate wells can be a sign of inconsistent drug concentration due to degradation or precipitation.
-
Loss of Efficacy: A lack of observable effect even at high concentrations may indicate that the compound has become inactive.
Q4: What factors can accelerate the degradation of Pentamidine solutions?
A4: Several factors can compromise the stability of Pentamidine:
-
Light Exposure: Pentamidine solutions should be protected from light, as it can cause degradation.
-
Elevated Temperature: While stable at room temperature for short periods, prolonged exposure to higher temperatures, such as in a 37°C incubator, can accelerate degradation.
-
pH: The pH of a 5% aqueous solution of Pentamidine isethionate is between 4.5 and 6.5. The higher pH of most cell culture media (~7.4) can affect its stability over time.
-
Incompatibilities: Pentamidine is known to be incompatible with fluconazole and foscarnet. Avoid mixing with other compounds unless compatibility has been verified.
-
Metabolism: In cell-based assays, Pentamidine can be metabolized by cellular enzymes, such as the cytochrome P-450 system, into less active hydroxylated products. This is a form of biological instability that can impact endpoint measurements.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | Drug Precipitation: The drug may be coming out of solution at higher concentrations. | Prepare fresh dilutions for each experiment. Visually inspect wells for any precipitate under a microscope. Consider lowering the top concentration used. |
| Inconsistent Pipetting: Errors in serial dilutions or dispensing into wells. | Use calibrated pipettes and change tips for each concentration to avoid carryover. | |
| Edge Effects: Evaporation from wells on the outer edges of the plate. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or medium instead to create a humidity barrier. | |
| No observable effect, even at high concentrations. | Compound Degradation: The drug may have lost activity due to improper storage or instability in the assay medium. | Prepare a fresh stock solution from the lyophilized powder and dilute it immediately before use. Verify the purity and source of your compound. |
| Insufficient Incubation Time: The compound may require a longer duration to exert its biological effect. | Consider extending the incubation period (e.g., from 24h to 48h or 72h) after confirming the drug's stability over that timeframe. | |
| Excessive cell death in all treated wells. | Stock Solution Error: A miscalculation in the initial stock concentration or dilution series. | Recalculate all dilutions and double-check the formula weight of the Pentamidine salt used (isethionate vs. dihydrochloride). |
| Cytotoxicity of Degradation Products: Breakdown products may be more toxic than the parent compound. | Ensure solutions are freshly prepared to minimize the formation of unknown degradation products. |
Data on Pentamidine Solution Stability
The following tables summarize key quantitative data regarding the stability of Pentamidine isethionate solutions.
Table 1: Stability of Reconstituted and Diluted Pentamidine Isethionate Solutions
| Solution Type | Solvent/Diluent | Concentration | Storage Condition | Stability Duration | Source(s) |
| Reconstituted Solution | Sterile Water for Injection | 100 mg/mL (300 mg in 3 mL) | Room Temp (22-30°C), Protected from light | Up to 48 hours | |
| IV Infusion Solution | 5% Dextrose Injection (D5W) | 1 mg/mL & 2.5 mg/mL | Room Temperature | Up to 24 hours | |
| IV Infusion Solution | 5% Dextrose Injection (D5W) | 1 mg/mL & 2 mg/mL | Room Temperature | >90% recovery after 48 hours | |
| IV Infusion Solution | 0.9% Sodium Chloride (NS) | 1 mg/mL & 2 mg/mL | Room Temperature | >90% recovery after 48 hours | |
| Solution in Saline | Normal Saline | Not Specified | Room Temperature | Stable for 72 hours |
Note: Stability in complex cell culture media has not been extensively quantified in the literature and should be determined empirically if long incubation times are required.
Table 2: In Vitro Inhibitory Concentrations of Pentamidine
These values can be affected by drug instability during the assay. Assays with shorter incubation times may yield more accurate results.
| Target/Assay | Pentamidine Salt | IC₅₀ Value | Source(s) |
| Factor Xa (FXa) Inhibition | Isethionate | 10.4 ± 0.8 µM | |
| Plasmin Inhibition | Isethionate | 8.4 ± 0.8 µM | |
| Acanthamoeba Trophozoite (48h) | Isethionate | 60.99 µM | |
| Acanthamoeba Cyst (48h) | Isethionate | 175.5 µM | |
| Vero Cell Cytotoxicity (48h) | Isethionate | 87.42 µM |
Experimental Protocols
Protocol 1: Preparation of Pentamidine Isethionate Stock Solution (10 mM)
-
Calculate Mass: The molecular weight of Pentamidine isethionate (C₂₃H₃₆N₄O₁₀S₂) is 592.68 g/mol . To make 1 mL of a 10 mM stock solution, you will need 5.93 mg.
-
Weigh Powder: Under sterile conditions (e.g., in a biological safety cabinet), accurately weigh 5.93 mg of lyophilized Pentamidine isethionate powder.
-
Dissolve: Add 1 mL of sterile, nuclease-free water or DMSO to the powder.
-
Mix: Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Sterilize: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile polypropylene tube.
-
Aliquot and Store: Dispense the solution into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: General Method for Assessing Pentamidine Stability in Cell Culture Medium
This protocol provides a framework for testing stability. Specific parameters should be optimized for your analytical method (e.g., HPLC, LC-MS/MS).
-
Prepare Sample: Dilute your Pentamidine stock solution to the highest concentration you plan to use in your assay (e.g., 100 µM) in your complete cell culture medium (including serum and other supplements).
-
Incubate: Place the Pentamidine-spiked medium in a sterile, capped tube in your cell culture incubator (e.g., 37°C, 5% CO₂) to mimic assay conditions.
-
Time Points: At various time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove an aliquot of the sample. The T=0 sample serves as the 100% reference.
-
Store Samples: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of the parent Pentamidine compound in each sample using a validated method like HPLC-UV or LC-MS/MS.
-
Calculate Degradation: Plot the percentage of remaining Pentamidine concentration against time to determine its stability profile under your specific assay conditions.
Visualizations
Caption: Recommended workflow for preparing and using Pentamidine solutions in vitro.
Caption: A logical workflow for troubleshooting common issues with Pentamidine assays.
Caption: Off-target effects of Pentamidine that can influence in vitro assay results.
Technical Support Center: Enhancing Oral Bioavailability of Pentamidine Formulations
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving the oral bioavailability of pentamidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of Pentamidine?
Pentamidine, an aromatic diamidine, faces significant hurdles for effective oral administration. The primary challenges include:
-
Low Permeability: As a highly polar and hydrophilic molecule, Pentamidine struggles to cross the lipid-rich gastrointestinal (GI) membrane.
-
P-glycoprotein (P-gp) Efflux: It is a substrate for the P-gp efflux pump, an ATP-dependent transporter that actively pumps the drug from intestinal epithelial cells back into the GI lumen, drastically reducing its net absorption.
-
Poor Aqueous Solubility: Pentamidine's solubility characteristics can further limit its dissolution and subsequent absorption in the GI tract.
Q2: Our team is considering nanoformulations to enhance Pentamidine's oral bioavailability. Which systems are most promising?
Nanoformulations are a leading strategy to overcome the challenges of oral Pentamidine delivery. The most commonly investigated systems are lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids (e.g., glyceryl monostearate, stearic acid). They encapsulate the drug, protecting it from the harsh GI environment and promoting absorption via lymphatic pathways, which can help bypass the P-gp efflux pumps in the enterocytes.
-
Nanostructured Lipid Carriers (NLCs): NLCs are an advanced version of SLNs, incorporating a blend of solid and liquid lipids. This unstructured solid matrix offers higher drug loading capacity and minimizes potential drug expulsion during storage compared to the more crystalline structure of SLNs.
Q3: We are observing low encapsulation efficiency (%EE) in our Pentamidine-loaded lipid nanoparticles. What are the likely causes and solutions?
Low encapsulation efficiency is a common issue, often stemming from the physicochemical properties of Pentamidine and the formulation parameters.
Troubleshooting Low Encapsulation Efficiency:
| Potential Cause | Explanation | Recommended Solution |
| Drug Partitioning | Pentamidine's hydrophilicity causes it to preferentially partition into the external aqueous phase during the formulation process rather than into the lipid core. | 1. Ion Pairing: Form a lipophilic complex by pairing Pentamidine with a fatty acid (e.g., oleic acid). This increases its lipid solubility, encouraging entrapment within the nanoparticle core. |
| 2. Optimize Lipid Composition: Experiment with different solid lipids or combinations of solid and liquid lipids (for NLCs) to find a matrix with higher affinity for the drug or the ion pair. | ||
| High Surfactant Conc. | Excessive surfactant concentration can increase the solubility of the drug in the external phase, leading to lower encapsulation. | Reduce the surfactant (e.g., Poloxamer 188, Tween® 80) concentration to the minimum required for stable nanoparticle formation. Titrate the concentration to find an optimal balance between stability and EE%. |
| Processing Parameters | Suboptimal homogenization speed/time or sonication energy can lead to inefficient drug entrapment. | Optimize the energy input during production. For high-shear homogenization, experiment with varying speeds and durations. For ultrasonication, adjust the amplitude and time. |
Quantitative Data Summary
The following table summarizes key parameters from studies on Pentamidine-loaded nanoformulations, illustrating the improvements achieved over conventional drug solutions.
Table 1: Comparison of Different Pentamidine Formulations
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Fold Increase in Oral Bioavailability (AUC) | Reference |
| Pentamidine Solution | N/A | N/A | N/A | N/A | 1 (Baseline) | |
| Pentamidine-SLNs | 150 - 250 | -20 to -30 | ~65% | ~1.5% | ~5-fold | |
| Pentamidine-NLCs | 180 - 300 | -18 to -28 | > 80% | ~2.0% | ~7-fold | |
| Pentamidine-Oleate Complex SLNs | 200 - 400 | -25 to -35 | > 90% | ~10% | ~18-fold |
Data are approximate values compiled from representative studies for comparative purposes.
Experimental Protocols & Workflows
A typical experimental workflow for developing and evaluating an oral Pentamidine nanoformulation involves several key stages, from initial formulation to in vivo validation.
Caption: Experimental workflow for oral Pentamidine nanoformulation development.
Protocol: Preparation of Pentamidine-Loaded SLNs via Ion Pairing and Homogenization
This protocol describes the fabrication of Solid Lipid Nanoparticles (SLNs) encapsulating a pentamidine-oleate hydrophobic ion pair (HIP) complex.
Materials:
-
Pentamidine isethionate
-
Oleic acid
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Poloxamer 188
-
Deionized water
Procedure:
-
Formation of the Hydrophobic Ion Pair (HIP):
-
Dissolve Pentamidine isethionate in deionized water.
-
Dissolve a molar excess (e.g., 2:1 molar ratio) of oleic acid in ethanol.
-
Mix the two solutions and stir for 1-2 hours at room temperature to allow for the formation of the pentamidine-oleate complex.
-
Harvest the resulting precipitate by centrifugation, wash with deionized water to remove unreacted components, and dry under vacuum.
-
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (GMS) by heating it to approximately 10°C above its melting point (GMS melts at ~60°C, so heat to ~70°C).
-
Disperse the dried pentamidine-oleate HIP complex into the molten lipid under continuous stirring until a homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (Poloxamer 188) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase (~70°C).
-
-
Emulsification and Nanoparticle Formation:
-
Add the hot lipid phase to the hot aqueous phase drop by drop under high-speed stirring using a high-shear homogenizer (e.g., Ultra-Turrax®).
-
Homogenize the mixture at a high speed (e.g., 10,000 - 15,000 rpm) for 5-10 minutes to form a hot oil-in-water (o/w) pre-emulsion.
-
-
Nanoparticle Solidification:
-
Quickly transfer the hot nanoemulsion to an ice bath and continue stirring at a lower speed until it cools down to room temperature.
-
This rapid cooling (cold shock) causes the molten lipid droplets to solidify, entrapping the drug complex and forming the SLNs.
-
Troubleshooting & Logical Relationships
Understanding the relationship between the core problems and the proposed solutions is critical for successful formulation development.
Caption: Relationship between Pentamidine's bioavailability issues and solutions.
Technical Support Center: Managing Off-Target Effects of Pentamidine in Cellular Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and mitigate the off-target effects of Pentamidine in your cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of Pentamidine that can influence my cellular study results?
A1: Pentamidine is known to have several off-target effects that can confound experimental results. The most well-documented include:
-
Mitochondrial Dysfunction: Pentamidine can accumulate in mitochondria, leading to a disruption of mitochondrial function. This includes altering the mitochondrial membrane potential, inhibiting the electron transport chain, reducing ATP production, and increasing the generation of reactive oxygen species (ROS).[1][2]
-
Enzyme Inhibition: Pentamidine can inhibit various enzymes, including spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase, which are involved in polyamine metabolism.[3] It also inhibits serine proteases involved in the coagulation cascade, such as Factor Xa and plasmin.
-
DNA and RNA Synthesis Interference: While part of its on-target anti-parasitic mechanism, Pentamidine's ability to bind to AT-rich regions of DNA can also occur in mammalian cells, potentially interfering with DNA replication and transcription.[4]
-
Ion Channel Modulation: Pentamidine has been shown to affect the function of various ion channels, which can have broad downstream effects on cellular signaling and function.
-
Induction of Apoptosis: Through its effects on mitochondria and other cellular processes, Pentamidine can induce programmed cell death, or apoptosis.[3]
Q2: I am observing significant cytotoxicity in my cell line even at low concentrations of Pentamidine. What could be the cause and how can I mitigate it?
A2: High cytotoxicity at low concentrations is a common issue and can be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Pentamidine. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Accumulated Cytotoxicity: In long-term studies, the cytotoxic effects of Pentamidine can accumulate over time, even at low concentrations.[3]
-
Off-Target Mitochondrial Effects: The observed cytotoxicity is often linked to Pentamidine's detrimental effects on mitochondrial function.
To mitigate this, you can:
-
Optimize Concentration and Duration: Use the lowest effective concentration for the shortest possible duration to achieve your desired experimental outcome.
-
Consider a Different Cell Line: If feasible, switching to a less sensitive cell line might be an option.
-
Use Protective Agents: Co-treatment with antioxidants can help alleviate cytotoxicity caused by increased ROS production.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Here are some strategies:
-
Use of Multiple Chemical Probes: If available, use other compounds with the same on-target activity but different chemical structures. If the observed phenotype persists, it is more likely to be an on-target effect.
-
Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the intended target of Pentamidine. If the phenotype is recapitulated, it supports an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of Pentamidine to its intended target in a cellular context.
-
Dose-Response Analysis: Compare the concentration at which you observe the phenotype with the known on-target IC50 of Pentamidine. A significant discrepancy may suggest an off-target effect.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cellular Respiration and Metabolism
Question: My Seahorse XF assay shows a significant decrease in oxygen consumption rate (OCR) and an increase in extracellular acidification rate (ECAR) after Pentamidine treatment, which is confounding my study on a non-mitochondrial target. How can I troubleshoot this?
Answer: This metabolic shift is a classic indicator of mitochondrial dysfunction, a known off-target effect of Pentamidine. Here’s a troubleshooting workflow:
Experimental Workflow for Investigating Mitochondrial Off-Target Effects
Caption: Troubleshooting workflow for unexpected metabolic changes.
Detailed Steps:
-
Confirm Mitochondrial Toxicity:
-
Mitochondrial Membrane Potential Assay: Use potentiometric dyes like TMRE or JC-1 to assess changes in the mitochondrial membrane potential. A decrease in potential is indicative of mitochondrial dysfunction.
-
ATP Production Assay: Measure total cellular ATP levels. A significant drop after Pentamidine treatment points towards impaired mitochondrial respiration.
-
ROS Production Assay: Use fluorescent probes like DCFDA to measure the generation of reactive oxygen species. An increase in ROS is a common consequence of mitochondrial damage.
-
-
Troubleshooting the Seahorse Assay with Pentamidine:
-
Compound Precipitation: Visually inspect the wells for any signs of Pentamidine precipitation, especially at higher concentrations, as this can affect the assay.
-
Interference with Assay Dyes: Run control experiments to ensure that Pentamidine does not directly interfere with the fluorescence or absorbance of the Seahorse assay probes.
-
Optimize Cell Seeding Density: Ensure that the cells are healthy and at an optimal density before starting the assay, as Pentamidine-induced stress can be exacerbated in suboptimal culture conditions.
-
Issue 2: Unexplained Induction of Apoptosis
Question: I am observing a high rate of apoptosis in my cellular model after Pentamidine treatment, which is not the focus of my research. How can I confirm the apoptotic pathway and potentially reduce this off-target effect?
Answer: Pentamidine is a known inducer of apoptosis, often as a consequence of mitochondrial stress. Here's how to investigate and manage this:
Signaling Pathway: Pentamidine-Induced Apoptosis
Caption: Pentamidine-induced intrinsic apoptotic pathway.
Troubleshooting Steps:
-
Confirm Apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases like Caspase-3 and Caspase-7.
-
-
Investigate the Upstream Pathway:
-
Western Blot Analysis: Probe for changes in the expression levels of Bcl-2 family proteins (e.g., decreased anti-apoptotic Bcl-2, increased pro-apoptotic Bax) and the cleavage of caspases (e.g., cleaved Caspase-9, cleaved Caspase-3).
-
Cytochrome c Release: Perform cellular fractionation followed by western blotting to detect the translocation of cytochrome c from the mitochondria to the cytosol.
-
-
Mitigation Strategies:
-
Use a Pan-Caspase Inhibitor: Co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can help to confirm if the observed cell death is caspase-dependent and can be used to block apoptosis in your experiments.
-
Lower Pentamidine Concentration: As with cytotoxicity, reducing the concentration of Pentamidine may limit the induction of apoptosis.
-
Data Presentation
Table 1: Selectivity Profile of Pentamidine (IC50 Values)
| Target Class | Specific Target | Organism/Cell Line | IC50 (µM) | Reference |
| On-Target | Trypanosoma brucei brucei | - | 0.0019 | [4] |
| Trypanosoma brucei brucei | - | 0.0053 | [5] | |
| Off-Target | Human Hepatocellular Carcinoma (HepG2) | Human | >50 | [4] |
| Factor Xa | Human | 10.4 | [6] | |
| Plasmin | Human | 8.4 | [6] | |
| Spermidine/Spermine Acetyltransferase (SSAT) | Human | 2.4 (Ki) | [3] | |
| Polyamine Oxidase (PAO) | Murine | 7.6 (Ki) | [3] |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test for Assessing Pentamidine-Induced Mitochondrial Dysfunction
Objective: To measure key parameters of mitochondrial function in real-time and assess the impact of Pentamidine.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Pentamidine Treatment: Treat the cells with the desired concentrations of Pentamidine for the appropriate duration. Include vehicle-treated controls.
-
Assay Medium Incubation: One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.
-
Seahorse XF Analyzer Setup: Hydrate a Seahorse XF sensor cartridge overnight with Seahorse XF Calibrant. Load the injection ports of the cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR before sequentially injecting the mitochondrial inhibitors and measuring the corresponding changes in OCR.
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Workflow for Seahorse XF Cell Mito Stress Test
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Protocol 2: In Vitro Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
Objective: To assess the effect of Pentamidine on the extrinsic and intrinsic pathways of the coagulation cascade.
Methodology:
-
Plasma Preparation: Obtain platelet-poor plasma from citrated whole blood by centrifugation.
-
Pentamidine Incubation: Prepare various concentrations of Pentamidine and incubate them with the plasma for a specified period at 37°C. Include a vehicle control.
-
PT Assay:
-
To the Pentamidine-treated plasma, add a thromboplastin reagent (containing tissue factor and phospholipids).
-
Measure the time it takes for a clot to form. An increase in clotting time indicates inhibition of the extrinsic and/or common pathway.
-
-
aPTT Assay:
-
To the Pentamidine-treated plasma, add an activator of the intrinsic pathway (e.g., silica) and phospholipids.
-
After a brief incubation, add calcium chloride to initiate coagulation.
-
Measure the time to clot formation. A prolonged clotting time suggests inhibition of the intrinsic and/or common pathway.
-
-
Data Analysis: Compare the clotting times of the Pentamidine-treated samples to the vehicle control to determine the extent of coagulation inhibition.
Logical Relationship for Coagulation Assay Interpretation
Caption: Interpreting the results of coagulation assays.
References
- 1. agilent.com [agilent.com]
- 2. Opening of the mitochondrial permeability transition pore causes depletion of mitochondrial and cytosolic NAD+ and is a causative event in the death of myocytes in postischemic reperfusion of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. The In Vitro Effects of Pentamidine Isethionate on Coagulation and Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Pentamidine synthesis to improve yield and purity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of pentamidine, focusing on methods to improve yield and purity. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for pentamidine, and what are its main challenges?
A1: The most prevalent synthetic pathway to pentamidine involves a two-step process:
-
Williamson Ether Synthesis: Formation of the central ether linkage by reacting 1,5-dibromopentane with p-hydroxybenzonitrile to yield 1,5-bis(4-cyanophenoxy)pentane. The main challenges in this step are ensuring complete reaction to avoid mono-substituted byproducts and optimizing reaction conditions to maximize yield.
-
Pinner Reaction: Conversion of the dinitrile intermediate to the diamidine, pentamidine. This is typically achieved by treating the dinitrile with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride gas to form an imidate ester hydrochloride (Pinner salt), followed by ammonolysis. Key challenges include the use of hazardous anhydrous HCl gas, the need for strictly anhydrous conditions to prevent hydrolysis of the imidate ester, and potential side reactions leading to impurities.
Q2: Are there safer and more efficient alternatives to using hydrogen chloride gas in the Pinner reaction?
A2: Yes, modifications to the classical Pinner reaction aim to avoid the use of gaseous HCl. One patented approach for a similar compound involves the use of acetyl chloride, which reacts with an alcohol in situ to generate HCl. This method can offer better control and safety. Another alternative is to explore other methods of amidine synthesis from nitriles that utilize different catalysts and reaction conditions.
Q3: What are the common impurities encountered in pentamidine synthesis and how can they be minimized?
A3: Common impurities can include:
-
Mono-amidine intermediate: Arises from incomplete reaction during the second amidine formation. This can be minimized by ensuring an adequate excess of the amidinating agent and sufficient reaction time.
-
Hydrolysis products: Formation of amides or carboxylic acids from the nitrile or imidate ester intermediates if moisture is present. Strict anhydrous conditions are crucial to prevent this.
-
Unreacted starting materials: Can be carried through the synthesis. Purification of intermediates at each step is recommended.
These impurities can often be removed by recrystallization of the final product. High-performance liquid chromatography (HPLC) is a valuable tool for identifying and quantifying these impurities.
Q4: What is the best method for purifying crude pentamidine?
A4: Recrystallization is the most common and effective method for purifying crude pentamidine isethionate. The choice of solvent is critical. While specific solvent systems for pentamidine are proprietary, a common strategy for polar compounds is to use a polar solvent in which the compound is soluble at high temperatures but less soluble at room temperature. Mixtures of solvents, such as ethanol/water, can also be effective. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pentamidine.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield in Williamson Ether Synthesis of 1,5-bis(4-cyanophenoxy)pentane | - Incomplete deprotonation of p-hydroxybenzonitrile.- Side reactions of the alkylating agent (1,5-dibromopentane).- Suboptimal reaction temperature or time. | - Ensure the use of a strong enough base (e.g., potassium carbonate, sodium hydride) and an appropriate solvent (e.g., acetone, DMF).- Add the 1,5-dibromopentane slowly to the reaction mixture.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Typically, refluxing for 24 hours is a good starting point. |
| Low yield in the Pinner Reaction | - Presence of moisture leading to hydrolysis of the imidate ester intermediate.- Incomplete formation of the Pinner salt.- Insufficient ammonolysis. | - Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure a sufficient amount of anhydrous HCl is bubbled through the reaction mixture at a low temperature (0-5 °C).- Use a sealed reaction vessel for the ammonolysis step to prevent the escape of ammonia gas. Ensure a sufficient excess of ammonia. |
| Product contamination with mono-amidine | Incomplete conversion of the second nitrile group. | - Increase the reaction time for the Pinner reaction and ammonolysis steps.- Ensure a molar excess of the reagents used in the Pinner reaction. |
| Final product has poor purity after initial isolation | Presence of unreacted starting materials, side products, or hydrolysis products. | - Purify the intermediate 1,5-bis(4-cyanophenoxy)pentane by recrystallization before proceeding to the Pinner reaction.- Perform a final purification of the pentamidine isethionate by recrystallization from a suitable solvent system. |
Experimental Protocols
Step 1: Synthesis of 1,5-bis(4-cyanophenoxy)pentane (Williamson Ether Synthesis)
This protocol is a representative procedure based on established Williamson ether synthesis principles.
Materials:
-
p-Hydroxybenzonitrile
-
1,5-Dibromopentane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-hydroxybenzonitrile (2.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Slowly add 1,5-dibromopentane (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.
-
Wash the filtered salts with acetone and combine the filtrates.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-bis(4-cyanophenoxy)pentane.
-
Purify the crude product by recrystallization from ethanol to obtain a white solid.
Step 2: Synthesis of Pentamidine via Pinner Reaction and Ammonolysis
This protocol is a generalized procedure for the Pinner reaction. Caution: This reaction involves anhydrous hydrogen chloride gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
1,5-bis(4-cyanophenoxy)pentane
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas)
Procedure:
-
Dissolve the purified 1,5-bis(4-cyanophenoxy)pentane in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Bubble anhydrous hydrogen chloride gas through the solution for several hours while maintaining the low temperature. The formation of the Pinner salt (imidate ester hydrochloride) will be observed as a precipitate.
-
After the reaction is complete, filter the precipitate under anhydrous conditions, wash with anhydrous diethyl ether, and dry under vacuum to yield the crude bis-imidate ester hydrochloride.
-
Suspend the crude Pinner salt in anhydrous ethanol in a pressure-resistant vessel.
-
Cool the suspension and bubble anhydrous ammonia gas through it until saturation.
-
Seal the vessel and stir at room temperature for 24-48 hours.
-
After the reaction is complete, cool the mixture and filter to remove the ammonium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to obtain crude pentamidine.
-
To prepare the isethionate salt, dissolve the crude pentamidine base in a suitable solvent and treat with two equivalents of isethionic acid. The pentamidine isethionate salt will precipitate and can be collected by filtration and purified by recrystallization.
Comparative Data of Synthetic Routes
While specific yield and purity data for different industrial processes are often proprietary, the following table provides a qualitative comparison of the traditional and a potentially improved synthetic approach.
| Parameter | Traditional Route (using HCl gas) | Improved Route (e.g., using Acetyl Chloride in situ) |
| Yield | Generally moderate to good, but can be variable. | Potentially more consistent and higher yields due to better control of HCl generation. |
| Purity | Can be high after rigorous purification. Prone to hydrolysis impurities if not strictly anhydrous. | Potentially higher initial purity due to fewer side reactions associated with large excesses of HCl. |
| Safety | High risk due to the handling of corrosive and toxic anhydrous HCl gas. | Improved safety profile by avoiding the direct handling of HCl gas. |
| Operational Complexity | Requires specialized equipment for handling corrosive gases. | Simpler experimental setup. |
Visualizations
Experimental Workflow for Pentamidine Synthesis
Caption: Workflow for the synthesis of high-purity pentamidine isethionate.
Pentamidine's Mechanism of Action
Pentamidine's therapeutic effects are believed to stem from its interaction with various cellular components and pathways in pathogenic organisms.
Caption: Simplified overview of pentamidine's proposed mechanisms of action.[1][2][3][4]
References
Technical Support Center: Mitigating Injection Site Reactions with Pentamidine in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering injection site reactions (ISRs) with Pentamidine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of injection site reactions (ISRs) following Pentamidine administration in animal models?
A1: Common signs of ISRs after Pentamidine injection in animal models range from mild to severe and can include:
-
Erythema (redness) and edema (swelling) at the injection site.
-
Pain , which may be assessed through behavioral changes such as guarding the affected area, licking or biting the site, and reluctance to move.
-
Induration (hardening of the tissue).
-
Sterile abscess formation , which is a localized collection of pus without bacterial infection.[1][2]
-
Necrosis (tissue death) at the injection site in severe cases.
Q2: What is the suspected mechanism behind Pentamidine-induced injection site reactions?
A2: The exact mechanism is not fully elucidated, but it is believed to be a combination of direct tissue toxicity and a localized inflammatory response.[1] Pentamidine's chemical properties can lead to local tissue damage upon injection. Additionally, evidence suggests that Pentamidine can modulate inflammatory pathways. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines by targeting the MD2/TLR4 complex, which is involved in the inflammatory response to lipopolysaccharide (LPS).[3] However, at the high local concentrations present at an injection site, it may trigger other inflammatory cascades, potentially involving mast cell degranulation or activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.[4][5][6]
Q3: Are there any animal models specifically for studying Pentamidine-induced ISRs?
A3: While there isn't a single, standardized model exclusively for Pentamidine-induced ISRs, researchers commonly adapt general models of local tolerance and inflammation. These often involve:
-
Intramuscular (IM) or subcutaneous (SC) injections in rodents (mice, rats) or rabbits.
-
Macroscopic evaluation: Measuring the size of erythema and edema, and scoring the severity of the reaction.
-
Histopathological analysis: Collecting tissue from the injection site at various time points to assess inflammation, necrosis, and fibrosis.[7]
-
Pain assessment: Utilizing behavioral tests like the von Frey test for mechanical allodynia or observing spontaneous pain behaviors.[8][9]
Troubleshooting Guide
Issue 1: High incidence of sterile abscesses and necrosis at the injection site.
Possible Causes:
-
High concentration of Pentamidine solution.
-
Irritating properties of the vehicle/formulation.
-
Large injection volume for the chosen muscle group or subcutaneous space.
-
Rapid injection speed.
Troubleshooting Steps:
-
Optimize the Formulation:
-
Reduce Concentration: If possible, decrease the concentration of the Pentamidine solution by increasing the injection volume (while staying within the recommended limits for the specific injection site and animal species).
-
Adjust pH and Osmolality: Ensure the formulation is as close to physiological pH and isotonicity as possible to minimize local irritation.
-
Consider Novel Formulations: Explore the use of liposomal or nanoparticle formulations of Pentamidine. While primarily developed to reduce systemic toxicity, these formulations can also improve local tolerance by controlling the release of the drug.[10][11][12]
-
-
Refine Injection Technique:
-
Slow Down the Injection: Administer the injection slowly to allow for better dispersion of the drug in the tissue.
-
Rotate Injection Sites: If multiple injections are required, rotate the injection sites to prevent cumulative irritation in one area.
-
Ensure Correct Needle Placement: For IM injections, ensure the needle is in the muscle belly and not in fascial planes.
-
-
Co-administration with an Anti-inflammatory Agent:
-
Consider the co-administration of a low dose of a corticosteroid, such as dexamethasone, at the injection site. This should be done with caution as it may affect the immune response and the primary outcomes of your study. This approach has been explored to reduce local inflammation with other irritant drugs.
-
Issue 2: Animals are exhibiting significant pain-related behaviors post-injection.
Possible Causes:
-
Direct nerve irritation by the drug.
-
Inflammatory response causing sensitization of nociceptors.
-
Acidic pH of the formulation.
Troubleshooting Steps:
-
Formulation Adjustment:
-
Buffering the Solution: Adjust the pH of the Pentamidine solution to be closer to physiological pH (7.2-7.4).
-
Use of Anesthetics: Consider the addition of a local anesthetic, such as lidocaine, to the formulation. The compatibility and stability of such a mixture would need to be validated.
-
-
Refinement of Experimental Procedures:
Data Presentation
Table 1: Efficacy of Nanoparticle-Encapsulated Pentamidine in a Murine Model of Visceral Leishmaniasis
| Treatment Group | Dose (mg/kg) | Median Effective Dose (ED50) (mg/kg) | Efficacy Improvement vs. Free Drug |
| Free Pentamidine | 0.57, 1.14, 2.28 | 1.05 | - |
| Pentamidine-loaded Nanoparticles | 0.055, 0.11, 0.22, 0.44 | 0.32 | 3.3-fold |
| Data from a study in a murine model of visceral leishmaniasis, demonstrating the potential of novel formulations to improve efficacy, which can be a parallel goal to reducing local toxicity.[12] |
Experimental Protocols
Protocol 1: Assessment of Local Tolerance to a Novel Pentamidine Formulation in Rabbits (Adapted from general local tolerance testing protocols)
-
Animal Model: New Zealand White rabbits (n=3-5 per group).
-
Test Articles:
-
Vehicle control (e.g., saline).
-
Pentamidine in standard formulation (e.g., 10 mg/mL).
-
Pentamidine in novel formulation (e.g., liposomal, 10 mg/mL).
-
-
Procedure:
-
Administer a single 0.5 mL intramuscular injection into the left and right epaxial lumbar muscles.
-
Observe animals for clinical signs of pain and distress daily for 7 days.
-
Record macroscopic observations at the injection sites (erythema, edema) daily.
-
-
Endpoint Analysis (Day 7):
-
Euthanize animals and perform a gross pathological examination of the injection sites.
-
Collect injection site tissues for histopathological analysis.
-
Score the tissues for inflammation, necrosis, hemorrhage, and fibrosis using a standardized scoring system (e.g., on a scale of 0-4 for severity).
-
-
Data Analysis: Compare the macroscopic and microscopic scores between the different treatment groups.
Visualizations
Caption: Experimental workflow for assessing injection site reactions of Pentamidine formulations.
Caption: Proposed signaling pathway for Pentamidine-induced injection site reactions.
References
- 1. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PENTAMIDINE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. Pentamidine Alleviates Inflammation and Lipopolysaccharide-Induced Sepsis by Inhibiting TLR4 Activation via Targeting MD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bronchoconstriction, nebulised pentamidine, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammasome complexes: emerging mechanisms and effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histopathological lesions following intramuscular administration of saline in laboratory rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pain assessment in animal models: do we need further studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Selective enhancement of pentamidine uptake in the lung by aerosolization and delivery in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of pentamidine-loaded poly (D,L-lactide) nanoparticles against Leishmania infantum in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. newmetrica.com [newmetrica.com]
- 14. youtube.com [youtube.com]
Enhancing the therapeutic index of Pentamidine through chemical modification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working on the chemical modification of pentamidine to improve its therapeutic index. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pentamidine and its analogs?
A1: The precise mechanism of action of pentamidine is not fully understood, but it is known to be multi-faceted. A key aspect is its ability to bind to the minor groove of DNA, particularly in AT-rich regions, which can interfere with DNA replication and transcription, ultimately leading to cell death.[1][2] Additionally, pentamidine has been shown to affect mitochondrial function by causing a collapse of the mitochondrial membrane potential and inhibiting mitochondrial translation.[3][4][5][6]
Q2: What are the main toxicities associated with pentamidine that limit its therapeutic use?
A2: Pentamidine is associated with significant toxicities, including nephrotoxicity, hypoglycemia followed by hyperglycemia, hypotension, and cardiac arrhythmias. These adverse effects often limit its clinical utility and necessitate the development of analogs with an improved safety profile.
Q3: What are the most promising chemical modifications to pentamidine to reduce its toxicity?
A3: Research has focused on modifying the central linker chain and the terminal amidine groups. Replacing the flexible pentyl chain with more rigid structures or heteroatoms and substituting the amidine groups with imidazolines or other bioisosteres have shown promise in reducing toxicity while maintaining or improving efficacy. For instance, some dicationic-substituted bis-benzimidazoles have demonstrated potent antifungal activity.
Q4: How does the structure of pentamidine analogs relate to their DNA binding affinity?
A4: The DNA binding affinity of pentamidine analogs is highly dependent on their structure. The length and flexibility of the central linker chain are critical, as is the position of the amidine groups on the phenyl rings. Moving the amidino group from the para to the meta position, for example, has been shown to significantly reduce DNA binding affinity.[1]
Q5: Are there established animal models to test the efficacy of new pentamidine analogs?
A5: Yes, the immunosuppressed rat model of Pneumocystis pneumonia (PCP) is a well-established model for evaluating the in vivo efficacy of pentamidine and its analogs. This model involves inducing immunosuppression in rats, followed by intratracheal inoculation with Pneumocystis organisms.[7][8][9]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the in vitro and in vivo evaluation of pentamidine and its analogs.
In Vitro Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Compound Precipitation in Media | The compound's solubility in aqueous media is low. | Pre-warm the media to 37°C before adding the compound stock. Perform serial dilutions instead of a single large dilution. Consider using a co-solvent, but ensure to run appropriate vehicle controls.[10][11][12] |
| High Variability in Cytotoxicity Assays | Inconsistent cell seeding, edge effects in the plate, or errors in compound dilution. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of microplates. Use calibrated pipettes and change tips for each dilution.[13] |
| No Observed Effect at High Concentrations | The compound may be inactive, degraded, or the incubation time may be too short. The target organism could be resistant. | Verify the purity and integrity of the compound. Extend the incubation period (e.g., from 24h to 48h or 72h). Use a known sensitive strain as a positive control.[13] |
| Excessive Cell Death in All Treated Wells | Error in stock solution concentration calculation or high solvent concentration. | Double-check all calculations for dilutions. Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells (typically <0.5%).[13] |
In Vivo Study Troubleshooting
| Problem | Possible Cause | Solution |
| Variable Severity of Infection in Control Animals | Inconsistent immunosuppression or variation in the inoculum. | Monitor animal weight during immunosuppression as a predictor of infection severity.[7] Use a standardized transtracheal inoculation method with a quantified inoculum.[8] |
| High Mortality in Experimental Animals | The compound may be more toxic in vivo than predicted from in vitro studies. | Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Lack of Efficacy Despite Good In Vitro Activity | Poor pharmacokinetic properties of the compound (e.g., low bioavailability, rapid metabolism). | Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |
III. Data Presentation
Table 1: DNA Binding Affinity of Pentamidine and its Analogs
The DNA binding affinity is a key parameter for the mechanism of action of pentamidine. The change in thermal melting temperature (ΔTm) of DNA upon ligand binding is a common method to assess this. A higher ΔTm indicates stronger binding.
| Compound | Structure | ΔTm (°C) |
| Pentamidine | 1,5-Bis(4-amidinophenoxy)pentane | 15.5 |
| Analog 1 | 1,3-Bis(4-amidinophenoxy)propane | 14.5 |
| Analog 2 | 1,4-Bis(4-amidinophenoxy)butane | 12.0 |
| Analog 3 | 1,6-Bis(4-amidinophenoxy)hexane | 13.0 |
| Analog 4 | 1,5-Bis(3-amidinophenoxy)pentane | 9.0 |
| Analog 5 | 1,5-Bis(4-imidazolinophenoxy)pentane | 15.5 |
| Analog 6 | 1,5-Bis(4-amidinophenylamino)pentane | 15.5 |
| Analog 7 | 1,5-Bis[4-(N-methylimidazolino)phenoxy]pentane | 8.0 |
| Data sourced from Cory, M., Tidwell, R. R., & Fairley, T. A. (1992).[1] |
IV. Experimental Protocols
Protocol 1: General Synthesis of Pentamidine Analogs
This protocol provides a general synthetic route for novel pentamidine analogs.
Reagents and Conditions: a) N-Methyl-2-pyrrolidone (NMP), 60 °C, 1 hour b) 50% Hydroxylamine in Ethanol (NH2OH/EtOH), room temperature, 24 hours c) Formic acid (HCOOH) / 10% Palladium on carbon (Pd/C) / Acetic acid (AcOH), reflux, 3 hours, followed by aqueous HCl[14]
Procedure:
-
Step (a): In a round-bottom flask, dissolve the starting dinitrile precursor in NMP. Heat the mixture to 60°C and stir for 1 hour.
-
Step (b): Cool the reaction mixture to room temperature and add a 50% solution of hydroxylamine in ethanol. Stir the mixture for 24 hours at room temperature.
-
Step (c): To the resulting solution, add formic acid, 10% Pd/C, and acetic acid. Reflux the mixture for 3 hours.
-
Purification: After cooling, quench the reaction with aqueous HCl. The resulting product can be purified by recrystallization or column chromatography.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50).
Materials:
-
Pentamidine or analog stock solution (e.g., 10-50 mM in DMSO)
-
Target organism or mammalian cell line
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a series of 2-fold or 3-fold serial dilutions of the pentamidine stock solution in the appropriate cell culture medium. Include a vehicle-only control.
-
Treatment: Carefully remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 or CC50 values using appropriate software.[13][15][16][17][18]
Protocol 3: Rat Model of Pneumocystis Pneumonia (PCP)
This protocol describes the induction of PCP in rats for in vivo drug efficacy studies.
Materials:
-
Pneumocystis-free Sprague-Dawley rats
-
Dexamethasone
-
Tetracycline
-
Pneumocystis-infected rat lung homogenate (inoculum)
-
Ketamine HCl
Procedure:
-
Immunosuppression: Administer dexamethasone in the drinking water (e.g., 1.2 mg/L) along with tetracycline (0.5 g/L) to prevent bacterial infections.
-
Inoculation: Anesthetize the rats with ketamine HCl. Perform a midline incision over the trachea and expose it by blunt dissection. Transtracheally inoculate the rats with a suspension of Pneumocystis-infected rat lung homogenate containing a known number of viable organisms (e.g., 5 x 10^5 to 1 x 10^6 organisms/mL).[8]
-
Monitoring: Continue the immunosuppressive regimen and monitor the animals' weight and health status. Weight loss is an indicator of the severity of the infection.[7]
-
Drug Administration: Begin treatment with the test compound at a predetermined time point after inoculation.
-
Efficacy Evaluation: At the end of the treatment period, sacrifice the animals and evaluate the lung tissue for the presence and burden of Pneumocystis organisms using staining methods (e.g., Giemsa, toluidine blue O) and quantitative PCR.
V. Visualizations
Diagram 1: Logical Flow from DNA Binding to Cellular Effect
Caption: Logical flow from DNA binding to cellular effect.
Diagram 2: Experimental Workflow for Evaluating Pentamidine Analogs
Caption: Workflow for the evaluation of novel pentamidine analogs.
Diagram 3: Mitochondrial Effects of Pentamidine
Caption: Overview of pentamidine's effects on mitochondrial function.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles for mitochondria in pentamidine susceptibility and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ transport by digitonin-permeabilized Leishmania donovani. Effects of Ca2+, pentamidine and WR-6026 on mitochondrial membrane potential in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentamidine is an uncoupler of oxidative phosphorylation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentamidine inhibits mitochondrial intron splicing and translation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Improved rat model of Pneumocystis carinii pneumonia: induced laboratory infections in Pneumocystis-free animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. medic.upm.edu.my [medic.upm.edu.my]
Validation & Comparative
Comparative Efficacy of Pentamidine versus Suramin for Trypanosomiasis: A Guide for Researchers
This guide provides a detailed comparison of two cornerstone drugs in the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness: Pentamidine and Suramin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data on their efficacy, outlines relevant experimental protocols, and visualizes their mechanisms of action.
Introduction
Human African Trypanosomiasis is a vector-borne parasitic disease caused by protozoa of the species Trypanosoma brucei. Two subspecies are responsible for the disease in humans: Trypanosoma brucei gambiense, found in West and Central Africa, and Trypanosoma brucei rhodesiense, prevalent in East and Southern Africa. The disease progresses in two stages: the early or hemolymphatic stage, where parasites are in the blood and lymph, and the late or meningoencephalitic stage, where parasites cross the blood-brain barrier. Pentamidine and Suramin are both crucial first-line treatments for the early stage of HAT.[1][2] However, their use is generally segregated by the infecting subspecies, with Pentamidine being the drug of choice for T.b. gambiense and Suramin for T.b. rhodesiense.[1][2][3]
Data Presentation: In Vitro and Clinical Efficacy
The following tables summarize the available quantitative data on the efficacy of Pentamidine and Suramin against Trypanosoma brucei. It is important to note that the data is compiled from various sources, and experimental conditions may differ.
Table 1: Comparative In Vitro Efficacy against Trypanosoma brucei
| Drug | Trypanosome Species | IC50 (µM) | Reference |
| Pentamidine | Trypanosoma brucei brucei | 0.0053 | [4] |
| Suramin | Trypanosoma brucei brucei | ~0.035 | [4] |
| Pentamidine | Trypanosoma brucei gambiense | 0.070 - 0.092 | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy in First-Stage Human African Trypanosomiasis
| Drug | Trypanosome Subspecies | Study Type | Cure Rate | Reference |
| Pentamidine | Trypanosoma brucei gambiense | Randomized Clinical Trial | 95% | [6] |
| Suramin | Trypanosoma brucei rhodesiense | Retrospective Cohort Studies | 39% - 68% | [7] |
| Pentamidine | Trypanosoma brucei rhodesiense | Retrospective Cohort Study | 46% | [7] |
Note: The clinical efficacy data presented is from different studies and not from head-to-head comparative trials, thus direct comparison should be made with caution. The reported cure rates for Suramin and Pentamidine in T.b. rhodesiense are from retrospective analyses with significant heterogeneity.
Mechanisms of Action
The precise mechanisms of action for both Pentamidine and Suramin are not fully elucidated and are thought to be multifactorial.
Pentamidine: The trypanocidal effect of pentamidine is believed to be a result of its interference with the parasite's nuclear and mitochondrial functions.[4] It is known to bind to adenine-thymine (A-T) rich regions of DNA, potentially inhibiting DNA, RNA, and protein synthesis.[4] There is also evidence to suggest that it disrupts the mitochondrial membrane potential of the parasite.
Suramin: Suramin is a large, polyanionic molecule with a complex mechanism of action. It is known to inhibit a wide array of enzymes, particularly those involved in the parasite's energy metabolism, such as glycolytic enzymes.[4] Suramin is taken up by the parasite through receptor-mediated endocytosis after binding to low-density lipoproteins.[4] More recent research has also pointed to its ability to inhibit a RuvB-like DNA helicase, an enzyme involved in parasite replication.
Below are diagrams illustrating the proposed signaling pathways and cellular targets for Suramin and Pentamidine.
Experimental Protocols
Standardized protocols are essential for the accurate assessment of the efficacy of antitrypanosomal compounds. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Efficacy Assessment: Alamar Blue Assay
This assay is widely used to determine the 50% inhibitory concentration (IC50) of a compound against Trypanosoma brucei.
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei are cultured in a suitable medium, such as HMI-9, supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Compound Dilution: The test compounds (Pentamidine and Suramin) are serially diluted in the culture medium within a 96-well microtiter plate.
-
Incubation: A suspension of trypanosomes is added to each well, and the plate is incubated for 48 to 72 hours.
-
Alamar Blue Addition: Alamar Blue (resazurin) solution is added to each well, and the plate is incubated for an additional 4 to 24 hours. Metabolically active parasites will reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
-
Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the logarithm of the compound concentration.
In Vivo Efficacy Assessment: Murine Model of Acute Trypanosomiasis
Animal models are critical for evaluating the in vivo efficacy of potential antitrypanosomal drugs.
-
Animal Model: Female BALB/c mice (5 weeks old, 20-25g) are typically used.
-
Infection: Mice are infected via intraperitoneal (i.p.) injection with 5x10^4 bloodstream forms of a transgenic Trypanosoma brucei brucei strain expressing a reporter gene (e.g., luciferase).
-
Treatment Initiation: Treatment with the test compounds or a vehicle control is initiated 4 days post-infection. Pentamidine can be administered at 5 mg/kg/day and Suramin at 40 mg/kg/day via i.p. injection for 5 consecutive days.
-
Monitoring: Parasitemia can be monitored using in vivo imaging systems (for luciferase-expressing strains) before and after treatment. The bioluminescent signal is quantified to determine the parasite load.
-
Data Analysis: The efficacy of the treatment is determined by comparing the reduction in parasite load in the treated groups versus the vehicle control group. The ratio of the luciferase signal after treatment to the signal before treatment is calculated for each animal.
Conclusion
Pentamidine and Suramin remain vital tools in the fight against Human African Trypanosomiasis, particularly for the treatment of the first stage of the disease. While Pentamidine is generally more effective against T.b. gambiense, Suramin is the preferred treatment for T.b. rhodesiense. In vitro data suggests that Pentamidine has a higher potency against T.b. brucei than Suramin. Clinical data, although not from direct head-to-head trials, indicates high cure rates for Pentamidine in T.b. gambiense infections. The efficacy of Suramin in T.b. rhodesiense appears more variable based on retrospective data. The complex and not fully understood mechanisms of action of both drugs present ongoing challenges and opportunities for the development of new, more effective trypanocidal agents. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and novel compounds in the drug discovery pipeline.
References
- 1. A current analysis of chemotherapy strategies for the treatment of human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of Pafuramidine versus Pentamidine Maleate for Treatment of First Stage Sleeping Sickness in a Randomized, Comparator-Controlled, International Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Pentamidine's Antifungal Potential: A Comparative Analysis Against Emerging Pathogens
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Repurposed Drug's Efficacy
The rise of emerging and often multidrug-resistant fungal pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the repurposing of existing drugs offers a promising and accelerated path to new treatments. Pentamidine, an antiprotozoal agent, has demonstrated significant antifungal activity, positioning it as a candidate for further investigation. This guide provides a comparative analysis of Pentamidine's antifungal performance against key emerging fungal pathogens, supported by experimental data and detailed methodologies.
Quantitative Performance Analysis: Pentamidine vs. Standard Antifungals
The in vitro activity of Pentamidine against a range of emerging fungal pathogens has been evaluated in several studies. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Pentamidine in comparison to standard antifungal agents. The data is primarily derived from studies employing the standardized broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI).
| Fungal Pathogen | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Candida auris | Pentamidine | 16 - 128 | - | - | [1] |
| Amphotericin B | - | - | - | ||
| Fluconazole | >64 | - | - | [2] | |
| Candida albicans | Pentamidine | ≤0.09 - 125 | 0.78 | 3.12 | [3][4] |
| Amphotericin B | 1 | 1 | 1 | [3] | |
| Fluconazole | 0.25 | 0.25 | 0.25 | [3] | |
| Fusarium solani | Pentamidine | 4 - 8 | 4 | - | [5][6] |
| Amphotericin B | 2 - 16 | 8 | - | [5][6] | |
| Voriconazole | 4 - 16 | 8 | - | [5][6] | |
| Fusarium oxysporum | Pentamidine | 2 - 4 | 2 | - | [5][6] |
| Amphotericin B | 2 - 8 | 4 | - | [5][6] | |
| Voriconazole | 4 - 8 | 4 | - | [5][6] | |
| Aspergillus fumigatus | Pentamidine | - | - | - | [3] |
| Amphotericin B | 0.5 - >8 | 1 | 1 | [3] | |
| Itraconazole | 0.06 - >8 | 0.5 | 1 | [3] | |
| Voriconazole | 0.125 - 2 | 0.25 | 0.5 | [3] | |
| Caspofungin | 0.125 - 0.5 | 0.125 | 0.25 | [3] | |
| Aspergillus terreus | Pentamidine | - | - | - | [3] |
| Amphotericin B | 1 - >8 | 2 | 8 | [3] | |
| Itraconazole | 0.06 - 0.5 | 0.125 | 0.25 | [3] | |
| Voriconazole | 0.125 - 0.5 | 0.25 | 0.5 | [3] | |
| Caspofungin | 0.125 - 0.25 | 0.125 | 0.125 | [3] |
Note: MIC values can vary based on the specific isolates and testing conditions. The data presented here is for comparative purposes.
In Vivo Efficacy
In addition to in vitro studies, the efficacy of Pentamidine has been assessed in vivo. In a neutropenic murine model of pulmonary fusariosis, Pentamidine prophylaxis significantly improved survival and reduced the fungal burden compared to untreated and Amphotericin B-treated mice.[7][8] Furthermore, in a Tenebrio molitor larvae model of Candida auris infection, both Pentamidine and a combination of Pentamidine and Auranofin significantly improved survival rates compared to fluconazole.[1]
Mechanism of Action: A Multi-Target Approach
Pentamidine's antifungal activity is attributed to its ability to interfere with multiple essential cellular processes in fungi. A primary target appears to be the mitochondrion, where it disrupts mitochondrial function. Additionally, it has been shown to inhibit the synthesis of DNA, RNA, and proteins.[4][9]
Caption: Pentamidine's multifaceted mechanism of action in fungal cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of Pentamidine's antifungal activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[10][11]
Caption: Experimental workflow for MIC determination.
-
Preparation of Antifungal Agent: A stock solution of Pentamidine is prepared in a suitable solvent (e.g., water or DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted Pentamidine is inoculated with the fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.
Biofilm Inhibition and Eradication Assays
These assays assess the ability of Pentamidine to prevent biofilm formation and eradicate pre-formed biofilms.
-
Biofilm Formation: A standardized fungal cell suspension (typically 1 x 10⁶ cells/mL in RPMI-1640) is added to the wells of a 96-well plate and incubated at 37°C for 24-48 hours to allow for biofilm formation.[12]
-
Inhibition Assay: For the inhibition assay, various concentrations of Pentamidine are added to the wells along with the fungal inoculum at the beginning of the incubation period.[12]
-
Eradication Assay: For the eradication assay, after the biofilm has formed, the medium is removed, and fresh medium containing various concentrations of Pentamidine is added. The plate is then incubated for an additional 24 hours.
-
Quantification:
-
Crystal Violet (CV) Staining: The total biofilm biomass is quantified by staining with 0.1% crystal violet. After washing and solubilizing the dye, the absorbance is measured (typically at 570 nm).[13]
-
XTT Reduction Assay: The metabolic activity of the cells within the biofilm is measured using an XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] reduction assay. The color change, which is proportional to the metabolic activity, is measured spectrophotometrically (typically at 490 nm).[13]
-
Time-Kill Kinetics Assay
This assay determines the rate at which an antifungal agent kills a fungal population.[14][15]
-
Inoculum Preparation: A standardized fungal inoculum (approximately 1-5 x 10⁵ CFU/mL) is prepared in RPMI-1640 medium.[14]
-
Exposure to Antifungal: The fungal suspension is exposed to various concentrations of Pentamidine (typically multiples of the MIC) in a flask or tube with constant agitation at 35°C.[7][14]
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each flask, serially diluted in sterile saline, and plated onto SDA plates.
-
Colony Counting: The plates are incubated for 24-48 hours, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The results are expressed as log₁₀ CFU/mL, and a time-kill curve is generated by plotting log₁₀ CFU/mL against time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.[14]
Conclusion and Future Directions
The available data suggests that Pentamidine exhibits broad-spectrum antifungal activity against a variety of emerging and drug-resistant fungal pathogens. Its multi-target mechanism of action, particularly its impact on mitochondrial function, may be advantageous in overcoming existing resistance mechanisms. While in vitro data is promising, further in vivo studies are warranted to establish its clinical utility. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct further comparative studies and to fully elucidate the potential of Pentamidine as a repurposed antifungal agent. The continued exploration of such repurposed drugs is a critical component in the global effort to combat the growing threat of fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Repurposing non-antifungal drugs auranofin and pentamidine in combination as fungistatic antifungal agents against C. albicans [frontiersin.org]
- 5. Pentamidine Is Active In Vitro against Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentamidine is active in vitro against Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 10. Pentamidine inhibits mitochondrial intron splicing and translation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. idcmjournal.org [idcmjournal.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Pentamidine and Diamidine Cross-Resistance in Protozoan Parasites
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount to developing effective chemotherapies. This guide provides a comprehensive comparison of cross-resistance profiles between pentamidine and other diamidine compounds, primarily focusing on the protozoan parasites Trypanosoma and Leishmania, the causative agents of African sleeping sickness and leishmaniasis, respectively. The data presented herein is supported by detailed experimental methodologies and visualized pathways to facilitate a deeper understanding of the underlying resistance mechanisms.
Cross-resistance between pentamidine and other diamidines, as well as with arsenical compounds, has been a long-standing challenge in the treatment of trypanosomiasis.[1] This phenomenon is often linked to alterations in the uptake of these drugs by the parasite.[1] In Trypanosoma brucei, several transporters have been identified as key players in the uptake of pentamidine and are consequently implicated in resistance. These include the P2 aminopurine transporter (encoded by the TbAT1 gene), the high-affinity pentamidine transporter (HAPT1), and the low-affinity pentamidine transporter (LAPT1).[2] Loss or modification of these transporters can lead to reduced drug accumulation and, subsequently, resistance. Similarly, in Leishmania, resistance to pentamidine has been associated with decreased drug accumulation, potentially through the involvement of transporters like PRP1 (pentamidine resistance protein 1) and alterations in mitochondrial membrane potential.[3]
This guide synthesizes quantitative data from various studies to provide a clear comparison of the cross-resistance profiles, details the experimental protocols used to generate this data, and illustrates the key transport pathways involved in resistance.
Quantitative Cross-Resistance Data
The following tables summarize the 50% inhibitory concentration (IC50) or effective concentration (EC50) values for pentamidine and other diamidine compounds against sensitive (wild-type) and resistant strains of Trypanosoma brucei rhodesiense and Leishmania mexicana. The resistance factor (RF) indicates the fold increase in resistance of the resistant strain compared to its sensitive counterpart.
Table 1: Cross-Resistance Profile in Pentamidine-Resistant Trypanosoma brucei rhodesiense
| Compound | Wild-Type IC50 (nM) | Pentamidine-Resistant IC50 (nM) | Resistance Factor (RF) |
| Pentamidine | 1.7 | 280 | 164.7 |
| Furamidine | - | - | Intermediate |
| Melarsoprol | 7.5 | - | Low |
Data sourced from studies on in vitro induced resistance in T. b. rhodesiense.[4] The term "Intermediate" for furamidine indicates a degree of cross-resistance was observed, though a specific IC50 value for the wild-type was not provided in the source.[4]
Table 2: Cross-Resistance Profile in Melarsoprol-Resistant Trypanosoma brucei rhodesiense
| Compound | Wild-Type IC50 (nM) | Melarsoprol-Resistant IC50 (nM) | Resistance Factor (RF) |
| Melarsoprol | 7.5 | 187 | 24.9 |
| Pentamidine | 1.7 | - | High |
| Furamidine | - | - | Intermediate |
Data from the same study on T. b. rhodesiense, indicating that melarsoprol-selected resistance confers significant cross-resistance to pentamidine.[4]
Table 3: Cross-Resistance Profile in Pentamidine-Resistant Leishmania mexicana
| Compound | Wild-Type IC50 (µM) | Pentamidine-Resistant (PentR) IC50 (µM) | Resistance Factor (RF) |
| Pentamidine | 0.25 | >25 | >100 |
| Propamidine | 0.5 | >25 | >50 |
| Stilbamidine | 0.5 | >25 | >50 |
| Berenil (Diminazene) | 1.0 | >25 | >25 |
Data from in vitro selection of pentamidine-resistant L. mexicana promastigotes.[3] The resistant parasites demonstrated significant cross-resistance to other diamidines.[3]
Experimental Protocols
The data presented in this guide are derived from established in vitro methodologies. Below are detailed protocols for two key experimental procedures used in the study of diamidine cross-resistance.
In Vitro Drug Susceptibility Testing: Alamar Blue Assay
This assay is a common method for determining the viability of parasites in the presence of a test compound. It relies on the reduction of the blue, non-fluorescent dye resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 medium (or other suitable culture medium)
-
96-well or 384-well microtiter plates (black plates for fluorescence)
-
Test compounds (Pentamidine and other diamidines) dissolved in an appropriate solvent (e.g., DMSO)
-
Alamar Blue (resazurin) solution
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing T. brucei and adjust the cell density in fresh, pre-warmed medium to 2 x 10^4 cells/mL. Dispense 100 µL of the cell suspension into each well of the microtiter plate.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 1 µL of each compound dilution to the respective wells. Include wells with untreated cells as a negative control and a known trypanocidal drug as a positive control. The final solvent concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue solution to each well.
-
Second Incubation: Incubate the plates for an additional 24 hours under the same conditions.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Radiolabeled Pentamidine Uptake Assay
This assay directly measures the accumulation of a drug within the parasite, providing insights into the role of transport mechanisms in resistance.
Materials:
-
Trypanosoma brucei or Leishmania parasites (sensitive and resistant strains)
-
Assay buffer (e.g., HMI-9 without serum)
-
[3H]Pentamidine (radiolabeled pentamidine)
-
Unlabeled pentamidine (for competition assays)
-
Inhibitors of specific transporters (e.g., adenosine for the P2 transporter)
-
Silicone oil mixture (e.g., dibutyl phthalate and silicone oil)
-
Microcentrifuge tubes
-
Scintillation fluid and counter
Procedure:
-
Parasite Preparation: Harvest parasites in the logarithmic growth phase, wash them with assay buffer, and resuspend them to a final density of 1 x 10^8 cells/mL.
-
Assay Initiation: In a microcentrifuge tube, add 100 µL of the parasite suspension. To initiate the uptake, add 10 µL of [3H]pentamidine at the desired final concentration (e.g., 50 nM for high-affinity transport). For inhibition studies, pre-incubate the cells with the inhibitor for a short period before adding the radiolabeled substrate.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-5 minutes). Uptake should be measured during the initial linear phase.
-
Assay Termination: To stop the uptake, add 1 mL of ice-cold assay buffer containing a high concentration of unlabeled pentamidine (e.g., 1 mM) to the tube.
-
Separation of Cells: Layer the cell suspension on top of 200 µL of the silicone oil mixture in a microcentrifuge tube and centrifuge at high speed (e.g., 13,000 x g) for 1 minute. The parasites will be pelleted at the bottom of the tube, separated from the radioactive medium.
-
Quantification: Aspirate the aqueous and oil layers. Lyse the cell pellet with a detergent (e.g., 1% SDS). Add the lysate to a scintillation vial with scintillation fluid.
-
Measurement: Measure the radioactivity in the sample using a scintillation counter.
-
Data Analysis: Calculate the rate of pentamidine uptake (e.g., in pmol/10^8 cells/min) after correcting for background radioactivity.
Visualizing Resistance Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key transport pathways for pentamidine in Trypanosoma brucei and Leishmania, and how alterations in these pathways can lead to drug resistance.
Caption: Pentamidine uptake pathways and resistance in Trypanosoma brucei.
References
- 1. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 2. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 3. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melarsoprol- and pentamidine-resistant Trypanosoma brucei rhodesiense populations and their cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pentamidine and Amphotericin B for Leishmaniasis
A Comparative Guide for Researchers and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge with a spectrum of clinical manifestations ranging from self-healing cutaneous lesions to fatal visceral disease. For decades, chemotherapy has been the cornerstone of leishmaniasis control, with Pentamidine and Amphotericin B serving as critical components of the anti-leishmanial armamentarium. This guide provides a comprehensive head-to-head comparison of these two drugs, focusing on their performance, mechanisms of action, and the experimental data that underpins their clinical use.
At a Glance: Key Performance Indicators
The clinical efficacy of Pentamidine and Amphotericin B varies depending on the Leishmania species, the clinical form of the disease (visceral, cutaneous, or mucosal), and geographical region. The following tables summarize key quantitative data from in vitro and clinical studies to facilitate a direct comparison.
In Vitro Susceptibility
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting parasite growth in a laboratory setting. Lower IC50 values indicate higher potency.
| Drug | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |
| Pentamidine | L. martiniquensis | Promastigote | 12.97 - 13.97 | [1] |
| L. martiniquensis | Amastigote | 12.0 - 12.8 | [1] | |
| L. donovani | Amastigote | 1.46 | [2] | |
| Amphotericin B | L. martiniquensis | Promastigote | 0.47 - 1.03 | [1] |
| L. martiniquensis | Amastigote | 0.48 - 0.86 | [1] | |
| L. donovani | Promastigote | 0.6 - 0.7 | [3] | |
| L. donovani | Amastigote | 0.1 - 0.4 | [3] | |
| L. amazonensis | Amastigote | 0.06 | [4] |
Clinical Efficacy: Visceral Leishmaniasis (Antimony-Unresponsive)
A head-to-head clinical trial in Bihar, India, in patients with visceral leishmaniasis unresponsive to antimony treatment, provides a direct comparison of the two drugs.
| Outcome | Pentamidine | Amphotericin B | p-value | Reference |
| Apparent Cure Rate | 83% (34/41) | 95% (39/41) | 0.05 | [5] |
| Ultimate Cure Rate | 73% (30/41) | 92% (38/41) | 0.04 | [5] |
| Relapse Rate | 9.8% (4/41) | 2.4% (1/41) | 0.03 | [5] |
Clinical Efficacy: Cutaneous Leishmaniasis
Data from a randomized clinical trial for cutaneous leishmaniasis caused by L. guyanensis is presented below. Notably, the Amphotericin B arm of this study had a high dropout rate (75.7%) due to the requirement for hospitalization, and therefore, a direct statistical comparison with Pentamidine was not performed.
| Treatment Group | Efficacy (Intention-to-Treat) | Reference |
| Pentamidine | 58.1% | [6] |
| Amphotericin B | Data not analyzed due to high dropout | [6] |
Another study on cutaneous leishmaniasis, predominantly caused by L. guyanensis, evaluated different dosing regimens of Pentamidine and found that a three-dose regimen achieved a 96.2% cure rate[7].
Clinical Efficacy: Mucosal Leishmaniasis
A retrospective study in Brazil evaluated several treatments for mucosal leishmaniasis. While not a direct head-to-head trial, it provides comparative data.
| Treatment Group | Number of Treatments | Outcome | Reference |
| Pentamidine | 11 | Variable cure rates | [8] |
| Liposomal Amphotericin B | 32 | Superior to other regimens (p=0.001) | [9][10] |
Mechanisms of Action: Divergent Pathways to Parasite Death
Pentamidine and Amphotericin B employ distinct molecular strategies to eliminate Leishmania parasites. Understanding these mechanisms is crucial for optimizing treatment and developing novel therapeutic approaches.
Pentamidine: A Multi-pronged Assault on Cellular Integrity
Pentamidine's anti-leishmanial activity is multifaceted, targeting several key cellular processes. Its primary mechanism involves accumulation within the parasite's mitochondrion, leading to a collapse of the mitochondrial membrane potential. This disruption of mitochondrial function is a critical step in initiating apoptosis-like cell death. Furthermore, Pentamidine is known to bind to kinetoplast DNA (kDNA), the mitochondrial DNA of trypanosomatids, potentially interfering with its replication. The drug also impacts polyamine biosynthesis and may inhibit topoisomerase II, further compromising parasite survival.
Caption: Pentamidine's multifaceted mechanism of action in Leishmania.
Amphotericin B: Disrupting the Parasite's Armor
Amphotericin B, a polyene macrolide, exerts its leishmanicidal effect primarily by targeting the parasite's cell membrane. It has a high affinity for ergosterol, a major sterol component of the Leishmania cell membrane that is absent in mammalian cells. The binding of Amphotericin B to ergosterol leads to the formation of pores or ion channels in the membrane. This disrupts the membrane's integrity, causing leakage of essential intracellular components, such as ions and small metabolites, ultimately leading to cell death. In addition to pore formation, Amphotericin B can also induce oxidative stress through the generation of reactive oxygen species (ROS), further contributing to its parasiticidal activity.
References
- 1. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro anti-Leishmania activity of triclabendazole and its synergic effect with amphotericin B [frontiersin.org]
- 5. A controlled, randomized nonblinded clinical trial to assess the efficacy of amphotericin B deoxycholate as compared to pentamidine for the treatment of antimony unresponsive visceral leishmaniasis cases in Bihar, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized clinical trial comparing meglumine antimoniate, pentamidine and amphotericin B for the treatment of cutaneous leishmaniasis by Leishmania guyanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An open label randomized clinical trial comparing the safety and effectiveness of one, two or three weekly pentamidine isethionate doses (seven milligrams per kilogram) in the treatment of cutaneous leishmaniasis in the Amazon Region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cure rate after different treatments for mucosal leishmaniasis in the Americas: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking New Pentamidine Analogs: A Comparative Guide for Drug Development Professionals
A deep dive into the performance of next-generation pentamidine analogs against the parent compound, offering a comprehensive analysis of their efficacy, toxicity, and mechanisms of action. This guide provides crucial experimental data and detailed protocols to inform future research and development in anti-infective therapies.
Pentamidine, a cornerstone in the treatment of several parasitic and fungal infections including leishmaniasis, African trypanosomiasis, and Pneumocystis jirovecii pneumonia (PJP), is often limited by its significant toxicity profile.[1] This has spurred the development of novel pentamidine analogs designed to enhance therapeutic efficacy while mitigating adverse effects. This guide presents a comparative analysis of these new analogs against the parent compound, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Data Presentation: A Comparative Analysis of In Vitro Activity and Cytotoxicity
The development of new pentamidine analogs is primarily driven by the need to improve the therapeutic index. This involves increasing the potency against the target pathogen while reducing toxicity to host cells. The following tables summarize the in vitro activity and cytotoxicity of a selection of novel pentamidine analogs compared to the parent compound.
Table 1: In Vitro Antifungal Activity of Pentamidine and its Analogs
This table presents the Minimum Inhibitory Concentration (MIC) at which 80% of the tested strains were inhibited (MIC80) for pentamidine and a series of its analogs against pathogenic fungi. Lower MIC80 values indicate higher potency.
| Compound | R Group | Candida albicans MIC80 (µg/ml) | Cryptococcus neoformans MIC80 (µg/ml) |
| Pentamidine | - | 1.56 | 0.78 |
| Analog 1 | -(CH2)2-S-(CH2)2- | 0.78 | 0.39 |
| Analog 2 | -(CH2)2-O-(CH2)2- | 1.56 | 0.78 |
| Analog 3 | -(CH2)5- | 1.56 | 0.78 |
| Analog 4 | p-phenyl | >100 | >100 |
| Analog 5 | m-phenyl | 6.25 | 3.12 |
Data adapted from Del Poeta et al. "Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents".[2]
Table 2: Comparative Cytotoxicity of Pentamidine and a Novel Analog
This table illustrates the cytotoxic profile of pentamidine against a novel analog, P35, on a human embryonic kidney cell line (HEK293). A higher half-maximal cytotoxic concentration (CC50) indicates lower cytotoxicity.
| Compound | CC50 on HEK293 cells (µM) |
| Pentamidine | 25 |
| Analog P35 | >100 |
Data derived from MacNair et al. "Preclinical Development of Pentamidine Analogs Identifies a Potent and Nontoxic Antibiotic Adjuvant".[3][4][5]
Experimental Protocols: Methodologies for Key Experiments
The following are detailed protocols for the key experiments cited in this guide, providing a framework for the in vitro evaluation of new pentamidine analogs.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of antifungal agents against yeast pathogens, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10]
Materials:
-
Test compounds (Pentamidine and analogs)
-
Yeast strains (Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/ml.
-
Preparation of Inoculum: Culture the yeast strains on Sabouraud dextrose agar at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/ml). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/ml in the test wells.
-
Plate Preparation: Perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
Inoculation: Add the standardized inoculum to each well containing the antifungal dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free control, as determined by visual inspection or spectrophotometric reading.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxicity of compounds on mammalian cell lines.[11]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Pentamidine and analogs)
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and workflows relevant to the benchmarking of pentamidine analogs.
The primary mechanism of action for pentamidine and its analogs involves binding to the minor groove of DNA, particularly in adenine-thymine (AT)-rich regions.[9][12][13] This interaction can interfere with DNA replication and transcription.[14] Furthermore, pentamidine is a known inhibitor of topoisomerase II, an essential enzyme that resolves DNA tangles during replication.[9][15] Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, which in turn triggers a DNA damage response and ultimately programmed cell death (apoptosis).[5][14][16][17] The development of resistance to pentamidine has been linked to the absence of carrier proteins that transport the drug into the mitochondria, a key site of action.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical Development of Pentamidine Analogs Identifies a Potent and Nontoxic Antibiotic Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptotic cell death by DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. researchgate.net [researchgate.net]
- 14. Induction of apoptosis-like cell death by pentamidine and doxorubicin through differential inhibition of topoisomerase II in arsenite-resistant L. donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topoisomerase II inhibitor-induced apoptosis in thymocytes and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Pentamidine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pentamidine's established and proposed mechanisms of action with alternative therapeutic agents. The information presented is supported by experimental data to aid in research and drug development efforts.
Pentamidine is an aromatic diamidine antimicrobial agent with a complex and multifaceted mechanism of action that is not yet fully elucidated. It is used in the treatment of several diseases caused by protozoa, such as African trypanosomiasis, leishmaniasis, and Pneumocystis jirovecii pneumonia (PCP).[1][2] The primary proposed mechanisms of Pentamidine's action include interference with DNA and RNA synthesis, inhibition of topoisomerase enzymes, disruption of mitochondrial function, and inhibition of polyamine biosynthesis. This guide will delve into the independent validation of these mechanisms, presenting comparative data where available.
Interference with DNA Synthesis
Pentamidine is known to bind to the minor groove of AT-rich sequences of DNA, which is believed to interfere with DNA replication and transcription.[3] This interaction can lead to cell cycle arrest and apoptosis.[4][5]
Comparative Experimental Data:
A study comparing the effects of several trypanocidal drugs on Trypanosoma brucei DNA synthesis provides valuable comparative data. The experiment measured the incorporation of Bromodeoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, to quantify DNA synthesis.
| Drug | Concentration | % of BrdU-Positive Cells (24h) |
| Control (Untreated) | - | ~30% |
| Pentamidine | 26 nM | ~35% |
| Melarsoprol | 26 nM | ~0% |
| Eflornithine | 26 nM | ~20% |
| Fexinidazole | 26 nM | <10% |
| Data adapted from a study on Trypanosoma brucei.[6] |
These results indicate that while Pentamidine has a modest effect on the percentage of cells actively synthesizing DNA under these conditions, other agents like Melarsoprol show a near-complete inhibition.[6] This suggests that direct inhibition of DNA synthesis may not be the primary rapid cytotoxic mechanism of Pentamidine compared to other trypanocides.
Experimental Protocol: DNA Synthesis Inhibition Assay (BrdU Incorporation)
This protocol outlines the general steps for assessing DNA synthesis inhibition using BrdU incorporation followed by flow cytometry.
-
Cell Culture and Treatment: Culture Trypanosoma brucei bloodstream forms in HMI-9 medium. Expose the parasites to the desired concentrations of Pentamidine and comparator drugs (e.g., Melarsoprol) for 24 hours.
-
BrdU Labeling: Add BrdU to the cell culture medium at a final concentration of 20 µM and incubate for 4 hours to allow for incorporation into newly synthesized DNA.
-
Cell Fixation and Permeabilization: Harvest the cells by centrifugation. Wash with PBS and fix using 70% ethanol. Permeabilize the cells with 2N HCl to expose the incorporated BrdU.
-
Immunostaining: Neutralize the acid with a sodium borate buffer. Incubate the cells with an anti-BrdU antibody conjugated to a fluorescent dye (e.g., FITC).
-
Flow Cytometry Analysis: Resuspend the cells in a buffer containing a DNA stain (e.g., Propidium Iodide) to analyze the cell cycle. Acquire data on a flow cytometer. The percentage of FITC-positive cells represents the population of cells actively synthesizing DNA.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Pentamidine has been shown to inhibit type II topoisomerases in the mitochondria of trypanosomes.[7]
Comparative Discussion:
Studies have demonstrated that Pentamidine and other DNA-binding trypanocides like isometamidium and diminazene selectively inhibit mitochondrial topoisomerase II in Trypanosoma equiperdum, while having no effect on the nuclear topoisomerase II.[7] This is in contrast to well-characterized topoisomerase II inhibitors like etoposide, which affect both nuclear and mitochondrial enzymes in these parasites. This selective inhibition of the mitochondrial enzyme by Pentamidine highlights a key difference in its mechanism compared to classical topoisomerase poisons.
Experimental Protocol: Topoisomerase II Inhibition Assay
A common method to assess topoisomerase II inhibition is the kDNA decatenation assay.
-
Enzyme and Substrate Preparation: Purify mitochondrial topoisomerase II from Trypanosoma species. Use kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles, as the substrate.
-
Inhibition Assay: Incubate the purified enzyme with kDNA in the presence of various concentrations of Pentamidine or a known topoisomerase II inhibitor (e.g., etoposide). The reaction requires ATP.
-
Electrophoresis: Stop the reaction and run the products on an agarose gel.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. In the absence of an inhibitor, the enzyme will decatenate the kDNA network, resulting in the release of minicircles that migrate into the gel. An effective inhibitor will prevent this, leaving the kDNA network in the loading well.
Mitochondrial Disruption
Pentamidine is known to accumulate in the mitochondria of susceptible organisms, leading to a collapse of the mitochondrial membrane potential (ΔΨm) and uncoupling of oxidative phosphorylation.
Comparative Insights:
The cationic nature of Pentamidine likely contributes to its accumulation in the negatively charged mitochondrial matrix. This can interfere with the function of fluorescent dyes used to measure ΔΨm, such as TMRM and JC-1, potentially leading to an underestimation of the membrane potential.[8] Therefore, it is crucial to use known mitochondrial uncouplers like FCCP or CCCP as positive controls in these experiments. While direct comparative studies with other mitochondrial toxins are limited, the evidence strongly suggests that mitochondrial disruption is a key mechanism of Pentamidine's action. A study on prostate cancer cells showed significant effects on mitochondrial function at concentrations between 2.5 µM and 10 µM.[8]
Experimental Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent dye JC-1 is commonly used to measure ΔΨm.
-
Cell Culture and Treatment: Plate cells (e.g., Leishmania promastigotes or mammalian cell lines) in a suitable culture medium. Treat the cells with various concentrations of Pentamidine. Include an untreated control and a positive control treated with a known mitochondrial uncoupler (e.g., FCCP).
-
JC-1 Staining: Remove the culture medium and wash the cells with PBS. Add the JC-1 staining solution and incubate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity of both the red J-aggregates (indicating high ΔΨm) and the green monomers (indicating low ΔΨm) using a fluorescence microscope or plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in Pentamidine-treated cells compared to the control indicates mitochondrial depolarization.
Inhibition of Polyamine Biosynthesis
Polyamines are essential for cell growth and proliferation. Pentamidine has been shown to interfere with the polyamine biosynthesis pathway in Leishmania.
Comparative Experimental Data:
A study on Leishmania donovani and Leishmania amazonensis demonstrated that treatment with low concentrations of Pentamidine for 24 hours led to a significant decrease in the intracellular pools of arginine, ornithine, and putrescine, while the level of spermidine remained unchanged.[9] The activity of ornithine decarboxylase (ODC), a key enzyme in this pathway, was also found to be decreased.[9] This effect can be compared to that of difluoromethylornithine (DFMO), a well-known irreversible inhibitor of ODC.
| Compound | Target Enzyme | Effect on Polyamine Levels |
| Pentamidine | Ornithine Decarboxylase (activity decreased) | ↓ Arginine, ↓ Ornithine, ↓ Putrescine |
| DFMO | Ornithine Decarboxylase (irreversible inhibitor) | ↓ Putrescine, ↓ Spermidine |
| Comparative effects of Pentamidine and DFMO on the polyamine pathway. |
Experimental Protocol: Quantitative Analysis of Intracellular Polyamines
High-performance liquid chromatography (HPLC) is a standard method for quantifying intracellular polyamines.
-
Cell Culture and Treatment: Grow parasites to mid-log phase and treat with Pentamidine or DFMO for a specified time.
-
Cell Lysis and Extraction: Harvest the cells, wash with PBS, and lyse them in perchloric acid.
-
Derivatization: Neutralize the extracts and derivatize the polyamines with a fluorescent tagging agent, such as dansyl chloride or o-phthalaldehyde (OPA), to enable detection.
-
HPLC Analysis: Separate the derivatized polyamines using a reverse-phase HPLC column with a suitable mobile phase gradient.
-
Quantification: Detect the fluorescently labeled polyamines using a fluorescence detector. Quantify the concentrations by comparing the peak areas to those of known standards.
Conclusion
The independent validation of Pentamidine's mechanism of action reveals a complex interplay of multiple effects on target organisms. While its interaction with DNA is a foundational aspect of its activity, the disruption of mitochondrial function and inhibition of polyamine biosynthesis appear to be critical components of its efficacy. Comparative data, where available, highlight both similarities and key differences with other antimicrobial agents, providing a rationale for its specific therapeutic applications and a basis for the development of novel drugs with improved efficacy and reduced toxicity. Further research focusing on direct, quantitative comparisons of these mechanisms with those of other drugs will be invaluable for the drug development community.
References
- 1. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The efficacy of pentamidine in the treatment of early-late stage Trypanosoma brucei gambiense trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of trypanocidal drugs on DNA synthesis: new insights into melarsoprol growth inhibition | Parasitology | Cambridge Core [cambridge.org]
- 7. Inhibition of topoisomerases in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of pentamidine on polyamine level and biosynthesis in wild-type, pentamidine-treated, and pentamidine-resistant Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pentamidine's Toxicity Profile with Other Antiprotozoals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profile of Pentamidine with other prominent antiprotozoal agents. The information is compiled from clinical trial data, preclinical studies, and scientific literature to support researchers and professionals in drug development and application.
Executive Summary
Pentamidine is a potent antiprotozoal agent used in the treatment of pneumocystis pneumonia, leishmaniasis, and trypanosomiasis.[1][2] However, its clinical utility is often limited by a significant toxicity profile affecting multiple organ systems. This guide presents a comparative analysis of Pentamidine's toxicity with other antiprotozoals, including Atovaquone, Suramin, Melarsoprol, Amphotericin B, and Co-trimoxazole. The data highlights the relative safety and adverse effect profiles of these agents, providing a crucial resource for informed decision-making in research and clinical settings.
Comparative Toxicity Data
The following tables summarize the incidence of major adverse effects associated with Pentamidine and other selected antiprotozoal drugs. Data is presented as percentages reported in clinical studies.
Table 1: Comparison of Common Adverse Events (%)
| Adverse Event | Pentamidine | Atovaquone | Suramin | Melarsoprol | Amphotericin B | Co-trimoxazole |
| Nephrotoxicity | 25% - 48%[3][4] | Low/Not Reported | ~12%[5] | Reported | Up to 80%[6] | Rare, crystalluria[7] |
| Hepatotoxicity | 9% - 15% (enzyme elevation)[3] | 1% - 6% (enzyme elevation)[8] | 14% (hepatic dysfunction)[5] | Reported | Reported | Rare, serious liver problems can occur[9] |
| Cardiotoxicity | QT prolongation, Arrhythmias[2] | Low/Not Reported | Not a primary toxicity | Reported | Reported | Not a primary toxicity |
| Pancreatitis | Reported, can be fatal[10] | Low/Not Reported | Not Reported | Not Reported | Not Reported | 1.7% (necrotizing pancreatitis)[11] |
| Hypoglycemia | Up to 27%[4] | Low/Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Hyperglycemia/Diabetes | Reported, may be irreversible | Low/Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Hematological Toxicity | Leukopenia, Thrombocytopenia | Low/Not Reported | Neutropenia (26%), Thrombocytopenia (12%)[5] | Hemolytic anemia (in G6PD deficiency)[12] | Anemia | Bone marrow depression (rare)[7] |
| Gastrointestinal | Nausea, Vomiting, Dysgeusia[2] | Nausea, Diarrhea, Vomiting (10-35%)[13] | Nausea, Vomiting | Nausea, Vomiting | Nausea, Vomiting | Nausea, Vomiting, Diarrhea |
| Dermatological | Rash[2] | Rash (10-35%)[13] | Rash (48%)[5] | Rashes | Rash | Rash (3.5%)[14], Stevens-Johnson syndrome (rare)[9] |
| Neurological | Neuropathy (tingling, numbness)[2] | Headache (10-35%)[13] | Polyneuropathy (40-79%)[15] | Encephalopathy (5-10%, 50% fatal)[12] | Reported | Not a primary toxicity |
| Fever | Reported | Up to 40%[16] | 78%[5] | Reported | Infusion-related fever | Reported |
Mechanisms of Toxicity and Associated Signaling Pathways
The toxicity of these antiprotozoal agents stems from diverse mechanisms, often involving interference with fundamental cellular processes in both the parasite and the host.
Pentamidine
Pentamidine's toxicity is multi-faceted, arising from its ability to interfere with DNA, RNA, and protein synthesis.[1][3]
-
Cardiotoxicity : A significant concern with Pentamidine is its potential to cause QT prolongation and torsades de pointes.[2] This is primarily due to the drug's ability to reduce the expression of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[12][17][18] Chronic exposure to clinically relevant concentrations of Pentamidine leads to a decrease in the number of functional hERG channels on the cell surface.[17][18]
-
Pancreatic Toxicity : Pentamidine is directly toxic to pancreatic islet cells, which can lead to both hypoglycemia, due to inappropriate insulin release, and subsequent hyperglycemia or irreversible diabetes mellitus from beta-cell damage.[10][11] The mechanism is thought to involve the generation of free radicals within the islet cells.[7]
-
Hepatotoxicity : Pentamidine can block the TNF-induced apoptotic pathway in hepatocytes, which involves the caspase cascade.[19]
Suramin
Suramin's toxicity, particularly its neurotoxicity, is a major dose-limiting factor.[15]
-
Neurotoxicity : Suramin can cause a severe peripheral sensory-motor polyneuropathy.[15] The proposed mechanism involves the inhibition of nerve growth factor (NGF) binding to its high-affinity receptor, which is crucial for neuronal survival and function.[20] Additionally, suramin induces an influx of extracellular calcium into dorsal root ganglia neurons, leading to intracellular calcium dyshomeostasis and apoptosis.[15][21]
Melarsoprol
Melarsoprol is an arsenical compound with a high degree of toxicity.
-
Mechanism of Action and Toxicity : Melarsoprol is a prodrug that is metabolized to melarsen oxide.[22] Melarsen oxide is highly reactive and binds to thiol groups in proteins.[23] A key target is trypanothione, a crucial molecule for maintaining redox balance in trypanosomes.[4][23] Inhibition of trypanothione reductase leads to oxidative stress and disrupts glycolysis, ultimately causing parasite death.[4][23] The toxicity in humans is also related to its reactivity with thiol-containing proteins, leading to widespread cellular dysfunction. The most severe manifestation is a reactive arsenical encephalopathy.[24]
Amphotericin B
Amphotericin B's toxicity is primarily linked to its interaction with cell membranes.
-
Nephrotoxicity : Amphotericin B forms pores in cell membranes, including those of renal tubular cells, leading to increased permeability, electrolyte imbalances, and tubular damage.[9][25][26] It also causes renal arteriolar constriction, which reduces renal blood flow and can lead to ischemic injury.[6] The drug can also increase endosomal pH in kidney cells, disrupting intracellular trafficking.[20][27]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug toxicity. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][28]
-
Principle : Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17][28] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline :
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment : Expose the cells to various concentrations of the antiprotozoal agent for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation : Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[28]
-
Absorbance Measurement : Read the absorbance of the resulting purple solution using a microplate reader at a wavelength of 500-600 nm.[17][28]
-
Data Analysis : Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value.
-
In Vivo Model for Drug-Induced Pancreatitis
The caerulein-induced pancreatitis model is a widely used and reproducible method to study acute and chronic pancreatitis in rodents.[5][14]
-
Principle : Caerulein, a cholecystokinin (CCK) analog, when administered at supramaximal doses, causes premature intracellular activation of digestive enzymes in pancreatic acinar cells, leading to cellular injury, inflammation, and edema, which are hallmarks of pancreatitis.[5][29]
-
Protocol for Acute Pancreatitis (Mice) :
-
Animal Model : Male C57BL/6 mice (8-10 weeks old) are typically used.[5]
-
Induction : Administer caerulein via intraperitoneal (i.p.) injections at a dose of 50 µg/kg body weight.[5] Injections are repeated hourly for a total of 7 to 10 doses.[28] To induce a more severe necrotizing pancreatitis, lipopolysaccharide (LPS) can be co-administered.[5][29]
-
Assessment : Euthanize mice at various time points after the final injection.
-
Parameters Measured :
-
In Vivo Model for Drug-Induced Cardiotoxicity
Doxorubicin is often used to induce cardiomyopathy in rats to study drug-induced cardiotoxicity. This model can be adapted to test the cardiotoxic potential of other compounds.
-
Principle : Doxorubicin induces cardiotoxicity through mechanisms including oxidative stress, leading to myocardial cell damage and dysfunction.
-
Protocol Outline (Rats) :
-
Animal Model : Male Sprague-Dawley rats are commonly used.[27]
-
Induction : Administer doxorubicin via single or multiple injections. For example, a single high dose of 5-10 mg/kg or multiple low doses of 2.5 mg/kg.[27]
-
Assessment : Cardiotoxicity can be evaluated through:
-
Echocardiography : To assess cardiac function, including ejection fraction and fractional shortening.[30]
-
Serum Biomarkers : Measure levels of cardiac troponins (cTnI, cTnT) and natriuretic peptides (NT-proANP, NT-proBNP).[8][27][31]
-
Histopathology : Examine heart tissue for myocardial degeneration, necrosis, and fibrosis.[31]
-
-
In Vivo Model for Drug-Induced Nephrotoxicity
Cisplatin and gentamicin are commonly used to induce acute kidney injury in animal models to evaluate the nephrotoxic potential of drugs.[32]
-
Principle : These drugs cause damage to renal tubules, leading to impaired kidney function.
-
Protocol Outline (Rats) :
-
Animal Model : Wistar or Sprague-Dawley rats are suitable models.
-
Induction : Administer a single intraperitoneal injection of cisplatin (e.g., 7 mg/kg) or repeated injections of gentamicin.[32]
-
Assessment :
-
Serum Biochemistry : Measure serum creatinine and blood urea nitrogen (BUN) levels.[32]
-
Urine Analysis : Monitor for proteinuria and enzymuria.
-
Histopathology : Examine kidney tissue for tubular necrosis, cast formation, and interstitial inflammation.
-
-
Conclusion
Pentamidine exhibits a broad and often severe toxicity profile, impacting multiple organ systems. This comparative analysis underscores the importance of considering the specific toxicities of different antiprotozoal agents in the context of their intended therapeutic use. While newer agents like Atovaquone may offer a better safety profile for certain indications, the potent activity of Pentamidine ensures its continued, albeit cautious, use. The experimental protocols and mechanistic insights provided in this guide are intended to aid researchers in the development of safer and more effective antiprotozoal therapies.
References
- 1. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentamidine-induced beta cell toxicity is not preventable by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Melarsoprol used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pentamidine-induced free radical toxicity to isolated islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amphotericin B nephrotoxicity: the adverse consequences of altered membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentamidine-associated fatal acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentamidine-induced derangements of glucose homeostasis. Determinant roles of renal failure and drug accumulation. A study of 128 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentamidine reduces hERG expression to prolong the QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacologic aspects of pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Animal models of acute renal failure | Semantic Scholar [semanticscholar.org]
- 17. Pentamidine reduces hERG expression to prolong the QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pentamidine-induced long QT syndrome and block of hERG trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pentamidine Blocks Hepatotoxic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of nerve growth factor in suramin neurotoxicity studied in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Melarsoprol - Wikipedia [en.wikipedia.org]
- 23. What is the mechanism of Melarsoprol? [synapse.patsnap.com]
- 24. grokipedia.com [grokipedia.com]
- 25. Amphotericin B nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 28. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 29. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
- 30. scielo.br [scielo.br]
- 31. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Development rat models of nephrotoxic: A pre-clinical test model to discover nephroprotective agents | Pharmacy Education [pharmacyeducation.fip.org]
Revolutionizing Pentamidine Delivery: A Comparative Guide to In Vivo Efficacy of Novel Systems
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of novel Pentamidine delivery systems against conventional administration. Supported by experimental data, this document details the enhanced efficacy and improved safety profiles of these innovative platforms.
Pentamidine remains a crucial antimicrobial agent for treating parasitic infections like leishmaniasis and African trypanosomiasis. However, its clinical utility is often hampered by poor oral bioavailability and significant side effects, including nephrotoxicity, when administered systemically.[1] To overcome these limitations, researchers have developed novel delivery systems designed to enhance drug targeting to infected tissues and reduce systemic toxicity. This guide focuses on the in vivo efficacy of these advanced formulations, primarily nanoparticle-based systems, compared to the standard free drug.
Comparative In Vivo Efficacy of Pentamidine Formulations
The following table summarizes the quantitative data from key in vivo studies, highlighting the superior performance of novel Pentamidine delivery systems in animal models of leishmaniasis. These studies consistently demonstrate that encapsulating Pentamidine in nanoparticles leads to a significant reduction in parasite burden at lower doses compared to the free drug.
| Delivery System | Animal Model | Parasite | Key Efficacy Metric | Result | Fold Improvement vs. Free Drug | Reference |
| Free Pentamidine Isethionate | BALB/c Mice | L. major | Amastigote Reduction in Liver | 35% reduction at 0.17 mg/kg | - | [2] |
| Pentamidine-Bound Polymethacrylate Nanoparticles | BALB/c Mice | L. major | Amastigote Reduction in Liver | 77% reduction at a concentration equivalent to 0.17 mg/kg Pentamidine | ~2.2x | [2][3] |
| Free Pentamidine | BALB/c Mice | L. infantum | ED50 (Liver) | 1.05 mg/kg | - | [4] |
| Pentamidine-Loaded Poly(D,L-lactide) Nanoparticles | BALB/c Mice | L. infantum | ED50 (Liver) | 0.32 mg/kg | 3.3x | [4] |
| Free Pentamidine (Parenteral) | BALB/c Mice | Leishmania spp. | Parasite Load in Spleen | - | - | [5] |
| Oral Pentamidine-Loaded PLGA Nanoparticles | BALB/c Mice | Leishmania spp. | Parasite Load in Spleen | Significant reduction at 0.4 mg/kg | Orally effective vs. parenteral-only free drug | [5] |
Visualizing the Experimental Workflow
The evaluation of novel Pentamidine delivery systems in vivo typically follows a standardized experimental workflow. This process, from animal infection to data analysis, is crucial for obtaining reliable and comparable results.
Caption: Experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocols
The following are representative methodologies for the key experiments cited in this guide, providing a framework for the in vivo evaluation of novel Pentamidine delivery systems.
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis (L. major)
-
Animal Model: Female BALB/c mice are used as the standard model for visceral leishmaniasis.[3]
-
Infection: Mice are infected via intravenous injection into the tail vein with 4 x 10^7 L. major promastigotes.[2]
-
Treatment Groups:
-
Control (untreated)
-
Free Pentamidine Isethionate (e.g., 0.17 mg/kg and 2.28 mg/kg), administered intravenously for 3 consecutive days, starting 12 days post-infection.[2]
-
Pentamidine-Bound Nanoparticles (e.g., 100 µM), administered intravenously for 3 consecutive days, starting 12 days post-infection.[3]
-
Unloaded (empty) nanoparticles.[3]
-
-
Efficacy Assessment: Twenty-one days post-infection, the mice are sacrificed, and the livers are excised. The parasite load in the liver is determined by counting the number of amastigotes per 500 liver cells from tissue smears.[3] The percentage reduction in parasite burden is calculated relative to the untreated control group.
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis (L. infantum)
-
Animal Model: BALB/c mice are infected intravenously with L. infantum promastigotes.[4]
-
Treatment Groups:
-
Efficacy Assessment: Seventy-two hours after the final injection, the liver parasite burden is evaluated.[4] The 50% effective dose (ED50) is calculated for both the free and nanoparticle-encapsulated drug to determine the relative efficacy.
Oral Efficacy of Pentamidine-Loaded PLGA Nanoparticles
-
Animal Model: BALB/c mice are infected with Leishmania parasites to establish visceral leishmaniasis.[5]
-
Formulation: Pentamidine-loaded Poly(D,L-lactic-co-glycolic) acid (PLGA) nanoparticles are prepared using a double emulsion method.[5]
-
Treatment Groups:
-
Control
-
Oral Pentamidine-Loaded PLGA Nanoparticles (e.g., 0.4 mg/kg).[5]
-
-
Efficacy Assessment: The efficacy is determined by a significant reduction in the weight of the spleen and the parasite load within the spleen compared to the control group.[5]
Signaling Pathways and Mechanism of Action
While the primary focus of these studies is on the drug delivery system, the ultimate goal is to deliver Pentamidine to its site of action. The precise mechanism of Pentamidine is not fully elucidated but is known to involve interference with microbial DNA, RNA, and protein synthesis. The advantage of nanoparticle delivery lies in leveraging the host's natural physiological pathways for uptake and targeting.
Caption: Targeted delivery and action of nanoparticle-encapsulated Pentamidine.
References
- 1. Nanotechnological approaches for pentamidine delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parasite-journal.org [parasite-journal.org]
- 3. Action of pentamidine-bound nanoparticles against Leishmania on an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parasite-journal.org [parasite-journal.org]
- 5. Oral pentamidine-loaded poly(d,l-lactic-co-glycolic) acid nanoparticles: an alternative approach for leishmaniasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adjuvant Potential of Pentamidine: A Comparative Guide to its Synergistic Antimicrobial Effects
For Immediate Release
In an era marked by the escalating threat of antimicrobial resistance, the repurposing of existing drugs as synergistic adjuvants presents a promising strategy to enhance the efficacy of current antimicrobial arsenals. This guide provides a comprehensive evaluation of the synergistic effects of the antiprotozoal drug pentamidine when combined with a range of other antimicrobial agents. The data presented herein, compiled from multiple in-vitro and in-vivo studies, offers researchers, scientists, and drug development professionals a detailed comparison of pentamidine's performance against various pathogens and the experimental basis for these findings.
Pentamidine's Synergistic Activity Against Gram-Negative Bacteria
Pentamidine has demonstrated significant synergistic activity with several antibiotics, particularly against multi-drug resistant Gram-negative bacteria. The primary mechanism of this synergy involves the disruption of the bacterial outer membrane. Pentamidine interacts with lipopolysaccharide (LPS) on the outer membrane, leading to increased permeability and allowing antibiotics that are typically excluded to penetrate the cell and reach their intracellular targets.[1][2][3][4][5] This effect is particularly noteworthy in overcoming resistance to antibiotics usually restricted to Gram-positive bacteria.[1][3]
A key finding is pentamidine's ability to overcome acquired colistin resistance, including that mediated by the mcr-1 gene.[1][2] This suggests that pentamidine's interaction with the outer membrane is distinct from that of polymyxins.
Below is a summary of the synergistic effects of pentamidine with various antibiotics against Gram-negative pathogens. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where an FICI of ≤ 0.5 indicates a synergistic interaction.
| Antimicrobial Agent | Target Organism(s) | Fractional Inhibitory Concentration Index (FICI) | Key Findings | References |
| Rifampicin | E. coli, A. baumannii, K. pneumoniae, E. cloacae | ≤0.5 (specifically 0.25 for E. coli irrespective of mcr-1 presence) | Pentamidine potentiates rifampicin's activity against a range of Gram-negative pathogens, including those with acquired colistin resistance.[1][2] | [1][2][5][6] |
| Novobiocin | E. coli, A. baumannii | ≤0.5 | Demonstrated synergy in both in-vitro and in-vivo murine infection models with A. baumannii.[1] | [1][2] |
| Erythromycin | E. coli | ≤0.5 | Pentamidine enables this typically Gram-positive active antibiotic to be effective against E. coli.[1][5] | [1][2][5] |
| Imipenem | P. aeruginosa | Synergistic | The combination of pentamidine and imipenem showed synergistic activity against the most strains of multidrug-resistant P. aeruginosa tested.[6] | [6] |
| Meropenem | P. aeruginosa | Synergistic | Similar to imipenem, this combination was synergistic against a majority of the tested MDR P. aeruginosa strains.[6] | [6] |
| Ciprofloxacin | P. aeruginosa | Synergistic | The mechanism may involve both increased permeability and inhibition of efflux pumps.[4] | [4] |
| Linezolid | E. coli, K. pneumoniae, E. cloacae, A. baumannii | Strong Synergy | Pentamidine inactivates efflux pumps, allowing for intracellular accumulation of linezolid.[5] | [5] |
| Tetracycline | E. coli, K. pneumoniae, E. cloacae, A. baumannii | Strong Synergy | The hydrophobic and small-molecule nature of tetracycline allows it to penetrate the pentamidine-disrupted outer membrane.[5] | [5] |
| Vancomycin | E. coli | No Synergy | Pentamidine does not synergize with the large, hydrophilic molecule vancomycin, highlighting the importance of the partner drug's physicochemical properties.[1][5] | [1][5] |
Synergistic Antifungal Effects of Pentamidine
Pentamidine also exhibits synergistic or additive effects when combined with various antifungal agents against a range of fungal pathogens. This suggests that its membrane-disrupting capabilities may extend to fungal cell membranes, which, although structurally different from bacterial membranes, can be compromised to allow for enhanced activity of co-administered antifungals.
| Antifungal Agent | Target Organism(s) | Fractional Inhibitory Concentration Index (FICI) | Key Findings | References |
| Amphotericin B | Scedosporium prolificans | Synergistic in 93.3% of isolates | The combination was highly synergistic against a large number of clinical isolates of this intrinsically resistant fungus.[7][8] | [7][8] |
| Amphotericin B | Fusarium spp. | Synergistic in 72% of isolates | High rates of synergy were observed when amphotericin B was combined with pentamidine.[9] | [9][10] |
| Voriconazole | Fusarium spp. | Synergistic in 68% of isolates | Pentamidine demonstrated significant synergy with voriconazole against clinical isolates of Fusarium.[9] | [9][10] |
| Itraconazole | Candida albicans | Synergistic | The combination of itraconazole and 10 µg/ml of pentamidine was fungicidal for eight strains tested.[11] | [11] |
| Auranofin | Candida albicans | < 0.50 | Pentamidine disrupts membrane integrity, leading to enhanced cellular uptake of the non-antifungal drug auranofin.[12] | [12] |
Combination Therapy for Pneumocystis jirovecii Pneumonia (PCP)
While pentamidine is a known treatment for PCP, studies investigating its combination with trimethoprim-sulfamethoxazole (TMP-SMZ) have not demonstrated a clear synergistic or additive benefit. Research in a rat model of pneumocystosis suggested that the combination therapy was no more effective than TMP-SMZ alone.[13][14][15] Clinical trials have shown TMP-SMZ to be more effective than aerosolized pentamidine for the prevention of recurrent PCP in patients with AIDS.[16]
Experimental Protocols
Checkerboard Broth Microdilution Assay
The checkerboard assay is the most common method for evaluating antimicrobial synergy in vitro.
-
Preparation of Antimicrobial Agents: Stock solutions of pentamidine and the partner antimicrobial agent are prepared and serially diluted.
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of pentamidine are added to the wells. Along the y-axis, increasing concentrations of the partner antimicrobial are added. This creates a matrix of wells with various combinations of the two drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity or by measuring absorbance.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
Time-kill assays provide a dynamic picture of the antimicrobial interaction over time.
-
Preparation of Cultures: A standardized inoculum of the target microorganism is prepared in a suitable broth.
-
Addition of Antimicrobials: The antimicrobials are added to the broth cultures at specific concentrations (e.g., at their MICs or sub-MICs, alone and in combination). A growth control with no antimicrobial is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Visualizing the Mechanisms and Workflows
Caption: Mechanism of Pentamidine Synergy Against Gram-Negative Bacteria.
Caption: Experimental Workflow for the Checkerboard Broth Microdilution Assay.
References
- 1. Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Therapy with Ciprofloxacin and Pentamidine against Multidrug-Resistant Pseudomonas aeruginosa: Assessment of In Vitro and In Vivo Efficacy and the Role of Resistance–Nodulation–Division (RND) Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains | MDPI [mdpi.com]
- 7. In Vitro Synergistic Interaction between Amphotericin B and Pentamidine against Scedosporium prolificans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro synergistic interaction between amphotericin B and pentamidine against Scedosporium prolificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro synergistic combinations of pentamidine, polymyxin B, tigecycline and tobramycin with antifungal agents against Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of pentamidine alone and in combination with ketoconazole or itraconazole on the growth of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Repurposing non-antifungal drugs auranofin and pentamidine in combination as fungistatic antifungal agents against C. albicans [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Combination of Pentamidine and Trimethoprim-Sulfamethoxazole in the Therapy of Pneumocystis carinii Pneumonia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of pentamidine and trimethoprim-sulfamethoxazole in therapy of Pneumocystis carinii pneumonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A controlled trial of trimethoprim-sulfamethoxazole or aerosolized pentamidine for secondary prophylaxis of Pneumocystis carinii pneumonia in patients with the acquired immunodeficiency syndrome. AIDS Clinical Trials Group Protocol 021 - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of inhaled versus intravenous Pentamidine in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inhaled and intravenous pentamidine administration routes based on preclinical experimental data. The following sections detail the pharmacokinetic profiles, efficacy in relevant disease models, and toxicity findings, supported by experimental methodologies and visual representations of key concepts.
Data Presentation
Pharmacokinetic Comparison in Rodent Models
The biodistribution of pentamidine is significantly influenced by the route of administration. Preclinical studies in rats demonstrate that inhaled pentamidine achieves high concentrations in the lungs with minimal systemic exposure, whereas intravenous administration results in widespread systemic distribution, particularly in the kidneys and liver.
| Parameter | Inhaled Administration (Rat) | Intravenous Administration (Rat) | Citation |
| Primary Deposition | Lungs | Kidneys, Spleen, Liver | [1] |
| Lung Concentration | High and sustained (range 5.42-19.62 µg/g over 60 days) | Low (3.12-5.70 µg/g at day 1) | [1] |
| Kidney Concentration | Negligible (3.29 µg/g at day 1) | High (32-34 µg/g at day 1) | [1] |
| Liver Concentration | Negligible | Low (1.64-2.19 µg/g at day 1) | [1] |
| Plasma Concentration | Undetectable after day 5 | Undetectable after day 5 | [1] |
| Elimination Half-life (Lungs) | Long (29-45 days) | Not specified | [1] |
| Elimination Half-life (Kidneys) | Long (29-45 days) | Not specified | [1] |
| Elimination Half-life (Liver) | Shorter (1.4-7.0 days) | Shorter (1.4-7.0 days) | [1] |
Efficacy in Preclinical Models
The effectiveness of pentamidine is dependent on achieving sufficient concentrations at the site of infection. As such, the route of administration is a critical factor in determining its therapeutic success in different disease models.
| Disease Model | Administration Route | Animal Model | Efficacy Outcome | Citation |
| Pneumocystis carinii Pneumonia (PCP) | Inhaled (Aerosol) | Rat | 80-100% prevention with 4.8-8.6 mg/kg three times weekly for 7 weeks. 70% cure rate and cyst clearance with 14.6 mg/kg three times weekly for 3 weeks. | [2] |
| Pneumocystis carinii Pneumonia (PCP) | Inhaled (Aerosol) | Rat | Eradicated pneumonia in 75% of rats treated with 5 mg/kg/day for 2 weeks. | [3] |
| Visceral Leishmaniasis (L. donovani) | Intravenous (Encapsulated) | Hamster | ED50 and ED90 were 231-240 times lower than sodium stibogluconate. 2.5 mg/kg eliminated nearly all parasites. | [4] |
Toxicity Comparison in Rodent Models
Toxicity profiles differ substantially between inhaled and intravenous pentamidine, primarily due to the differences in systemic exposure.
| Toxicity Parameter | Inhaled Administration | Intravenous Administration | Citation |
| Systemic Toxicity | Minimal, with negligible extrapulmonary drug levels. | Dose-related and can be significant. | [1][3] |
| Nephrotoxicity | Not observed in preclinical inhalation studies. | Dose-related and reversible tubular toxicity observed in rats. Can be enhanced by co-administration with other nephrotoxic drugs. | [5] |
| Local Toxicity (Lungs) | No histological evidence of organ toxicity in mice even at high doses administered daily for 2 weeks. | Not applicable. | [6] |
| Cardiovascular | Not reported in preclinical inhalation studies. | Can cause severe hypotension, especially with rapid infusion. | [7][8] |
| Metabolic | Not reported in preclinical inhalation studies. | Can induce hypoglycemia or hyperglycemia. | [9] |
Experimental Protocols
Inhaled Pentamidine Administration in Rats (Pneumocystis carinii Pneumonia Model)
Objective: To evaluate the efficacy and tissue distribution of aerosolized pentamidine for the treatment and prophylaxis of Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model.[2][3]
Animal Model: Corticosteroid-immunosuppressed rats.[2]
Drug Formulation and Delivery:
-
Pentamidine isethionate is dissolved in sterile water.[10]
-
The solution is administered as an aerosol using a micronebulizer (e.g., Bird micronebulizer).[2]
-
Rats are placed in an exposure chamber, and their ventilation is monitored to estimate the inhaled dose.[2]
Dosing Regimen:
-
Prophylaxis: 4.8 mg/kg and 8.6 mg/kg administered three times weekly for 7 weeks.[2]
-
Treatment: 14.6 mg/kg administered three times weekly for 3 weeks,[2] or 5 mg/kg daily for 2 weeks.[3]
Outcome Measures:
-
Efficacy: Determined by examining lung imprints for the presence of P. carinii cysts.[2]
-
Pharmacokinetics: Pentamidine levels in blood, lung, liver, and kidney tissues are measured by high-performance liquid chromatography (HPLC) after treatment completion.[2]
Intravenous Pentamidine Administration in Hamsters (Visceral Leishmaniasis Model)
Objective: To assess the efficacy of intravenously administered pentamidine against Leishmania donovani infection in a hamster model.[4]
Animal Model: Hamsters infected with Leishmania donovani.[4]
Drug Formulation and Delivery:
-
Pentamidine is encapsulated within a carrier system (e.g., human red cell ghosts) to target macrophages.[4]
-
The formulation is administered via a single intravenous injection.[4]
Dosing Regimen:
-
Doses up to 2.5 mg/kg of encapsulated pentamidine were evaluated.[4]
Outcome Measures:
-
Efficacy: The 50% and 90% effective doses (ED50 and ED90) are determined by quantifying the reduction in parasite burden in the liver and spleen compared to control groups.[4]
-
Pharmacokinetics: Pentamidine concentrations in liver and spleen tissues are measured to correlate with efficacy.[4]
Visualizations
Experimental Workflow: Preclinical Evaluation of Inhaled Pentamidine
Caption: Workflow for preclinical evaluation of inhaled pentamidine in a rat PCP model.
Signaling Pathway: Proposed Mechanism of Pentamidine Action
Caption: Pentamidine's multifaceted mechanism of action targeting key cellular processes.
References
- 1. Comparison of tissular disposition of pentamidine mesylate in the rat after aerosol or parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentamidine aerosol in prophylaxis and treatment of murine Pneumocystis carinii pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Successful treatment with aerosolized pentamidine of Pneumocystis carinii pneumonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of pentamidine-containing human red cell ghosts against visceral leishmaniasis in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental studies on the nephrotoxicity of pentamidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution, tissue reaction, and lung retention of pentamidine aerosolized as three different salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. pogo.ca [pogo.ca]
- 9. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pentamidine | Johns Hopkins ABX Guide [hopkinsguides.com]
Safety Operating Guide
Navigating the Safe Disposal of Pentisomide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Pentisomide, like all chemical compounds, requires a dedicated and informed approach to its disposal to mitigate potential risks to personnel and the ecosystem. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat, must be worn at all times.
Step-by-Step Disposal Protocol for this compound
The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in accordance with all applicable federal, state, and local regulations.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It must be segregated and collected in a designated, properly labeled, and sealed container. This prevents unforeseen chemical reactions and ensures compliant disposal.
-
Containerization:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated materials such as weighing paper, gloves, and wipers, should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof hazardous waste container. It is crucial to ensure the container is compatible with the solvent used.
-
Empty Containers: Uncleaned, empty containers that previously held this compound should be treated as hazardous waste and disposed of accordingly.
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: The sealed hazardous waste container should be stored in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. The standard and preferred method of disposal for such chemical compounds is high-temperature incineration at an approved waste disposal plant[1].
Quantitative Data for this compound Disposal
| Parameter | Value |
| Concentration Limits for Disposal | Not Established. Treat all concentrations as hazardous waste. |
| pH Range for Degradation/Inactivation | Not Established. |
| Recommended Inactivation Agents & Time | Not Established. |
Experimental Protocols
Detailed experimental protocols for the chemical degradation or inactivation of this compound are not currently published in the reviewed safety literature. Therefore, chemical neutralization or degradation should not be attempted without validated procedures. The recommended approach remains disposal via a licensed hazardous waste facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, ensuring safety and compliance at each step of the process.
Caption: Logical workflow for the safe disposal of this compound.
References
Comprehensive Guide to Personal Protective Equipment and Handling of Pentisomide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with Pentisomide, including detailed operational and disposal plans, to ensure a safe laboratory environment.
This compound, an investigational compound, requires careful handling due to its potential hazards. Adherence to the following personal protective equipment (PPE) guidelines and operational procedures is critical to minimize exposure and ensure laboratory safety.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound based on information from safety data sheets.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes of this compound solutions. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Provides a barrier against skin contact. It is crucial to select gloves with a suitable thickness and material compatible with the solvents being used. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination. |
| Body Protection | Laboratory coat | Protects personal clothing from contamination. Lab coats should be kept clean and laundered regularly. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of fine particles. The type of respirator should be chosen based on a formal risk assessment. |
Operational Plan: From Receipt to Disposal
A structured operational plan is essential for the safe and efficient handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container should be kept tightly sealed.
Handling and Use
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of exposure to personnel.
-
Avoiding Dust Formation: When working with the solid form of this compound, handle it carefully to avoid the generation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is crucial in the event of a spill or personnel exposure.
Spill Cleanup Protocol
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Secure the Area: Prevent access to the spill area.
-
Personal Protection: Before attempting cleanup, don the appropriate PPE, including respiratory protection if the spilled material is a powder.
-
Containment and Cleanup:
-
For solid spills , gently cover the material with an absorbent pad to prevent dust from becoming airborne, then carefully sweep the material into a labeled hazardous waste container.
-
For liquid spills , absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. All this compound waste is considered hazardous.
| Waste Stream | Collection and Labeling | Disposal Method |
| Unused/Expired this compound | Collect in a clearly labeled, sealed, and compatible waste container. The label must include "Hazardous Waste" and the chemical name. | Arrange for pickup and disposal by the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. |
| Contaminated Materials (Gloves, wipes, etc.) | Place in a designated, sealed hazardous waste bag or container. | Dispose of through the institutional hazardous waste program. |
| Contaminated Glassware | Decontaminate by rinsing with a suitable solvent. Collect the rinsate as hazardous liquid waste. Dispose of the rinsed glassware in the appropriate glass waste container. | The collected rinsate must be disposed of as hazardous waste. |
| Aqueous/Organic Solutions | Collect in a labeled, sealed, and compatible hazardous liquid waste container. Do not mix with incompatible waste streams. | Dispose of through the institutional hazardous waste program. |
Experimental Protocols and Visualizations
Understanding the mechanism of action of this compound is key to its development. Research has indicated its potential role in cancer therapy through the disruption of specific protein-protein interactions.
Experimental Protocol: WST-1 Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells, such as the MCF-7 breast cancer cell line.[1]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent as the highest concentration of the compound) and untreated cells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound disrupts the S100A4-p53 interaction, leading to p53-mediated suppression of cancer cell proliferation.
Caption: A streamlined workflow for assessing the anti-proliferative effects of this compound using a WST-1 assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
